Product packaging for VX-150(Cat. No.:)

VX-150

Cat. No.: B8179964
M. Wt: 516.3 g/mol
InChI Key: SQDQNNKQTHOQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

VX-150 is a useful research compound. Its molecular formula is C21H17F4N2O7P and its molecular weight is 516.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17F4N2O7P B8179964 VX-150

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[[2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzoyl]amino]-2-oxopyridin-1-yl]methyl dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F4N2O7P/c1-12-8-14(22)3-5-17(12)34-18-9-13(21(23,24)25)2-4-16(18)20(29)26-15-6-7-27(19(28)10-15)11-33-35(30,31)32/h2-10H,11H2,1H3,(H,26,29)(H2,30,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDQNNKQTHOQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OC2=C(C=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=O)N(C=C3)COP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F4N2O7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of VX-150 on the Nav1.8 Sodium Channel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VX-150 is a selective, orally bioavailable inhibitor of the voltage-gated sodium channel Nav1.8, a genetically validated target for the treatment of pain.[1][2][3] Its mechanism of action is characterized by a novel, state-dependent inhibition profile, preferentially targeting the resting state of the channel. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data from in vitro and clinical studies, detailed experimental protocols, and visualizations of key pathways and processes. The unique "reverse use-dependent" properties of this compound distinguish it from many traditional sodium channel blockers and underscore the therapeutic potential of selectively targeting Nav1.8 for various pain indications.[1][4]

Introduction: Nav1.8 as a Therapeutic Target for Pain

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.8 isoform, encoded by the SCN10A gene, is preferentially expressed in the peripheral nervous system, specifically within the small-diameter nociceptive neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][5][6] This restricted expression pattern makes it an attractive therapeutic target, as its inhibition is less likely to cause central nervous system or cardiovascular side effects associated with non-selective sodium channel blockers.[5]

Nav1.8 channels possess distinct biophysical properties, including a slow inactivation rate and a more depolarized voltage-dependence of activation, which allow them to play a significant role in mediating the upstroke of the action potential during sustained or repetitive firing of nociceptors.[7][8][9] Its critical role in transducing pain signals, particularly in inflammatory and neuropathic pain states, has been validated through both preclinical models and human genetic studies.[5][6][7][9]

This compound: A Selective Nav1.8 Inhibitor

This compound is a prodrug that is rapidly converted to its active moiety, a potent and highly selective inhibitor of the Nav1.8 channel.[2][3] It was developed by Vertex Pharmaceuticals as a non-opioid analgesic. Clinical trials have demonstrated its efficacy in reducing acute, chronic, and neuropathic pain.[10][11][12] The key to its mechanism lies in its unique interaction with the Nav1.8 channel, which differs significantly from other sodium channel inhibitors.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct, state-dependent inhibition of the Nav1.8 sodium channel.

State-Dependent Binding and "Reverse Use-Dependence"

Unlike many sodium channel blockers that preferentially bind to the open or inactivated states of the channel (exhibiting use-dependence), the active metabolite of this compound (VX-150m) demonstrates an unusual and potent state-dependence with a high affinity for the resting state of the Nav1.8 channel.[1][4]

This interaction is characterized by "reverse use-dependence":

  • High-Affinity Binding to Resting Channels : At negative membrane potentials, where the channel's voltage sensors are in the resting position, VX-150m binds tightly, inhibiting the channel's ability to open in response to a stimulus.[1][4]

  • Relief of Inhibition by Depolarization : Upon strong or repetitive membrane depolarization (as occurs during an action potential), the channel's voltage sensors move to the activated position. This conformational change leads to a dramatically reduced binding affinity for VX-150m, causing the drug to dissociate from the channel.[1][4] This rapid unbinding relieves the inhibition.

  • Concentration-Dependent Re-inhibition : When the membrane repolarizes to a negative potential, the channel returns to the resting state, allowing VX-150m to rebind and re-establish inhibition at a rate proportional to the drug's concentration.[1][4]

This mechanism suggests that this compound is most effective at preventing the initiation of action potentials from a resting state rather than blocking channels during high-frequency firing.

High Selectivity

This compound is highly selective for the Nav1.8 subtype, which is crucial for its safety profile. It exhibits over 400-fold greater selectivity for Nav1.8 compared to other sodium channel subtypes found in the central nervous system and the heart.[2][3][13] This selectivity minimizes the risk of adverse effects such as dizziness, ataxia, or cardiac arrhythmias that can be associated with less selective sodium channel blockers.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound Active Metabolite (VX-150m)
ParameterTargetValueReference
IC₅₀ Human Nav1.815 nM[1][4]
Selectivity Other Nav Subtypes>400-fold[2][13]
Table 2: Summary of Phase 2 Clinical Trial Efficacy Data for this compound
Pain IndicationStudy DesignTreatment ArmPrimary EndpointResultReference
Small Fiber Neuropathy (Chronic) Randomized, Placebo-Controlled, 6-WeekThis compound (1250 mg daily)Change from baseline in weekly average of daily pain on an 11-point NRS-2.02 points (p<0.0001 within-group)[10][14]
PlaceboChange from baseline in weekly average of daily pain on an 11-point NRSApprox. -1.0 point[14]
Acute Pain (Post-Bunionectomy) Randomized, Placebo-ControlledThis compoundTime-weighted Sum of Pain Intensity Difference over 24 hours (SPID24)Statistically significant pain relief vs. placebo[11][12]
Osteoarthritis Pain (Chronic) Randomized, Placebo-Controlled, 14-DayThis compoundChange from baseline in pain intensitySignificant pain relief vs. placebo[11]

Experimental Protocols

Patch-Clamp Electrophysiology for IC₅₀ and State-Dependence Analysis

This protocol is fundamental for characterizing the interaction between a compound and an ion channel.

  • Cell Preparation : Human embryonic kidney (HEK293) cells are stably transfected with the gene encoding the human Nav1.8 alpha subunit. Cells are cultured under standard conditions until ready for experiments.

  • Recording Configuration : Whole-cell patch-clamp recordings are performed using either manual rigs or an automated patch-clamp system (e.g., QPatch Compact).[15] The intracellular (pipette) solution and extracellular (bath) solution are formulated to isolate sodium currents.

  • IC₅₀ Determination Protocol :

    • Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) for a sustained period to ensure the entire population of Nav1.8 channels is in the resting state.

    • Apply a brief depolarizing voltage step (e.g., to 0 mV) to elicit a peak inward sodium current.

    • Perfuse the cells with increasing concentrations of the this compound active metabolite.

    • Measure the peak current at each concentration after allowing the compound to equilibrate.

    • Plot the percentage of current inhibition against the compound concentration and fit the data with a Hill equation to determine the IC₅₀ value.

  • Reverse Use-Dependence Protocol :

    • Establish a baseline level of tonic block by applying a test pulse from a holding potential of -120 mV in the presence of the compound.

    • Apply a train of strong, repetitive depolarizing pulses (e.g., 20 pulses to +40 mV at 100 Hz).

    • Observe the current during the train. An increase in peak current from pulse to pulse indicates the relief of inhibition (unbinding of the drug).

    • Following the train, return the holding potential to -120 mV and apply test pulses at varying intervals to measure the rate of re-inhibition as the drug rebinds to the resting-state channels.

In Vivo Efficacy (Preclinical Pain Model)

Preclinical models are used to assess the analgesic potential of a compound before human trials.

  • Model : The Chronic Constriction Injury (CCI) model of neuropathic pain in rats is a common example. The sciatic nerve is loosely ligated, leading to the development of mechanical allodynia and thermal hyperalgesia.

  • Compound Administration : this compound is formulated for oral gavage and administered at various doses.

  • Behavioral Testing :

    • Mechanical Allodynia : Paw withdrawal thresholds are measured in response to stimulation with calibrated von Frey filaments applied to the plantar surface of the hind paw. An increase in the withdrawal threshold indicates an analgesic effect.

    • Thermal Hyperalgesia : Paw withdrawal latency in response to a radiant heat source is measured (e.g., Hargreaves apparatus). An increase in withdrawal latency indicates analgesia.

  • Data Analysis : Behavioral responses in the drug-treated group are compared to those in a vehicle-treated control group to determine the dose-dependent efficacy of the compound.

Visualizations

Signaling Pathway of Nav1.8 in Nociception

Nav18_Pain_Pathway cluster_PNS Peripheral Nociceptor cluster_CNS Central Nervous System Stimulus Noxious Stimulus (Heat, Pressure, Chemical) Nav18_Open Nav1.8 Channel Opens Stimulus->Nav18_Open Depolarization Na+ Influx & Membrane Depolarization Nav18_Open->Depolarization AP_Gen Action Potential Generation Depolarization->AP_Gen AP_Prop Action Potential Propagation AP_Gen->AP_Prop DRG Dorsal Root Ganglion (DRG) AP_Prop->DRG Signal to CNS SpinalCord Spinal Cord (Synaptic Transmission) DRG->SpinalCord Brain Brain SpinalCord->Brain Pain Pain Perception Brain->Pain

Caption: Nociceptive signaling pathway mediated by Nav1.8.

This compound State-Dependent Mechanism of Action

VX150_MOA Resting Nav1.8 Resting State (Negative Potential) Activated Nav1.8 Activated State (Depolarized Potential) Resting->Activated Depolarization Inhibited Inhibited Channel (No Na+ influx) Resting->Inhibited Inhibition Activated->Resting Repolarization VX150 This compound Activated->VX150 Low-Affinity State (Drug Dissociates) Inhibited->Activated Depolarization (Relief of Inhibition) VX150->Resting High-Affinity Binding

Caption: State-dependent binding and inhibition of Nav1.8 by this compound.

Experimental Workflow for IC₅₀ Determination

Ephys_Workflow start Start step1 Culture HEK293 cells expressing hNav1.8 start->step1 step2 Perform whole-cell patch-clamp step1->step2 step3 Apply voltage protocol: Hold at -120mV Depolarize to 0mV step2->step3 step4 Measure peak Na+ current at baseline and with varied [this compound] step3->step4 step5 Plot dose-response curve (% Inhibition vs. [this compound]) step4->step5 step6 Calculate IC₅₀ value step5->step6 end End step6->end

Caption: Workflow for electrophysiological determination of IC₅₀.

References

VX-150: A Deep Dive into its Nav1.8 Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of VX-150, a clinical-stage Nav1.8 inhibitor. This compound is a prodrug that is rapidly converted to its active metabolite, VRT-1207355 (referred to here as VX-150m), which demonstrates high potency and selectivity for the voltage-gated sodium channel Nav1.8. This channel is a key target in pain signaling pathways, making selective inhibitors like this compound promising candidates for non-opioid analgesics.

Quantitative Selectivity Profile

TargetIC50 (nM)Selectivity vs. Nav1.8Reference
Human Nav1.8 15 -[1]
Other Nav Subtypes>6000>400-fold

Note: The ">400-fold" selectivity is a widely cited figure from Vertex Pharmaceuticals, indicating that the IC50 values for other Nav channel subtypes are at least 400 times higher than that for Nav1.8.

Experimental Protocols

The determination of the selectivity profile of a Nav1.8 inhibitor like VX-150m typically involves electrophysiological assays. The following is a representative protocol for whole-cell voltage-clamp recording, a standard method for characterizing ion channel modulators.

Whole-Cell Voltage-Clamp Electrophysiology for Nav1.8 Inhibition

Objective: To determine the concentration-dependent inhibition of human Nav1.8 channels by a test compound (e.g., VX-150m).

1. Cell Culture:

  • Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 α-subunit are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~310 mOsm with sucrose.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH, and the osmolarity is adjusted to ~300 mOsm with sucrose. Cesium is used to block endogenous potassium currents.

3. Electrophysiological Recording:

  • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • A gigaohm seal is formed between the pipette tip and the cell membrane before rupturing the membrane to achieve the whole-cell configuration.

  • The cell is held at a holding potential of -100 mV.

  • Nav1.8 currents are elicited by a depolarizing voltage step to 0 mV for 50 ms.

4. Compound Application and Data Analysis:

  • The test compound is prepared in the external solution at various concentrations.

  • The compound is applied to the cell via a perfusion system.

  • The peak inward current is measured before (control) and after the application of the test compound.

  • The percentage of inhibition is calculated for each concentration.

  • The concentration-response data are fitted with the Hill equation to determine the IC50 value.

  • Selectivity is determined by performing similar experiments on cells expressing other Nav channel subtypes (e.g., Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.7).

Visualizations

Nav1.8 Signaling in Nociception

Nav1_8_Pain_Signaling cluster_0 Peripheral Nociceptor cluster_1 Synapse in Dorsal Horn Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Membrane_Depolarization Membrane Depolarization Noxious_Stimuli->Membrane_Depolarization causes Nav1_8_Activation Nav1.8 Activation Membrane_Depolarization->Nav1_8_Activation triggers Action_Potential Action Potential Generation & Propagation Nav1_8_Activation->Action_Potential contributes to upstroke Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release leads to Second_Order_Neuron Second-Order Neuron Neurotransmitter_Release->Second_Order_Neuron activates Pain_Signal_Transmission Pain Signal Transmission to Brain Second_Order_Neuron->Pain_Signal_Transmission initiates VX150 VX-150m VX150->Nav1_8_Activation inhibits

Caption: Role of Nav1.8 in the pain signaling pathway and the inhibitory action of VX-150m.

Experimental Workflow for Ion Channel Inhibitor Selectivity Screening

Selectivity_Screening_Workflow cluster_0 Assay Development & Primary Screen cluster_1 Selectivity Profiling cluster_2 Off-Target Liability & Lead Optimization Assay_Development Develop Stable Cell Lines (e.g., HEK293 expressing Nav subtypes) Primary_Screen High-Throughput Primary Screen (e.g., Automated Patch-Clamp) Assay_Development->Primary_Screen Identify_Hits Identify 'Hits' with Activity on Primary Target (Nav1.8) Primary_Screen->Identify_Hits Selectivity_Panel Screen Hits Against a Panel of Related Ion Channels (Nav1.1-1.7, etc.) Identify_Hits->Selectivity_Panel Dose_Response Concentration-Response Curves to Determine IC50 Values Selectivity_Panel->Dose_Response Calculate_Selectivity Calculate Selectivity Ratios (IC50 off-target / IC50 on-target) Dose_Response->Calculate_Selectivity Off_Target_Screen Broad Off-Target Screening (e.g., Receptors, Enzymes, other Ion Channels) Calculate_Selectivity->Off_Target_Screen Lead_Optimization Lead Optimization to Improve Potency and Selectivity Off_Target_Screen->Lead_Optimization

Caption: A generalized workflow for determining the selectivity profile of an ion channel inhibitor.

References

The Conversion of VX-150: A Technical Guide to its Activation as a Potent NaV1.8 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

VX-150, an investigational compound, is an orally administered prodrug designed for rapid conversion into its active metabolite, a potent and highly selective inhibitor of the NaV1.8 sodium channel. This technical guide provides an in-depth analysis of the conversion process, compiling available pharmacokinetic data, experimental methodologies, and visual representations of the metabolic pathway and associated workflows.

The Metabolic Transformation of this compound

This compound is an organophosphate prodrug that undergoes enzymatic hydrolysis to yield its active form, referred to as VX-150M or the active moiety. The chemical structures of the prodrug and its active metabolite are presented below.

Figure 1: Chemical Structures

G cluster_0 This compound (Prodrug) cluster_1 VX-150M (Active Metabolite) VX-150_img VX-150M_img

Caption: Chemical structures of the this compound prodrug and its active metabolite, VX-150M.

The conversion of this compound to VX-150M is a critical step for its pharmacological activity. Based on the organophosphate nature of the prodrug, the primary mechanism of activation is presumed to be enzymatic hydrolysis facilitated by phosphatases.[1] This biotransformation is characterized by its rapidity, leading to the swift appearance of the active metabolite in systemic circulation following oral administration.[2]

G VX150 This compound (Prodrug) Oral Administration ActiveMetabolite VX-150M (Active Metabolite) VX150->ActiveMetabolite Hydrolysis Enzymes Phosphatases (e.g., Alkaline Phosphatase) Enzymes->ActiveMetabolite

Caption: Proposed metabolic conversion pathway of this compound to its active metabolite, VX-150M.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of the active metabolite, VX-150M, has been characterized in both preclinical and clinical studies. The following tables summarize the key quantitative parameters.

Table 1: Preclinical Pharmacokinetics of VX-150M in Rats Following Oral Administration of this compound[2]
Parameter5 mg/kg Dose10 mg/kg Dose20 mg/kg Dose
Tmax (h) 0.190.360.25
Cmax (ng/mL) Data not availableData not availableData not available
AUC₀₋t (ng·h/mL) Data not availableData not availableData not available
Oral Bioavailability (%) 26.6736.1130.89
Table 2: Preclinical Pharmacokinetics of VX-150M in Rats Following Intravenous Administration[2]
Parameter1 mg/kg Dose
t₁/₂ (h) 1.33
Clearance (mL/min/kg) 8.91
Table 3: Human Pharmacokinetics of the Active Moiety of this compound Following a Single Oral Dose[3][4]
Parameter1250 mg Dose
Median Tmax (h) 4
Maximum Median Concentration (µg/mL) 4.30
Table 4: In Vitro Activity of this compound Active Metabolite
ParameterValue
IC₅₀ (human NaV1.8 channels) 15 nM

Experimental Protocols

Preclinical Pharmacokinetic Study in Rats[2]

A study in Sprague-Dawley rats was conducted to evaluate the pharmacokinetics of VX-150M after oral and intravenous administration of this compound.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Sample Preparation: Plasma was obtained by centrifugation, and proteins were precipitated.

  • Analytical Method: The concentration of VX-150M in rat plasma was determined using a validated liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.

    • Chromatographic Separation: Waters ACQUITY BEH C18 column (1.7 µm, 2.1 × 50 mm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Detection: Positive multiple reaction monitoring (MRM) mode.

    • Assay Range: 1-2000 ng/mL.

G cluster_workflow Preclinical PK Workflow Admin This compound Administration (Oral or IV to Rats) Blood Blood Sampling Admin->Blood Plasma Plasma Separation (Centrifugation) Blood->Plasma Precipitation Protein Precipitation Plasma->Precipitation Analysis UPLC-MS/MS Analysis Precipitation->Analysis PK Pharmacokinetic Parameter Calculation Analysis->PK

Caption: Experimental workflow for the preclinical pharmacokinetic study of VX-150M in rats.

Human Pharmacodynamic and Pharmacokinetic Study[3][4]

A randomized, double-blind, placebo-controlled, crossover study was conducted in healthy male subjects.

  • Dosing: A single oral dose of 1250 mg of this compound was administered.

  • Blood Sampling: Blood samples for pharmacokinetic analysis were collected pre-dose and at multiple time points up to 24 hours post-dose.

  • Analytical Method: Plasma concentrations of the active moiety of this compound were determined using standard noncompartmental methods.

  • Pharmacodynamic Assessments: A battery of pain tests was administered to evaluate the analgesic effects.

G cluster_workflow Human PD/PK Study Workflow Dosing Oral Administration of this compound (1250 mg) Blood Serial Blood Sampling (0-24h) Dosing->Blood PainTests Pain Assessments Dosing->PainTests Analysis PK Analysis of Active Moiety Blood->Analysis PDAnalysis PD Analysis of Analgesic Effects PainTests->PDAnalysis

Caption: Workflow for the human pharmacodynamic and pharmacokinetic study of this compound.

Concluding Remarks

This compound is a prodrug that is efficiently converted to its pharmacologically active metabolite, a selective NaV1.8 inhibitor. The rapid conversion kinetics, likely mediated by phosphatases, result in early systemic exposure to the active moiety. The provided quantitative data from preclinical and clinical studies offer a foundational understanding of the pharmacokinetic profile of this compound's active form. The detailed experimental protocols serve as a reference for researchers in the field of drug metabolism and pharmacokinetics. Further investigations to definitively identify the specific phosphatase enzymes involved in the bioactivation of this compound would provide a more complete picture of its metabolic fate.

References

The Pharmacokinetics and Bioavailability of VX-150: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-150 is an investigational, orally administered prodrug that is rapidly converted in the body to its active metabolite, a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] This channel is predominantly expressed in nociceptive primary sensory neurons of the dorsal root and trigeminal ganglia, playing a crucial role in the transmission of pain signals.[1] The selective inhibition of NaV1.8 presents a promising therapeutic strategy for the treatment of various pain states, potentially offering analgesia with a reduced risk of the central nervous system side effects associated with other classes of analgesics. This technical guide provides a comprehensive summary of the available preclinical and clinical data on the pharmacokinetics and bioavailability of this compound and its active metabolite.

Preclinical Pharmacokinetics and Bioavailability (in Rats)

A preclinical study in rats characterized the pharmacokinetic profile of the active metabolite of this compound (referred to as VX-150M) following both intravenous and oral administration.[1][2][3]

Data Presentation

Table 1: Intravenous Pharmacokinetic Parameters of VX-150M in Rats (1 mg/kg) [1][2][3]

ParameterValueUnit
Terminal Half-Life (t½)1.33h
Clearance (CL)8.91mL/min/kg

Table 2: Oral Pharmacokinetic Parameters of VX-150M in Rats [1][2][3]

Oral Dose (mg/kg)Tmax (h)Bioavailability (%)
50.19 - 0.3626.67 - 36.11
100.19 - 0.3626.67 - 36.11
200.19 - 0.3626.67 - 36.11

Systemic exposure to VX-150M increased linearly with escalating oral doses.[1][2][3]

Table 3: In Vitro Properties of VX-150M [1][2]

ParameterValueUnit
Caco-2 Permeability6.1 x 10⁻⁶cm/s
Plasma Protein Binding96.2 - 97.5%
Metabolic StabilityLow turnover in human liver microsomes-
Experimental Protocols
  • Study Design: Male Sprague-Dawley rats were administered either a single intravenous dose (1 mg/kg) or single oral doses (5, 10, or 20 mg/kg) of this compound.

  • Sample Collection: Blood samples were collected at predetermined time points post-dosing.

  • Analytical Method: The concentration of the active metabolite, VX-150M, in rat plasma was determined using a validated UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method.[1][2][3] The analyte was extracted from plasma via protein precipitation.[1][2][3] Chromatographic separation was achieved on a Waters ACQUITY BEH C18 column.[1][2][3]

  • Permeability: Caco-2 cell monolayers were used to assess the intestinal permeability of VX-150M.[1][2]

  • Plasma Protein Binding: The extent of VX-150M binding to plasma proteins was determined using methods such as equilibrium dialysis.

  • Metabolic Stability: The metabolic stability of VX-150M was evaluated by incubation with human liver microsomes.[1][2]

Clinical Pharmacokinetics and Bioavailability (in Humans)

A Phase 1, randomized, double-blind, placebo-controlled, crossover study was conducted in healthy male adults to evaluate the pharmacokinetics of the active moiety of this compound.[4][5]

Data Presentation

Table 4: Single-Dose Oral Pharmacokinetic Parameters of the Active Moiety of this compound in Healthy Male Adults (1250 mg) [4][5]

ParameterValueUnit
Maximum Median Concentration (Cmax)4.30µg/mL
Time to Maximum Concentration (Tmax)4h

Note: Comprehensive human pharmacokinetic parameters such as Area Under the Curve (AUC), terminal half-life, clearance, and volume of distribution are not publicly available at this time.

A Phase 1 clinical trial (NCT02843059) was designed to evaluate the effects of food and milk on the pharmacokinetics of different formulations of this compound; however, the quantitative results from this study are not publicly available.

Experimental Protocols
  • Study Design: A randomized, double-blind, placebo-controlled, crossover study was conducted in 20 healthy male subjects aged 18-55 years.[4][5]

  • Dosing: Subjects received a single oral dose of 1250 mg of this compound or a placebo, with a washout period of at least 7 days between treatments.[4][5] The dose was administered in a fasted state.[4]

  • Sample Collection: Blood samples for pharmacokinetic analysis were collected pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 5, 7, 10, 12, and 24 hours post-dose.[4]

  • Analytical Method: Plasma concentrations of the active moiety of this compound and its major circulating metabolite were determined using a validated analytical method.

Mandatory Visualizations

Signaling Pathway

cluster_0 Nociceptive Neuron cluster_1 Pharmacological Intervention Pain_Stimulus Pain Stimulus (e.g., thermal, mechanical) NaV1_8 NaV1.8 Channel (Voltage-gated) Pain_Stimulus->NaV1_8 activates Depolarization Membrane Depolarization NaV1_8->Depolarization Na+ influx Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Propagation Pain Signal Propagation to CNS Action_Potential->Signal_Propagation VX150_Prodrug This compound (Prodrug) Oral Administration VX150_Active Active Metabolite (VX-150M) VX150_Prodrug->VX150_Active Rapid Conversion VX150_Active->NaV1_8 inhibits

Mechanism of action of this compound.
Experimental Workflow

cluster_0 Preclinical Pharmacokinetic Study (Rats) cluster_1 Phase 1 Clinical Study (Humans) Dosing_Rats Dosing - IV (1 mg/kg) - Oral (5, 10, 20 mg/kg) Blood_Sampling_Rats Serial Blood Sampling Dosing_Rats->Blood_Sampling_Rats Plasma_Analysis_Rats Plasma Analysis (UPLC-MS/MS) Blood_Sampling_Rats->Plasma_Analysis_Rats PK_Analysis_Rats Pharmacokinetic Analysis Plasma_Analysis_Rats->PK_Analysis_Rats Dosing_Humans Dosing - Single Oral Dose (1250 mg) - Crossover Design Blood_Sampling_Humans Serial Blood Sampling (up to 24h post-dose) Dosing_Humans->Blood_Sampling_Humans Plasma_Analysis_Humans Plasma Analysis Blood_Sampling_Humans->Plasma_Analysis_Humans PK_Analysis_Humans Pharmacokinetic Analysis Plasma_Analysis_Humans->PK_Analysis_Humans

Pharmacokinetic study workflows.

References

The Role of Nav1.8 in Nociception and Pain Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals. Predominantly expressed in the peripheral nervous system, specifically in small-diameter sensory neurons of the dorsal root ganglia (DRG), Nav1.8 has emerged as a promising therapeutic target for the development of novel analgesics. Its unique biophysical properties, including resistance to tetrodotoxin (TTX) and a depolarized inactivation threshold, allow it to play a crucial role in the upstroke of the action potential in nociceptive neurons, particularly under conditions of persistent depolarization often associated with inflammatory and neuropathic pain states. This guide provides an in-depth overview of the function of Nav1.8 in nociception, detailed experimental protocols to study its activity, and a summary of quantitative data related to its biophysical properties and pharmacology.

Core Concepts: The Function of Nav1.8 in Nociception

Nav1.8 is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel, a characteristic that distinguishes it from most other sodium channels in the nervous system. This resistance allows it to remain active in the presence of TTX, a potent neurotoxin often used experimentally to isolate different sodium channel subtypes.

Expression and Localization: Nav1.8 is primarily expressed in small-diameter sensory neurons, including C-fibers and Aδ-fibers, which are responsible for transmitting noxious thermal, mechanical, and chemical stimuli from the periphery to the central nervous system.[1] Its expression is largely restricted to the peripheral nervous system, making it an attractive target for pain therapeutics with a potentially reduced risk of central nervous system side effects.[2]

Contribution to Action Potential: In nociceptive neurons, Nav1.8 contributes significantly to the rising phase (upstroke) of the action potential.[1][3] Unlike other sodium channels that rapidly inactivate, Nav1.8 exhibits relatively depolarized steady-state inactivation, meaning it can remain active and available to open even when the neuron is partially depolarized.[4] This property is particularly important in the context of inflammatory and neuropathic pain, where persistent depolarization of nociceptors is common.

Role in Pain States:

  • Inflammatory Pain: In models of inflammatory pain, such as those induced by Complete Freund's Adjuvant (CFA), the expression and activity of Nav1.8 are often upregulated.[1][2] Inflammatory mediators can modulate Nav1.8 function, leading to a hyperpolarizing shift in its activation voltage, which lowers the threshold for action potential firing and contributes to hyperalgesia.[5]

  • Neuropathic Pain: The role of Nav1.8 in neuropathic pain is more complex. While some studies report a downregulation of Nav1.8 in injured neurons, others show an upregulation in adjacent, uninjured neurons, which may contribute to ectopic firing and the maintenance of neuropathic pain.[1][6] Gain-of-function mutations in the SCN10A gene have been linked to painful small fiber neuropathy in humans, further implicating Nav1.8 in the pathophysiology of neuropathic pain.

  • Cold Pain: Nav1.8 is also crucial for the perception of noxious cold. It is a cold-resistant channel that can generate action potentials at low temperatures, a condition under which other sodium channels may become inactivated.[4]

Quantitative Data

Table 1: Biophysical Properties of Human and Rat Nav1.8 Channels
PropertyHuman Nav1.8Rat Nav1.8Reference(s)
Activation (V1/2) -9.8 mV-3.3 mV[7]
Inactivation (V1/2) -35.4 mV-62.6 mV[7][8]
Activation Slope (k) 6.05.5[7]
Inactivation Slope (k) 6.96.3[7][8]
Recovery from Inactivation (τfast) 4.5 ms~2.0 ms[7][8]
Recovery from Inactivation (τslow) 2403 ms~1070 ms[7][8]
Table 2: Pharmacological Inhibition of Nav1.8
CompoundTargetIC50Reference(s)
A-803467 Human Nav1.88 nM[2][9]
Rat Nav1.845 nM[10]
Rat TTX-R currents (DRG)140 nM[11]
PF-01247324 Human Nav1.8196 nM[12][13]
Human TTX-R currents (DRG)331 nM[12][13]
Rodent TTX-R currents (DRG)448 nM[13]
Suzetrigine (VX-548) Human Nav1.8Data not publicly available
Table 3: Changes in Nav1.8 Expression and Function in Preclinical Pain Models
Pain ModelSpeciesTissueChange in Nav1.8Reference(s)
CFA-induced Inflammatory Pain RatDRGmRNA and protein levels increased[1][2]
RatDRGHyperpolarizing shift in activation[5]
MouseDRGcFOS expression increased in Nav1.8+ neurons[14]
MouseDRGRelative mRNA abundance decreased[15]
Sciatic Nerve Ligation (SNL) RatInjured DRG NeuronsProtein expression abolished[1]
RatUninjured Sciatic NerveImmunoreactivity increased[1]
Chronic Constriction Injury (CCI) RatInjured DRG NeuronsCurrent density decreased (~50%)[6]
RatInjured DRG NeuronsActivation shifted to depolarized potentials (+5.3 mV)[6][16]
RatInjured DRG NeuronsInactivation shifted to hyperpolarized potentials (-10 mV)[5][6][16]

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording of Nav1.8 Currents

This protocol is designed for recording TTX-resistant sodium currents mediated by Nav1.8 from cultured dorsal root ganglion (DRG) neurons.

3.1.1. Cell Preparation

  • Isolate DRGs from rodents and dissociate them into single cells using enzymatic digestion (e.g., collagenase/dispase).

  • Plate the dissociated neurons on coated coverslips (e.g., poly-D-lysine and laminin) and culture for 24-48 hours.

3.1.2. Solutions

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Nav1.8 currents, add 300-500 nM Tetrodotoxin (TTX) to block TTX-sensitive sodium channels.

  • Internal Solution (in mM): 140 CsF (or CsCl), 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. The use of Cesium in the internal solution helps to block potassium channels.

3.1.3. Recording Procedure

  • Transfer a coverslip with cultured DRG neurons to the recording chamber on an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Approach a neuron with a fire-polished borosilicate glass pipette (2-5 MΩ resistance) filled with the internal solution.

  • Establish a giga-ohm seal and rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV or -100 mV to ensure availability of the channels.

3.1.4. Voltage Protocols

  • Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments for 50-100 ms).[17]

  • Steady-State Activation: Convert the peak inward currents from the I-V protocol to conductance (G) using the formula G = I / (V - Vrev), where V is the command potential and Vrev is the reversal potential for sodium. Normalize the conductance values and plot them against the command potential. Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).[8]

  • Steady-State Inactivation: From a holding potential of -100 mV, apply a series of 500 ms conditioning pre-pulses (e.g., from -120 mV to +20 mV in 10 mV increments) followed by a test pulse to 0 mV to elicit the remaining available current. Normalize the peak currents from the test pulse and plot them against the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2) and the slope factor (k).[8][18]

Immunohistochemistry: Visualization of Nav1.8 in DRG Sections

This protocol describes the staining of Nav1.8 in fixed DRG tissue sections.

3.2.1. Tissue Preparation

  • Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Dissect the DRGs and post-fix them in 4% PFA for 2-4 hours at 4°C.

  • Cryoprotect the tissue by incubating it in a series of sucrose solutions (e.g., 15% and 30%).

  • Embed the tissue in optimal cutting temperature (OCT) compound and freeze.

  • Cut 10-20 µm thick sections using a cryostat and mount them on slides.

3.2.2. Staining Procedure

  • Wash the sections with PBS.

  • Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

  • Permeabilize the sections with a solution containing a detergent like Triton X-100 (e.g., 0.3% in PBS) for 10-15 minutes.

  • Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Incubate the sections with a primary antibody against Nav1.8 (e.g., rabbit polyclonal or mouse monoclonal) diluted in the blocking solution overnight at 4°C. Recommended dilutions typically range from 1:200 to 1:1000.[19]

  • Wash the sections extensively with PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488 or goat anti-mouse Alexa Fluor 594) diluted in the blocking solution for 1-2 hours at room temperature in the dark.

  • Wash the sections with PBS.

  • Mount the coverslips with a mounting medium containing a nuclear counterstain like DAPI.

  • Visualize the staining using a fluorescence microscope.

Animal Models of Pain

3.3.1. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

  • Briefly anesthetize the animal (e.g., with isoflurane).

  • Inject a small volume (e.g., 20-50 µL) of CFA into the plantar surface of one hind paw.

  • Allow the animal to recover. Inflammation and pain behaviors typically develop within a few hours and can last for several days to weeks.[14]

  • Assess pain behaviors such as thermal hyperalgesia and mechanical allodynia at various time points after CFA injection.

3.3.2. Neuropathic Pain: Sciatic Nerve Ligation (SNL) Model

  • Anesthetize the animal with an appropriate anesthetic.

  • Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

  • Carefully isolate the sciatic nerve and ligate a portion of it (e.g., the L5 and L6 spinal nerves) with a suture.

  • Close the incision with sutures or staples.

  • Allow the animal to recover. Neuropathic pain behaviors typically develop within a few days and can persist for several weeks.

  • Assess pain behaviors such as mechanical allodynia and thermal hyperalgesia.

Behavioral Assays

3.4.1. Mechanical Allodynia: Von Frey Test

  • Place the animal in a testing apparatus with a wire mesh floor and allow it to acclimate.

  • Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.

  • A positive response is recorded when the animal briskly withdraws its paw.

  • The 50% paw withdrawal threshold is determined using the up-down method.

3.4.2. Thermal Hyperalgesia: Hargreaves Test

  • Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimate.

  • Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.

  • Activate the heat source and measure the latency for the animal to withdraw its paw.

  • A cut-off time is used to prevent tissue damage. A decrease in paw withdrawal latency indicates thermal hyperalgesia.

Signaling Pathways and Experimental Workflows

Nav1_8_Pain_Signaling cluster_periphery Peripheral Nociceptor Terminal cluster_axon Axon cluster_drg Dorsal Root Ganglion cluster_spinal_cord Spinal Cord (Dorsal Horn) Noxious Stimuli Noxious Stimuli Nav1.8 Nav1.8 Noxious Stimuli->Nav1.8 Activates Action Potential Generation Action Potential Generation Nav1.8->Action Potential Generation Contributes to upstroke AP Propagation AP Propagation Action Potential Generation->AP Propagation DRG Neuron Soma DRG Neuron Soma AP Propagation->DRG Neuron Soma Neurotransmitter Release Neurotransmitter Release DRG Neuron Soma->Neurotransmitter Release Second-Order Neuron Second-Order Neuron Neurotransmitter Release->Second-Order Neuron Activates Brain Brain Second-Order Neuron->Brain Ascending Pathway Pain Perception Pain Perception Brain->Pain Perception

Caption: Role of Nav1.8 in the nociceptive signaling pathway.

Experimental_Workflow_Nav1_8_Pain_Model Animal Model Induction Animal Model Induction CFA Injection CFA Injection Animal Model Induction->CFA Injection Sciatic Nerve Ligation Sciatic Nerve Ligation Animal Model Induction->Sciatic Nerve Ligation Behavioral Testing Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Von Frey Test Von Frey Test Behavioral Testing->Von Frey Test Hargreaves Test Hargreaves Test Behavioral Testing->Hargreaves Test DRG Dissection DRG Dissection Tissue Collection->DRG Dissection Spinal Cord Collection Spinal Cord Collection Tissue Collection->Spinal Cord Collection Molecular Analysis Molecular Analysis qPCR qPCR Molecular Analysis->qPCR Western Blot Western Blot Molecular Analysis->Western Blot Immunohistochemistry Immunohistochemistry Molecular Analysis->Immunohistochemistry Electrophysiology Electrophysiology Molecular Analysis->Electrophysiology CFA Injection->Behavioral Testing Sciatic Nerve Ligation->Behavioral Testing DRG Dissection->Molecular Analysis Spinal Cord Collection->Molecular Analysis

Caption: Workflow for studying Nav1.8 in preclinical pain models.

Conclusion

Nav1.8 stands out as a critical component in the machinery of pain sensation. Its restricted expression in peripheral nociceptors and its indispensable role in action potential generation, particularly in pathological pain states, make it a highly attractive target for the development of novel, non-opioid analgesics. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of Nav1.8 in nociception and to advance the discovery of new therapies for the management of chronic pain. The continued exploration of Nav1.8 function and the development of selective modulators hold significant promise for addressing the unmet medical need for safer and more effective pain treatments.

References

The Selective NaV1.8 Inhibitor VX-150: A Technical Overview of its Application in Acute and Chronic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of VX-150, a selective inhibitor of the voltage-gated sodium channel NaV1.8, and its efficacy in preclinical and clinical models of acute and chronic pain. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective NaV1.8 inhibition for pain management.

Executive Summary

This compound is an orally bioavailable prodrug that is rapidly converted to its active moiety, a potent and selective inhibitor of the NaV1.8 sodium channel.[1][2] The NaV1.8 channel is preferentially expressed in peripheral sensory neurons, including nociceptors, and plays a crucial role in the generation and propagation of pain signals.[2] By selectively targeting NaV1.8, this compound offers a promising non-opioid therapeutic approach for the treatment of various pain states. This guide summarizes the key quantitative data from clinical trials in acute and chronic pain, details the experimental protocols of these studies, and illustrates the underlying mechanism of action and experimental workflows.

Mechanism of Action: Selective Inhibition of NaV1.8

This compound's mechanism of action is centered on the selective blockade of the NaV1.8 voltage-gated sodium channel, which is a key player in the pathophysiology of pain.[2] These channels are densely expressed on the terminals of nociceptive (pain-sensing) neurons in the dorsal root ganglia (DRG).[3][4] In conditions of inflammatory or neuropathic pain, the expression and activity of NaV1.8 channels are often upregulated, leading to neuronal hyperexcitability and the generation of ectopic action potentials, which contribute to the perception of persistent pain.[4][5]

By selectively inhibiting NaV1.8, this compound reduces the influx of sodium ions into nociceptors, thereby dampening neuronal excitability and reducing the transmission of pain signals to the central nervous system. This targeted approach is designed to provide analgesia without the central nervous system side effects commonly associated with other classes of analgesics, such as opioids.

cluster_Nociceptor Nociceptor Membrane Painful_Stimulus Painful Stimulus (Inflammation, Nerve Injury) NaV1_8_Upregulation Upregulation and Activation of NaV1.8 Painful_Stimulus->NaV1_8_Upregulation Na_Influx Increased Na+ Influx NaV1_8_Upregulation->Na_Influx Action_Potential Action Potential Generation & Propagation Na_Influx->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal VX_150 This compound VX_150->Na_Influx Inhibition

Mechanism of this compound in Nociceptors.

Efficacy in Acute Pain Models

The efficacy of this compound in an acute pain setting was evaluated in a Phase 2, randomized, double-blind, placebo-controlled study in patients following bunionectomy surgery (NCT03206749).[6][7]

Quantitative Data Summary
EndpointThis compoundPlaceboHydrocodone/Acetaminophen
SPID24 36.146.6440.16
SPID48 112.249.4Not Reported
SPID: Sum of Pain Intensity Difference. A higher score indicates greater pain relief.
Experimental Protocol: Bunionectomy Study (NCT03206749)
  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled, 3-arm, parallel-design study.[6]

  • Patient Population: 243 patients with acute pain following bunionectomy surgery.

  • Treatment Arms:

    • This compound: 1500 mg initial dose, followed by 750 mg every 12 hours.[6]

    • Placebo.

    • Hydrocodone/Acetaminophen (5 mg/325 mg): Included as a standard-of-care reference.

  • Primary Endpoint: Time-weighted Sum of the Pain Intensity Difference over the first 24 hours of treatment (SPID24).

  • Secondary Endpoints: Included SPID over the first 48 hours (SPID48) and safety and tolerability assessments.

Patients 243 Patients Post-Bunionectomy Randomization Randomization (1:1:1) Patients->Randomization VX150_Arm This compound (1500mg then 750mg q12h) Randomization->VX150_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Active_Comparator_Arm Hydrocodone/APAP (5mg/325mg) Randomization->Active_Comparator_Arm Endpoint_Assessment Primary Endpoint: SPID24 VX150_Arm->Endpoint_Assessment Placebo_Arm->Endpoint_Assessment Active_Comparator_Arm->Endpoint_Assessment

Bunionectomy Study Workflow.

Efficacy in Chronic Pain Models

This compound has also been investigated in a chronic pain model of small fiber neuropathy, a condition characterized by neuropathic pain.

Phase 2 Study in Small Fiber Neuropathy (NCT03304522)

A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with pain caused by small fiber neuropathy.[8][9]

EndpointThis compound (n=46)Placebo (n=43)
Mean Change from Baseline in Weekly Average of Daily Pain Intensity (NRS) at Week 6 -2.02 (p<0.0001)-0.93
Treatment Difference (this compound vs. Placebo) -1.09
95% Confidence Interval -1.88 to -0.29

NRS: Numeric Rating Scale for pain (0-10 scale).

  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled, 6-week, parallel-design study.[8]

  • Patient Population: 89 patients with a diagnosis of small fiber neuropathy.[9]

  • Treatment Arms:

    • This compound: 1250 mg administered orally once daily.[8]

    • Placebo.[8]

  • Primary Endpoint: The within-group change from baseline in the weekly average of daily pain intensity on the 11-point Numeric Rating Scale (NRS) at Week 6.[8]

  • Secondary Endpoints: Included the between-group comparison of the change in NRS score, safety, and tolerability.[8]

Patients 89 Patients with Small Fiber Neuropathy Randomization Randomization (1:1) Patients->Randomization VX150_Arm This compound (1250mg QD for 6 weeks) Randomization->VX150_Arm Placebo_Arm Placebo (for 6 weeks) Randomization->Placebo_Arm Endpoint_Assessment Primary Endpoint: Change in Weekly Avg. Daily Pain (NRS) at Week 6 VX150_Arm->Endpoint_Assessment Placebo_Arm->Endpoint_Assessment

Small Fiber Neuropathy Study Workflow.

Pharmacodynamic Effects in Healthy Volunteers

A Phase 1, randomized, double-blind, placebo-controlled, crossover study in 20 healthy male subjects investigated the pharmacodynamic effects of a single 1250 mg dose of this compound using a battery of evoked pain tests.[1][10]

Quantitative Data Summary of Key Findings
Pain TestEndpointLeast-Squares Mean Difference (this compound vs. Placebo)95% Confidence IntervalTime Point of Max Effect
Cold Pressor Test Pain Tolerance ThresholdStatistically Significant(12.74, 42.72)4 hours
Heat Pain Test Pain Detection ThresholdStatistically Significant(0.0806, 1.5764)2 hours
Electrical Stimulation Pain Detection ThresholdNot Statistically Significant
Pressure Pain Pain Detection ThresholdNot Statistically Significant
Experimental Protocol: Healthy Volunteer Study
  • Study Design: A randomized, double-blind, placebo-controlled, two-way crossover study.[1]

  • Subjects: 20 healthy male subjects.[10]

  • Intervention: A single oral dose of 1250 mg this compound or placebo, with a washout period of at least 7 days between treatments.[1]

  • Pain Models: A battery of quantitative sensory tests were administered before and up to 10 hours after dosing, including:[10]

    • Pressure pain threshold

    • Electrical stimulation pain threshold

    • Capsaicin-induced heat pain threshold

    • Cold pressor pain tolerance threshold

  • Analysis: Data were analyzed using a repeated-measures mixed-effects model.[10]

cluster_Period1 Treatment Period 1 cluster_Period2 Treatment Period 2 Subjects1 20 Healthy Volunteers Dosing1 Single Dose (this compound or Placebo) Subjects1->Dosing1 PainTests1 Battery of Evoked Pain Tests (Baseline, and post-dose) Dosing1->PainTests1 Washout Washout Period (>= 7 days) PainTests1->Washout Subjects2 Dosing2 Dosing2 Subjects2->Dosing2 PainTests2 Battery of Evoked Pain Tests (Baseline, and post-dose) Dosing2->PainTests2 Washout->Dosing2

Healthy Volunteer Crossover Study Design.

Safety and Tolerability

Across the Phase 2 studies, this compound was generally well-tolerated.

  • Acute Pain (Bunionectomy): The incidence of adverse events was similar between the this compound (31%), placebo (35%), and hydrocodone/acetaminophen (37%) groups.[6] There were no serious adverse events or discontinuations due to adverse events in any arm.[6] The most common adverse events were nausea, headache, vomiting, and dizziness.[6]

  • Chronic Pain (Small Fiber Neuropathy): Adverse events occurred in 63% of patients receiving this compound and 56% of patients receiving placebo.[8] The most common adverse event was headache (24% in the this compound group vs. 12% in the placebo group).[8] Serious adverse events were reported in 3 patients in the placebo group and none in the this compound group.[8]

Conclusion

The selective NaV1.8 inhibitor this compound has demonstrated a consistent analgesic effect across different pain modalities, including surgically induced acute pain and chronic neuropathic pain. The clinical data are supported by pharmacodynamic evidence from experimental pain models in healthy volunteers. The favorable safety profile observed in these studies suggests that selective NaV1.8 inhibition is a viable and promising non-opioid strategy for the treatment of pain. Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound and other selective NaV1.8 inhibitors in the broader pain landscape.

References

Unveiling the Target: A Technical Guide to the Cellular Interactions of VX-150's Active Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular targets of the active metabolite of VX-150, a compound that has garnered significant interest in the field of analgesia. This document details the principal molecular target, quantitative measures of its interaction, and the experimental methodologies used to elucidate these findings. Furthermore, it presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding.

Executive Summary

This compound is an orally bioavailable prodrug that undergoes rapid conversion in the body to its active metabolite, VX-150m.[1][2] The primary cellular target of VX-150m is the voltage-gated sodium channel subtype 1.8 (Nav1.8).[1][3][4][5][6] This channel is a key player in the transmission of pain signals, making it a promising target for the development of novel analgesics.[1][5][7] VX-150m is a potent and highly selective inhibitor of Nav1.8, exhibiting greater than 400-fold selectivity over other sodium channel subtypes.[1][2][4][6]

The Primary Cellular Target: Voltage-Gated Sodium Channel Nav1.8

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in the small-diameter sensory neurons of the dorsal root ganglia (DRG), which are responsible for transmitting pain signals (nociceptors).[1][3][4][5]

Nav1.8 channels play a crucial role in the initiation and propagation of action potentials in these nociceptive neurons.[3][7] Upon stimulation by a noxious stimulus, Nav1.8 channels open, leading to a rapid influx of sodium ions (Na+) into the neuron. This influx causes depolarization of the cell membrane, which, upon reaching a threshold, triggers an action potential. This electrical signal is then transmitted along the nerve fiber to the central nervous system, where it is perceived as pain.[3][7]

The active metabolite of this compound, VX-150m, exerts its analgesic effect by directly inhibiting the activity of Nav1.8 channels.[3][8][9] By blocking the influx of sodium ions, VX-150m prevents the depolarization of nociceptive neurons and the subsequent generation and propagation of pain signals. A noteworthy characteristic of its mechanism is "reverse use-dependence," where inhibition can be alleviated by repetitive depolarizations.[3][8][9]

Quantitative Analysis of VX-150m Activity

The inhibitory potency of VX-150m on human Nav1.8 channels has been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the channel's activity.

CompoundTargetAssayIC50 (nM)SelectivityReference
This compound active metabolite (VX-150m)Human Nav1.8Whole-cell patch clamp15>400-fold vs. other Nav subtypes[3][8][9]

Experimental Protocols

The primary method for determining the inhibitory activity of compounds on Nav1.8 channels is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of the ion currents flowing through the channels in the membrane of a single cell.

Cell Line Maintenance and Preparation
  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human Nav1.8 channel alpha subunit (and often a beta subunit to ensure proper trafficking and function) are commonly used.[5][7][10]

  • Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and selection agents to maintain the expression of the Nav1.8 channel.[11] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Preparation for Electrophysiology: On the day of the experiment, cells are dissociated using a gentle enzymatic solution (e.g., trypsin or Accutase) and plated onto glass coverslips at a low density.[12]

Whole-Cell Patch-Clamp Recording Protocol for IC50 Determination
  • Solution Preparation:

    • External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~310 mOsm.[13]

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH, and the osmolarity is adjusted to ~300 mOsm. Cesium is used to block potassium channels.[13][14]

  • Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.[15]

  • Establishing a Whole-Cell Configuration:

    • A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.

    • The micropipette, filled with the internal solution, is mounted on a micromanipulator and lowered towards a target cell.

    • Positive pressure is applied to the pipette to keep its tip clean.

    • Once the pipette touches the cell membrane, the positive pressure is released, and gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[15][16]

    • A brief pulse of stronger suction is then applied to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration, which allows for electrical access to the entire cell membrane.[16]

  • Voltage-Clamp Protocol and Data Acquisition:

    • The cell is held at a holding potential of -100 mV using a patch-clamp amplifier.[11]

    • To elicit Nav1.8 currents, the membrane potential is stepped to a depolarizing potential (e.g., 0 mV or +10 mV) for a short duration (e.g., 20-50 ms).[11]

    • The resulting inward sodium current is recorded.

    • A series of depolarizing pulses are applied at a regular interval (e.g., every 10-15 seconds) to monitor the stability of the current.

  • Compound Application and IC50 Determination:

    • Once a stable baseline current is established, the external solution containing a known concentration of the this compound active metabolite (VX-150m) is perfused over the cell.

    • The effect of the compound on the Nav1.8 current is recorded until a steady-state inhibition is reached.

    • The cell is then washed with the control external solution to observe any washout of the inhibitory effect.

    • This process is repeated with a range of increasing concentrations of VX-150m.

    • The peak inward current at each concentration is measured and normalized to the control current (before drug application).

    • The normalized current values are plotted against the logarithm of the compound concentration, and the data are fitted with a Hill equation to determine the IC50 value.[11][15]

Visualizations

Signaling Pathway of Nociception and Inhibition by VX-150m

Nav1_8_Signaling_Pathway cluster_Nociceptor Nociceptive Neuron cluster_Inhibition Inhibition by VX-150m Stimulus Noxious Stimulus (Mechanical, Thermal, Chemical) Nav1_8 Nav1.8 Channel (Closed State) Stimulus->Nav1_8 Activates Membrane Cell Membrane Nav1_8_Open Nav1.8 Channel (Open State) Nav1_8->Nav1_8_Open Opens Depolarization Membrane Depolarization Nav1_8_Open->Depolarization Na+ Influx AP Action Potential Generation Depolarization->AP Transmission Signal Transmission to CNS AP->Transmission Pain Pain Perception Transmission->Pain VX150m This compound active metabolite VX150m->Nav1_8_Open Blocks

Caption: Nociceptive signaling pathway and the inhibitory action of this compound's active metabolite on the Nav1.8 channel.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start cell_prep Prepare Nav1.8-expressing CHO or HEK293 cells start->cell_prep patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch baseline Record Stable Baseline Nav1.8 Current patch->baseline drug_app Apply VX-150m (Increasing Concentrations) baseline->drug_app record Record Inhibited Nav1.8 Current drug_app->record washout Washout with Control Solution record->washout data_analysis Analyze Data: Normalize Current, Fit to Hill Equation record->data_analysis washout->drug_app Next Concentration ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: Workflow for determining the IC50 of this compound's active metabolite on Nav1.8 channels using whole-cell patch-clamp electrophysiology.

References

In Vitro Characterization of VX-150: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-150 is an orally bioavailable prodrug that undergoes rapid conversion to its active metabolite, a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in nociception, making it a key target for the development of novel analgesics.[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Data Presentation

The in vitro activity of the active metabolite of this compound has been quantified through various assays to determine its potency, selectivity, and pharmacokinetic properties.

ParameterTargetSpeciesValueAssay Type
IC50 NaV1.8Human15 nM[5]Electrophysiology (Patch Clamp)
Selectivity Other Sodium Channel SubtypesNot Specified>400-fold[1][2]Electrophysiology (Patch Clamp)
Permeability (Papp) Caco-2 cellsN/AModerate (6.1 × 10⁻⁶ cm/s)[6]Caco-2 Permeability Assay
Plasma Protein Binding Plasma ProteinsNot SpecifiedHigh (96.2%–97.5%)[6]Equilibrium Dialysis
Metabolic Stability Liver MicrosomesHumanLow turnover[6]Microsomal Stability Assay

Mechanism of Action

The primary mechanism of action of the active metabolite of this compound is the selective inhibition of the NaV1.8 sodium channel. This inhibition blocks the influx of sodium ions into nociceptive neurons, thereby preventing the generation and propagation of action potentials that transmit pain signals.[4][7] A notable characteristic of this inhibition is its "reverse use-dependence," where the inhibitory effect can be lessened by repetitive depolarizations of the neuron.[3][5] This suggests a state-dependent binding to the channel, with higher affinity for the resting state.[5]

cluster_neuron Nociceptive Neuron cluster_block VX150_active This compound (Active Metabolite) NaV1_8 NaV1.8 Channel (Resting State) VX150_active->NaV1_8 Inhibits Na_ion block Blockade Action_Potential Action Potential Propagation Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Leads to block->Action_Potential Prevents

Mechanism of this compound Active Metabolite

Experimental Protocols

Electrophysiology Assay for IC50 Determination

The potency of the active metabolite of this compound against human NaV1.8 channels was likely determined using automated patch-clamp electrophysiology.[8]

Methodology:

  • Cell Line: A stable cell line (e.g., HEK293) recombinantly expressing the human NaV1.8 channel is used.

  • Cell Preparation: Cells are cultured and prepared for automated patch-clamp recording.[9] This involves detaching the cells and suspending them in an appropriate extracellular solution.

  • Automated Patch Clamp: An automated patch-clamp system (e.g., QPatch) is utilized for high-throughput recording of whole-cell currents.[8]

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit NaV1.8 currents. This typically involves holding the cell at a negative resting potential and then applying a depolarizing voltage step to activate the channels.

  • Compound Application: The active metabolite of this compound is applied at various concentrations to the cells.

  • Data Acquisition and Analysis: The peak inward sodium current is measured before and after the application of the compound. The concentration-response curve is then plotted to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the channel activity.

cluster_workflow Automated Patch Clamp Workflow start Start cell_prep Prepare NaV1.8- expressing cells start->cell_prep apc Automated Patch Clamp System cell_prep->apc voltage Apply Voltage Protocol apc->voltage compound Apply this compound (Active Metabolite) voltage->compound record Record Na+ currents compound->record analyze Analyze Data & Determine IC50 record->analyze end End analyze->end

Automated Electrophysiology Workflow

Caco-2 Permeability Assay

The intestinal permeability of the active metabolite of this compound was assessed using the Caco-2 cell monolayer model, a standard in vitro method to predict oral drug absorption.[10][11]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to form a confluent and differentiated monolayer with tight junctions.[12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Compound Incubation: The active metabolite of this compound is added to the apical (donor) side of the monolayer, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time.

  • Sampling: Samples are collected from both the apical and basolateral compartments at specific time points.

  • Quantification: The concentration of the compound in the samples is quantified using LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

cluster_workflow Caco-2 Permeability Assay Workflow start Start seed_cells Seed Caco-2 cells on transwell filters start->seed_cells differentiate Culture for 21 days to form monolayer seed_cells->differentiate check_integrity Measure TEER to confirm integrity differentiate->check_integrity add_compound Add this compound metabolite to apical side check_integrity->add_compound incubate Incubate and collect samples from both sides add_compound->incubate quantify Quantify compound concentration (LC-MS/MS) incubate->quantify calculate Calculate Papp value quantify->calculate end End calculate->end

Caco-2 Permeability Assay Workflow

Plasma Protein Binding Assay

The extent to which the active metabolite of this compound binds to plasma proteins was determined, likely using the equilibrium dialysis method.[13][14]

Methodology:

  • Apparatus Setup: A dialysis apparatus with two compartments separated by a semi-permeable membrane is used.

  • Sample Preparation: One compartment is filled with plasma, and the other with a protein-free buffer. The active metabolite of this compound is added to the plasma compartment.

  • Equilibration: The system is incubated at 37°C to allow the unbound drug to equilibrate across the membrane.

  • Sampling: After equilibration, samples are taken from both the plasma and buffer compartments.

  • Quantification: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated by comparing the concentration of the drug in the plasma and buffer compartments.

cluster_workflow Equilibrium Dialysis Workflow start Start setup Prepare dialysis apparatus start->setup load Load plasma with this compound metabolite and buffer setup->load equilibrate Incubate at 37°C to reach equilibrium load->equilibrate sample Collect samples from both compartments equilibrate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate percentage of protein binding quantify->calculate end End calculate->end

Plasma Protein Binding Assay Workflow

Liver Microsomal Stability Assay

The metabolic stability of the active metabolite of this compound was evaluated using liver microsomes to predict its hepatic clearance.[15][16]

Methodology:

  • Incubation Mixture: The active metabolite of this compound is incubated with human liver microsomes in the presence of NADPH, a cofactor for cytochrome P450 enzymes.

  • Time Course: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., acetonitrile).

  • Sample Processing: The samples are processed to remove proteins, typically by centrifugation.

  • Quantification: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is determined, and from this, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

cluster_workflow Microsomal Stability Assay Workflow start Start incubate Incubate this compound metabolite with liver microsomes & NADPH start->incubate sample Take aliquots at multiple time points incubate->sample quench Quench reaction in each aliquot sample->quench process Process samples to remove protein quench->process quantify Quantify remaining parent compound (LC-MS/MS) process->quantify calculate Calculate half-life and intrinsic clearance quantify->calculate end End calculate->end

Liver Microsomal Stability Assay Workflow

Conclusion

The in vitro characterization of this compound demonstrates that its active metabolite is a potent and highly selective inhibitor of the NaV1.8 sodium channel. The compound exhibits moderate permeability and high plasma protein binding, with low metabolic turnover in human liver microsomes. These properties support its development as an orally administered analgesic. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of selective NaV1.8 inhibitors for the treatment of pain.

References

Methodological & Application

Application Notes and Protocols for Electrophysiological Characterization of VX-150

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the electrophysiological characterization of VX-150, a selective inhibitor of the voltage-gated sodium channel Nav1.8. The protocols outlined below are designed for researchers in pharmacology, neuroscience, and drug development to assess the potency, selectivity, and state-dependent effects of this compound on Nav1.8 channels using the whole-cell patch-clamp technique.

Introduction

This compound is a prodrug that is rapidly converted to its active metabolite, a potent and highly selective inhibitor of the Nav1.8 sodium channel.[1][2] Nav1.8 is predominantly expressed in peripheral sensory neurons and plays a crucial role in nociceptive signaling, making it a key target for the development of novel analgesics.[3] A distinguishing characteristic of this compound's active metabolite is its "reverse use-dependence," a phenomenon where channel inhibition is relieved by membrane depolarization.[3] This protocol provides the necessary steps to quantitatively assess these properties.

Quantitative Data Summary

The following tables summarize key quantitative data for the active metabolite of this compound.

ParameterValueChannel TypeCell TypeReference
IC₅₀ 15 nMHuman Nav1.8Recombinant[3]
Selectivity >400-fold vs. other sodium channel subtypesVariousRecombinant[1][2]
Mechanism Reverse use-dependent blockHuman Nav1.8Recombinant[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its electrophysiological evaluation.

This compound Mechanism of Action This compound (Prodrug) This compound (Prodrug) Active Metabolite Active Metabolite This compound (Prodrug)->Active Metabolite Metabolic Conversion Nav1.8 Channel (Resting State) Nav1.8 Channel (Resting State) Active Metabolite->Nav1.8 Channel (Resting State) Binds to Nav1.8 Channel (Inhibited State) Nav1.8 Channel (Inhibited State) Nav1.8 Channel (Resting State)->Nav1.8 Channel (Inhibited State) Inhibition Nociceptive Signaling Nociceptive Signaling Nav1.8 Channel (Inhibited State)->Nociceptive Signaling Blocks Na+ influx Peripheral Sensory Neuron Peripheral Sensory Neuron Peripheral Sensory Neuron->Nav1.8 Channel (Resting State) Expresses Pain Perception Pain Perception Nociceptive Signaling->Pain Perception Reduces Electrophysiology Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell Culture (HEK293 expressing hNav1.8 or DRG neurons) Cell Culture (HEK293 expressing hNav1.8 or DRG neurons) Whole-Cell Patch Clamp Configuration Whole-Cell Patch Clamp Configuration Cell Culture (HEK293 expressing hNav1.8 or DRG neurons)->Whole-Cell Patch Clamp Configuration Solution Preparation (Intra- & Extracellular) Solution Preparation (Intra- & Extracellular) Solution Preparation (Intra- & Extracellular)->Whole-Cell Patch Clamp Configuration Voltage Clamp Protocols Voltage Clamp Protocols Whole-Cell Patch Clamp Configuration->Voltage Clamp Protocols Current Clamp Protocols Current Clamp Protocols Whole-Cell Patch Clamp Configuration->Current Clamp Protocols IC50 Determination IC50 Determination Voltage Clamp Protocols->IC50 Determination State-Dependence Analysis State-Dependence Analysis Voltage Clamp Protocols->State-Dependence Analysis Effect on Action Potentials Effect on Action Potentials Current Clamp Protocols->Effect on Action Potentials

References

Application Notes and Protocols for In Vivo Dosing of VX-150 in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-150 is an orally bioavailable prodrug that is rapidly converted to its active metabolite, VX-150M, a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] This ion channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[3] The selective inhibition of NaV1.8 presents a promising therapeutic strategy for the treatment of various pain states, including neuropathic and inflammatory pain, with potentially fewer side effects compared to non-selective sodium channel blockers.[1][3] These application notes provide detailed protocols for the in vivo administration of this compound in established rodent models of pain, along with pharmacokinetic data to guide study design.

Mechanism of Action

This compound exerts its analgesic effects through the selective blockade of the NaV1.8 sodium channel by its active metabolite.[1][2] NaV1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel that is critical for the generation and propagation of action potentials in nociceptive (pain-sensing) neurons.[3] In pathological pain states, the expression and activity of NaV1.8 are often upregulated, contributing to neuronal hyperexcitability and the sensation of pain. By selectively inhibiting NaV1.8, VX-150M dampens the electrical activity of these neurons, thereby reducing the transmission of pain signals to the central nervous system.

cluster_Neuron Peripheral Nociceptive Neuron cluster_Intervention Pharmacological Intervention Painful_Stimuli Painful Stimuli (e.g., Injury, Inflammation) NaV1.8 NaV1.8 Channel (Upregulated in Pain States) Painful_Stimuli->NaV1.8 Activates Action_Potential Action Potential Generation & Propagation NaV1.8->Action_Potential Initiates Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Transmits VX150 This compound (Prodrug) VX150M VX-150M (Active Metabolite) VX150->VX150M Rapid Conversion in vivo VX150M->NaV1.8 Selectively Blocks

Figure 1: Mechanism of action of this compound in blocking pain signals.

Pharmacokinetic Profile of this compound Active Metabolite (VX-150M) in Rats

Understanding the pharmacokinetic properties of the active metabolite of this compound is essential for designing effective in vivo studies. The following tables summarize the key pharmacokinetic parameters of VX-150M in rats following intravenous and oral administration.[2][4]

Table 1: Pharmacokinetic Parameters of VX-150M in Rats after Intravenous Administration (1 mg/kg) [2][4]

ParameterValue
Terminal Half-life (t½)1.33 h
Clearance (CL)8.91 mL/min/kg

Table 2: Pharmacokinetic Parameters of VX-150M in Rats after Oral Administration [2][4]

Oral DoseTmax (h)Bioavailability (%)
5 mg/kg0.19 - 0.36 h26.67% - 36.11%
10 mg/kg0.19 - 0.36 h26.67% - 36.11%
20 mg/kg0.19 - 0.36 h26.67% - 36.11%

Note: Systemic exposure increases linearly with an increasing oral dose.[2][4]

Experimental Protocols for Rodent Pain Models

The following are representative protocols for evaluating the efficacy of this compound in established rodent models of neuropathic and inflammatory pain. Dosing recommendations are based on the available pharmacokinetic data and protocols for other selective NaV1.8 inhibitors. Researchers should optimize the dose and timing of administration based on their specific experimental design and pilot studies.

Protocol 1: Neuropathic Pain - Spinal Nerve Ligation (SNL) Model in Rats

This model mimics neuropathic pain resulting from nerve injury.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • Von Frey filaments for assessing mechanical allodynia

  • Hargreaves apparatus for assessing thermal hyperalgesia

Procedure:

  • Induction of Neuropathic Pain (SNL Surgery):

    • Anesthetize the rat.

    • Make a small incision to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

    • Suture the incision and allow the animal to recover for at least 7 days to allow for the development of neuropathic pain.

  • Baseline Pain Assessment:

    • Before drug administration, assess baseline mechanical allodynia using von Frey filaments and thermal hyperalgesia using the Hargreaves test on the ipsilateral (injured) and contralateral (uninjured) hind paws.

  • This compound Administration:

    • Prepare a solution of this compound in the chosen vehicle.

    • Administer this compound orally (e.g., 5, 10, or 20 mg/kg) via gavage. A vehicle-only group should be included as a control.

    • Given the Tmax of approximately 0.2-0.4 hours, pain assessments should be conducted at time points that capture the peak and duration of the drug's effect (e.g., 30 minutes, 1, 2, and 4 hours post-dosing).

  • Post-Dosing Pain Assessment:

    • At the predetermined time points, repeat the assessment of mechanical allodynia and thermal hyperalgesia.

  • Data Analysis:

    • Calculate the paw withdrawal threshold (in grams) for the von Frey test and the paw withdrawal latency (in seconds) for the Hargreaves test.

    • Compare the post-dosing responses to the baseline values and to the vehicle-treated group to determine the analgesic efficacy of this compound.

Protocol 2: Inflammatory Pain - Complete Freund's Adjuvant (CFA) Model in Mice

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Complete Freund's Adjuvant (CFA)

  • Von Frey filaments

  • Hargreaves apparatus

Procedure:

  • Induction of Inflammatory Pain:

    • Briefly anesthetize the mouse.

    • Inject 20 µL of CFA into the plantar surface of one hind paw. This will induce localized inflammation, swelling, and pain.

    • Allow 24 hours for the inflammation and pain behaviors to fully develop.

  • Baseline Pain Assessment:

    • 24 hours post-CFA injection, assess baseline mechanical allodynia and thermal hyperalgesia on the ipsilateral (inflamed) and contralateral paws.

  • This compound Administration:

    • Administer this compound orally at selected doses.

    • Include a vehicle-only control group.

  • Post-Dosing Pain Assessment:

    • Assess pain behaviors at time points relevant to the drug's pharmacokinetics (e.g., 30 minutes, 1, 2, and 4 hours post-dosing).

  • Data Analysis:

    • Analyze the paw withdrawal threshold and latency as described in the neuropathic pain protocol.

    • The efficacy of this compound is determined by its ability to reverse the CFA-induced mechanical allodynia and thermal hyperalgesia.

cluster_Setup Experimental Setup cluster_Procedure Experimental Procedure Animal_Model Select Rodent Pain Model (e.g., SNL, CFA) Acclimatization Animal Acclimatization Animal_Model->Acclimatization Pain_Induction Induce Pain (Surgery or Injection) Acclimatization->Pain_Induction Baseline Baseline Pain Assessment (von Frey, Hargreaves) Pain_Induction->Baseline Dosing Administer this compound or Vehicle Baseline->Dosing Post_Dose_Assessment Post-Dose Pain Assessment (Multiple Time Points) Dosing->Post_Dose_Assessment Data_Analysis Data Analysis and Comparison Post_Dose_Assessment->Data_Analysis

Figure 2: General experimental workflow for evaluating this compound.

Conclusion

This compound is a promising therapeutic candidate for the treatment of pain due to its selective inhibition of NaV1.8. The provided pharmacokinetic data and detailed protocols for neuropathic and inflammatory pain models in rodents offer a solid foundation for researchers to investigate the in vivo efficacy of this compound. As with any experimental procedure, it is recommended to perform pilot studies to determine the optimal dosing regimen and time points for assessment in your specific laboratory conditions and animal strains.

References

VX-150: Application Notes and Protocols for DMSO-Based Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility and preparation of VX-150 in Dimethyl Sulfoxide (DMSO). This compound is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8, a key target in pain signaling pathways.

Physicochemical Properties and Solubility

This compound is an orally bioavailable prodrug that is rapidly converted to its active moiety. For research purposes, the active form is often used directly in in vitro assays. The solubility of this compound in DMSO is a critical parameter for the preparation of stock solutions for such assays.

It is crucial to use anhydrous (moisture-free) DMSO for the preparation of this compound solutions, as the presence of water can significantly decrease its solubility.

ParameterValueSource
Solubility in DMSO 100 mg/mL (193.67 mM)Selleck Chemicals
125 mg/mL (242.09 mM)MedchemExpress
Storage of Powder -20°C for up to 3 yearsMultiple Suppliers
Storage of DMSO Stock Solution -80°C for up to 1 year; -20°C for up to 1 monthMultiple Suppliers

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted to working concentrations for various in vitro assays.

Materials:

  • This compound (active moiety) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution (Molecular Weight: 516.34 g/mol ), weigh out 51.63 mg of this compound.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile, appropriately sized amber or foil-wrapped tube.

    • Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in a sonicator water bath for 5-10 minutes. This can aid in the dissolution of less soluble compounds.[1]

  • Visual Inspection: Visually inspect the solution to ensure that the compound has completely dissolved and no particulates are visible.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

Note: Always prepare a fresh dilution from the stock solution for each experiment. When diluting the DMSO stock into aqueous buffers or cell culture media, it is recommended to do so in a stepwise manner to prevent precipitation of the compound. The final concentration of DMSO in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity.

Signaling Pathway and Mechanism of Action

This compound is a highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[2][3][4] This channel is predominantly expressed in the peripheral sensory neurons, specifically the nociceptors, which are responsible for transmitting pain signals.[5][6]

Under normal physiological conditions, noxious stimuli (e.g., heat, mechanical pressure, inflammatory mediators) lead to the opening of NaV1.8 channels, causing an influx of sodium ions. This influx depolarizes the neuronal membrane, leading to the generation and propagation of action potentials along the sensory nerve to the central nervous system, where the sensation of pain is perceived.

This compound, in its active form, binds to the NaV1.8 channel and blocks the influx of sodium ions. This inhibition of ion flow prevents the depolarization of the nociceptive neurons, thereby blocking the initiation and transmission of pain signals. The high selectivity of this compound for NaV1.8 over other sodium channel subtypes minimizes off-target effects.

VX150_Signaling_Pathway cluster_0 Nociceptive Neuron cluster_1 Pharmacological Intervention Noxious_Stimuli Noxious Stimuli (Heat, Pressure, Inflammatory Mediators) NaV1_8 NaV1.8 Channel Noxious_Stimuli->NaV1_8 Activates Na_Influx Na+ Influx NaV1_8->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation & Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal VX150 This compound VX150->NaV1_8 Inhibits

This compound inhibits the NaV1.8 signaling pathway in nociceptive neurons.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using a this compound DMSO stock solution in an in vitro cell-based assay.

VX150_Experimental_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay Weigh Weigh this compound Powder Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Vortex/Sonicate Dissolve->Vortex Stock 100 mM Stock Solution Vortex->Stock Dilute_Stock Dilute Stock in Assay Buffer/Medium Stock->Dilute_Stock Working_Solution Working Solution (e.g., 10 µM) Dilute_Stock->Working_Solution Treat Treat Cells with Working Solution Working_Solution->Treat Cell_Culture Prepare Cell Culture (e.g., DRG neurons) Cell_Culture->Treat Incubate Incubate Treat->Incubate Measure Measure Endpoint (e.g., Electrophysiology, Ca2+ imaging) Incubate->Measure

Workflow for preparing and using this compound in a cell-based assay.

References

Application Notes and Protocols: UPLC-MS/MS Method for the Detection of VX-150 Active Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of the active metabolite of VX-150 (VX-150M) in biological matrices, specifically plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This compound is an orally administered pro-drug that is rapidly converted to its active moiety, a highly selective inhibitor of the NaV1.8 sodium channel, a key target in pain signaling pathways.[1][2] This method is crucial for pharmacokinetic (PK) studies, enabling the assessment of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters based on published preclinical studies.

Introduction

This compound is a promising therapeutic agent targeting the voltage-gated sodium channel NaV1.8, which is predominantly expressed in peripheral nociceptive neurons and plays a critical role in pain signal transduction.[1][2] As a pro-drug, this compound is rapidly metabolized to its active form, VX-150M.[1][2] Accurate and sensitive quantification of VX-150M in biological samples is paramount for understanding its pharmacokinetic profile and establishing a clear relationship between drug exposure and therapeutic efficacy. UPLC-MS/MS offers the high sensitivity, specificity, and throughput required for bioanalytical studies in drug development. This application note describes a validated method for the determination of VX-150M in rat plasma, which can be adapted for use in other preclinical and clinical matrices.

Signaling Pathway and Metabolic Conversion

This compound exerts its analgesic effect by inhibiting the NaV1.8 channel in sensory neurons, thereby blocking the propagation of pain signals. The metabolic conversion of the pro-drug this compound to its active metabolite VX-150M is a critical step for its pharmacological activity.

cluster_0 Drug Administration and Metabolism cluster_1 Pharmacological Action in Nociceptive Neuron This compound (Prodrug) This compound (Prodrug) VX-150M (Active Metabolite) VX-150M (Active Metabolite) This compound (Prodrug)->VX-150M (Active Metabolite) Rapid Conversion NaV1.8 Channel NaV1.8 Channel VX-150M (Active Metabolite)->NaV1.8 Channel Inhibition Pain Signal Propagation Pain Signal Propagation NaV1.8 Channel->Pain Signal Propagation Blocks Analgesia Analgesia Pain Signal Propagation->Analgesia Leads to

Metabolic conversion of this compound and its mechanism of action.

Experimental Protocols

This section details the experimental procedures for the quantification of VX-150M in plasma.

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of VX-150M from plasma samples.[1][2]

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • In a clean microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 200 µL of acetonitrile (containing the internal standard, if used) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the mixture at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS System and Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

UPLC Conditions

ParameterValue
Column Waters ACQUITY BEH C18 (1.7 µm, 2.1 × 50 mm)[1][2]
Mobile Phase A 0.1% Formic Acid in Water[1][2]
Mobile Phase B Acetonitrile[1][2]
Flow Rate 0.4 mL/min
Gradient Isocratic or Gradient (To be optimized for best peak shape and separation)
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions

The mass spectrometer is operated in the positive ion electrospray ionization (ESI+) mode, with detection performed using Multiple Reaction Monitoring (MRM).[1][2]

ParameterValue
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage To be optimized (e.g., 3.0 kV)
Source Temperature To be optimized (e.g., 150 °C)
Desolvation Temperature To be optimized (e.g., 500 °C)
Desolvation Gas Flow To be optimized (e.g., 1000 L/hr)
Cone Gas Flow To be optimized (e.g., 150 L/hr)

MRM Transitions

The specific precursor and product ion transitions for VX-150M and a suitable internal standard need to be determined by infusing a standard solution of the analyte into the mass spectrometer. The most intense and stable transitions should be selected for quantification and confirmation.

  • VX-150M: Precursor Ion (m/z) → Product Ion (m/z)

  • Internal Standard: Precursor Ion (m/z) → Product Ion (m/z)

Note: As the exact m/z values are not publicly available in the cited literature, these must be determined empirically by the user.

Method Validation

The analytical method was validated according to regulatory guidelines, assessing specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1] The assay was validated over a concentration range of 1-2000 ng/mL in rat plasma, with a correlation coefficient (r) greater than 0.995.[1]

Validation Parameters Summary

ParameterAcceptance Criteria
Specificity No significant interference at the retention time of the analyte and IS.
Linearity Correlation coefficient (r) > 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and consistent
Stability Analyte stable under various storage and handling conditions

Data Presentation

The following tables summarize the pharmacokinetic parameters of VX-150M in rats after intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of VX-150M in Rats (Intravenous Administration, 1 mg/kg)

ParameterUnitValue
t1/2 (Half-life) h1.33[1]
CL (Clearance) mL/min/kg8.91[1]

Table 2: Pharmacokinetic Parameters of VX-150M in Rats (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Bioavailability (%)
5Data not available0.19 - 0.36[1]Data not available26.67 - 36.11[1]
10Data not available0.19 - 0.36[1]Data not available26.67 - 36.11[1]
20Data not available0.19 - 0.36[1]Data not available26.67 - 36.11[1]

Note: Specific Cmax and AUC0-t values for each dose group were not available in the abstract. The provided ranges for Tmax and bioavailability cover the tested oral doses.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantitative analysis of VX-150M.

cluster_0 Sample Collection and Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Processing and Analysis A Plasma Sample Collection B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Transfer C->D E Injection into UPLC System D->E F Chromatographic Separation (C18 Column) E->F G Mass Spectrometric Detection (MRM Mode) F->G H Peak Integration and Quantification G->H I Pharmacokinetic Analysis H->I

UPLC-MS/MS workflow for VX-150M quantification.

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of the active metabolite of this compound in plasma. This methodology is well-suited for supporting preclinical and clinical development of this compound by enabling the characterization of its pharmacokinetic profile. The provided protocols and data serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and bioanalysis. Successful implementation of this method will require the empirical determination of optimal mass spectrometric parameters for VX-150M.

References

Application Note: High-Throughput Screening of the NaV1.8 Inhibitor VX-150 Using an Automated Patch Clamp Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Voltage-gated sodium channels (VGSCs) are crucial for the generation and propagation of action potentials in excitable cells. The NaV1.8 subtype, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in the small-diameter sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion[1][2][3]. Due to its specific localization in nociceptive pathways and its role in inflammatory and neuropathic pain, NaV1.8 has emerged as a promising therapeutic target for the development of novel analgesics[1][4][5].

VX-150 is an orally bioavailable pro-drug that is rapidly converted to its active moiety, a potent and highly selective inhibitor of NaV1.8[6][7][8]. Clinical trials have shown that this compound can provide significant pain relief in various conditions, including acute pain, osteoarthritis, and small fiber neuropathy[4][9]. The active metabolite of this compound inhibits human NaV1.8 channels with an IC50 of 15 nM and exhibits an unusual "reverse use-dependence," where channel inhibition can be relieved by repetitive depolarizations[10][11].

Automated patch clamp (APC) technology provides the necessary throughput and data quality for screening ion channel-targeting compounds in drug discovery[12][13][14]. This application note provides a detailed protocol for screening this compound and other NaV1.8 inhibitors using a high-throughput APC platform.

Signaling Pathway of NaV1.8 in Nociception and Inhibition by this compound

Noxious stimuli, such as thermal, mechanical, or chemical insults, lead to the activation of nociceptors. This activation causes depolarization of the neuronal membrane, which in turn opens NaV1.8 channels. The influx of sodium ions through NaV1.8 contributes significantly to the upstroke of the action potential, which is then propagated along the sensory neuron to the central nervous system, resulting in the sensation of pain[3][15]. This compound's active metabolite directly blocks the NaV1.8 channel, preventing sodium influx and thereby inhibiting action potential propagation and reducing pain signals.

cluster_0 Peripheral Nociceptor cluster_1 Pain Signaling & Inhibition Stimulus Noxious Stimulus (Heat, Pressure) Depolarization Membrane Depolarization Stimulus->Depolarization NaV18 NaV1.8 Channel Activation Depolarization->NaV18 NaInflux Na+ Influx NaV18->NaInflux AP Action Potential Generation NaInflux->AP Signal Signal to CNS AP->Signal Pain Pain Perception Signal->Pain VX150 This compound (Active Metabolite) VX150->NaV18 Blocks

Caption: NaV1.8 signaling pathway in pain and its inhibition by this compound.

Experimental Protocols

This protocol is designed for use with high-throughput APC systems such as the Sophion QPatch or Nanion SyncroPatch[11][14][16].

Cell Line and Culture
  • Cell Line: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the human NaV1.8 alpha subunit (SCN10A). Optimizing cell lines for high expression levels and good "patchability" is crucial for a successful assay[16].

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain sub-confluent cultures. For experiments, cells are typically grown for 2-5 days before harvesting[16].

Solutions and Reagents
Solution TypeComponentConcentration
Internal (Pipette) KF120 mM
KCl20 mM
HEPES10 mM
EGTA10 mM
pH adjusted to 7.2 with KOH, Osmolarity ~310 mOsm
External (Bath) NaCl140 mM
KCl4 mM
CaCl22 mM
MgCl21 mM
HEPES10 mM
Glucose5 mM
pH adjusted to 7.4 with NaOH, Osmolarity ~320 mOsm
Compound Dilution DMSO≤ 0.1% final
External SolutionAs vehicle

Table 1: Composition of intracellular and extracellular solutions for NaV1.8 patch clamp recordings.

Compound Preparation
  • Prepare a 10 mM stock solution of this compound's active metabolite in 100% DMSO[6].

  • Perform serial dilutions in external solution to achieve the final desired concentrations for the concentration-response curve (e.g., 0.1 nM to 1 µM).

  • The final DMSO concentration in the test wells should not exceed 0.1% to avoid solvent effects. Prepare a vehicle control containing the same final DMSO concentration.

Automated Patch Clamp Workflow

The following workflow outlines the key steps for executing the assay on an APC platform.

cluster_workflow Experimental Workflow P0 Cell Preparation: Harvest & resuspend stably transfected cells P1 APC System Setup: Prime fluidics, load solutions & compounds P0->P1 P2 Cell Capture: Cells are captured on patch clamp chip P1->P2 P3 Seal & Whole-Cell: Gigaseal formation & membrane rupture P2->P3 P4 Baseline Recording: Apply voltage protocol, record stable baseline P3->P4 P5 Compound Application: Add this compound or vehicle to recording wells P4->P5 P6 Post-Compound Recording: Record NaV1.8 current inhibition P5->P6 P7 Data Analysis: Calculate % inhibition & IC50 values P6->P7

Caption: Automated patch clamp experimental workflow for this compound screening.

Voltage Protocol and Data Acquisition

A voltage protocol is designed to measure the tonic block of NaV1.8 channels from a resting state.

  • Holding Potential (VH): -120 mV to ensure channels are in the closed, resting state and fully recovered from inactivation.

  • Test Pulse (VP): A 50 ms step depolarization to 0 mV to elicit a peak inward NaV1.8 current.

  • Frequency: The protocol is repeated at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.

  • Procedure:

    • Establish a stable whole-cell recording and record baseline currents for 2-3 minutes using the voltage protocol.

    • Apply the desired concentration of this compound's active metabolite.

    • Allow the compound to equilibrate for 5 minutes while continuing to apply the voltage protocol.

    • Record the inhibited peak current.

Data Analysis
  • Measure Peak Current: Determine the maximum inward current amplitude during the test pulse before (I_control) and after (I_drug) compound application.

  • Calculate Percent Inhibition: % Inhibition = (1 - (I_drug / I_control)) * 100

  • Generate Concentration-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine IC50: Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that produces 50% inhibition.

Expected Results and Data Presentation

The assay should yield robust and reproducible measurements of NaV1.8 inhibition. The expected IC50 for the active metabolite of this compound is approximately 15 nM[10].

ParameterDescriptionTypical Value
Activation V½ Voltage of half-maximal activation-15 to -10 mV
Inactivation V½ Voltage of half-maximal steady-state inactivation-50 to -40 mV
Recovery from Inactivation (τ) Time constant for recovery from fast inactivation1-5 ms
TTX-R Tetrodotoxin ResistanceIC50 > 100 µM

Table 2: Summary of typical biophysical properties of human NaV1.8 channels expressed in heterologous systems[1][5].

CompoundTargetAssay TypeIC50 (nM)Selectivity
This compound (Active Moiety) hNaV1.8Automated Patch Clamp~15[10]>400-fold vs other NaV subtypes[6][7]
Tetrodotoxin (TTX) hNaV1.8Automated Patch Clamp>100,000N/A (Control for TTX-R)

Table 3: Expected quantitative data for this compound activity on human NaV1.8.

Conclusion

This application note details a robust and high-throughput automated patch clamp assay for the functional characterization of the selective NaV1.8 inhibitor, this compound. The described methodology, from cell culture to data analysis, provides a reliable framework for screening novel NaV1.8-targeting compounds. This assay can effectively quantify compound potency and is a critical tool for advancing the discovery and development of non-opioid analgesics for a variety of pain indications.

References

Application Notes and Protocols: VX-150 Administration in the Complete Freund's Adjuvant (CFA) Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of VX-150, a selective inhibitor of the voltage-gated sodium channel NaV1.8, in the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rodents. The CFA model is a widely utilized and well-characterized preclinical model that mimics key aspects of inflammatory pain, including thermal hyperalgesia, mechanical allodynia, and edema.[1][2] this compound, by targeting NaV1.8 channels predominantly expressed in nociceptive sensory neurons, presents a promising therapeutic strategy for the management of inflammatory pain.[3][4] These protocols are designed to guide researchers in the setup and execution of experiments to assess the analgesic efficacy of this compound in this model.

Mechanism of Action of this compound in Inflammatory Pain

This compound is a selective inhibitor of the NaV1.8 sodium channel, which is a key player in the generation and propagation of action potentials in nociceptive (pain-sensing) neurons.[3][4] In the context of inflammation induced by CFA, various inflammatory mediators are released, leading to the sensitization of nociceptors. This sensitization involves the upregulation and altered gating properties of NaV1.8 channels, contributing to neuronal hyperexcitability and the perception of pain.[2][3] By blocking NaV1.8, this compound is expected to dampen the ectopic firing of nociceptors, thereby reducing pain hypersensitivity.

Signaling Pathway of NaV1.8 in Nociception

NaV1_8_Signaling cluster_0 Nociceptive Neuron Inflammatory_Mediators Inflammatory Mediators (e.g., PGE2, Bradykinin) Sensitization Sensitization of Nociceptor Inflammatory_Mediators->Sensitization bind to receptors NaV1_8 NaV1.8 Channel Sensitization->NaV1_8 upregulates & phosphorylates Action_Potential Action Potential Generation & Propagation NaV1_8->Action_Potential depolarization VX150 This compound VX150->NaV1_8 inhibits Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Caption: NaV1.8 signaling in nociceptive neurons and the inhibitory action of this compound.

Experimental Protocols

Induction of Inflammatory Pain using Complete Freund's Adjuvant (CFA)

This protocol describes the induction of a localized and persistent inflammatory response in the hind paw of rats.

Materials:

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 1 mg/mL)

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • 1 mL tuberculin syringes with 27-30 gauge needles

  • Isoflurane or other suitable anesthetic

  • Anesthesia chamber and nose cone

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the housing facility for at least 7 days prior to the experiment.

  • Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen) in an induction chamber. Once anesthetized, transfer the animal to a nose cone for maintenance of anesthesia during the injection.

  • CFA Preparation: Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.

  • Injection: Draw 100 µL of the CFA suspension into a tuberculin syringe. Inject the CFA subcutaneously into the plantar surface of the right hind paw.

  • Post-injection Monitoring: Monitor the animal until it has fully recovered from anesthesia. Observe for signs of distress. The injected paw will begin to show signs of inflammation (edema, erythema) within hours, peaking at 24-72 hours and persisting for several weeks.[1]

  • Control Group: A control group should be injected with an equal volume of sterile saline or saline-in-oil emulsion without mycobacteria (Incomplete Freund's Adjuvant, IFA).

Preparation and Administration of this compound

This compound can be administered orally (p.o.) or intraperitoneally (i.p.). Oral administration is often preferred for its clinical relevance.

Materials:

  • This compound powder

  • Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water, or 20% SBE-β-CD in saline)

  • Oral gavage needles (for p.o. administration)

  • Sterile syringes and needles (for i.p. administration)

  • Vortex mixer and/or sonicator

Vehicle Preparation (Example for Oral Suspension):

  • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • Slowly add the methylcellulose powder to the water while stirring continuously to avoid clumping.

  • Stir until a clear, viscous solution is formed.

This compound Formulation:

  • Weigh the required amount of this compound powder based on the desired dose and the number of animals.

  • Triturate the powder to a fine consistency.

  • Gradually add the vehicle to the powder while vortexing or sonicating to create a homogenous suspension. A typical concentration for oral dosing might be in the range of 1-10 mg/mL.

Administration Protocol:

  • Dosing: Based on preclinical pharmacokinetic studies in rats, a starting dose range of 5-20 mg/kg for oral administration can be explored.[5][6] A dose-response study is recommended to determine the optimal effective dose.

  • Timing of Administration: this compound can be administered either prophylactically (before CFA injection) or therapeutically (after the establishment of inflammation). For a therapeutic effect, administer this compound 24 hours after CFA injection, when inflammation is well-developed.

  • Administration:

    • Oral (p.o.): Administer the prepared this compound suspension using an appropriately sized oral gavage needle. The volume should typically be 5-10 mL/kg.

    • Intraperitoneal (i.p.): Inject the this compound suspension into the peritoneal cavity using a sterile syringe and needle.

Assessment of Analgesic Efficacy

The analgesic effect of this compound is assessed by measuring changes in pain-related behaviors.

a) Measurement of Mechanical Allodynia (Paw Withdrawal Threshold):

  • Apparatus: von Frey filaments of varying bending forces or an electronic von Frey apparatus.

  • Procedure:

    • Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

    • Apply the von Frey filaments to the plantar surface of the inflamed paw with increasing force.

    • A positive response is a sharp withdrawal or licking of the paw.

    • The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.

    • Measurements should be taken at baseline (before CFA), and at various time points after this compound administration (e.g., 1, 2, 4, 6, and 24 hours post-dose).

b) Measurement of Thermal Hyperalgesia (Paw Withdrawal Latency):

  • Apparatus: Plantar test apparatus (Hargreaves' test).

  • Procedure:

    • Place the rat in a plexiglass enclosure on a glass floor and allow it to acclimate.

    • A radiant heat source is positioned under the glass and focused on the plantar surface of the inflamed paw.

    • The time taken for the rat to withdraw its paw (paw withdrawal latency, PWL) is recorded.

    • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

    • Perform measurements at baseline and at multiple time points after this compound administration.

c) Measurement of Paw Edema:

  • Apparatus: Plethysmometer or digital calipers.

  • Procedure:

    • Measure the paw volume or thickness at baseline and at various time points after CFA injection and this compound treatment.

    • A reduction in paw edema can indicate an anti-inflammatory effect.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Mechanical Allodynia in CFA-injected Rats

Treatment GroupDose (mg/kg, p.o.)Baseline PWT (g)24h post-CFA PWT (g)1h post-dose PWT (g)4h post-dose PWT (g)
Vehicle (0.5% MC)-
This compound5
This compound10
This compound20
Positive Control (e.g., Celecoxib)30

PWT: Paw Withdrawal Threshold

Table 2: Effect of this compound on Thermal Hyperalgesia in CFA-injected Rats

Treatment GroupDose (mg/kg, p.o.)Baseline PWL (s)24h post-CFA PWL (s)1h post-dose PWL (s)4h post-dose PWL (s)
Vehicle (0.5% MC)-
This compound5
This compound10
This compound20
Positive Control (e.g., Morphine)5

PWL: Paw Withdrawal Latency

Table 3: Effect of this compound on Paw Edema in CFA-injected Rats

Treatment GroupDose (mg/kg, p.o.)Baseline Paw Volume (mL)24h post-CFA Paw Volume (mL)4h post-dose Paw Volume (mL)24h post-dose Paw Volume (mL)
Vehicle (0.5% MC)-
This compound5
This compound10
This compound20
Positive Control (e.g., Indomethacin)5

Experimental Workflow

CFA_VX150_Workflow cluster_workflow Experimental Workflow Day_minus_7 Day -7 to -1: Animal Acclimatization Day_0_Baseline Day 0 (Baseline): Measure baseline PWT, PWL, and Paw Volume Day_minus_7->Day_0_Baseline Day_0_CFA Day 0: Induce inflammation with CFA injection Day_0_Baseline->Day_0_CFA Day_1_Inflammation Day 1 (24h post-CFA): Confirm inflammation (measure PWT, PWL, Paw Volume) Day_0_CFA->Day_1_Inflammation Day_1_Dosing Day 1: Administer this compound or Vehicle Day_1_Inflammation->Day_1_Dosing Day_1_Post_Dose Day 1 (Post-dose): Measure PWT and PWL at 1, 2, 4, 6 hours Day_1_Dosing->Day_1_Post_Dose Day_2_Endpoint Day 2 (24h post-dose): Final measurements of PWT, PWL, and Paw Volume Day_1_Post_Dose->Day_2_Endpoint

Caption: A typical experimental workflow for evaluating this compound in the CFA model.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the analgesic potential of the NaV1.8 inhibitor this compound in a preclinical model of inflammatory pain. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, which is crucial for the development of novel pain therapeutics. Researchers should consider including appropriate positive and negative controls and ensuring adequate statistical power in their experimental designs.

References

Application Notes and Protocols: Investigating the Efficacy of VX-150 in a Preclinical Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of VX-150, a selective inhibitor of the voltage-gated sodium channel NaV1.8, in the spared nerve injury (SNI) model of neuropathic pain. This document outlines the underlying scientific principles, detailed experimental protocols, and data interpretation to facilitate research into novel non-opioid analgesics.

Introduction to this compound and the Spared Nerve Injury Model

Neuropathic pain, a debilitating chronic condition resulting from nerve damage, remains a significant therapeutic challenge. The voltage-gated sodium channel NaV1.8 is predominantly expressed in nociceptive primary sensory neurons and plays a crucial role in the generation and propagation of pain signals. Its selective inhibition presents a promising strategy for the development of targeted pain therapeutics with potentially fewer side effects than current treatments.

This compound is an orally bioavailable investigational drug that selectively inhibits the NaV1.8 sodium channel.[1] It has shown promise in clinical trials for treating various pain conditions.[2] To evaluate the preclinical efficacy of compounds like this compound, robust and reproducible animal models of neuropathic pain are essential.

The Spared Nerve Injury (SNI) model is a widely used and validated rodent model that mimics key features of human neuropathic pain, including mechanical allodynia (pain in response to a normally non-painful stimulus). The model involves the surgical ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This procedure results in a persistent and measurable hypersensitivity in the hind paw innervated by the spared sural nerve.

Mechanism of Action of this compound in Nociceptive Signaling

In neuropathic pain states, damaged neurons become hyperexcitable, leading to spontaneous firing and an exaggerated response to stimuli. The NaV1.8 channel is a key contributor to the upstroke of the action potential in nociceptive neurons. By selectively blocking NaV1.8, this compound is hypothesized to reduce the excitability of these neurons, thereby dampening the transmission of pain signals to the central nervous system.

cluster_0 Peripheral Nociceptor cluster_1 Pain Pathway NerveInjury Nerve Injury (e.g., SNI) Upregulation Upregulation & Sensitization of NaV1.8 NerveInjury->Upregulation NaV18 NaV1.8 Channel Upregulation->NaV18 enhances activity IncreasedAP Increased Action Potential Firing PainSignal Pain Signal Transmission to CNS IncreasedAP->PainSignal NaV18->IncreasedAP mediates VX150 This compound VX150->NaV18 inhibits PerceivedPain Perception of Pain (Allodynia & Hyperalgesia) PainSignal->PerceivedPain

Mechanism of this compound in Neuropathic Pain.

Experimental Workflow for Studying this compound in the SNI Model

A typical experimental workflow for evaluating the efficacy of this compound in the SNI model involves several key stages, from initial surgery and baseline behavioral testing to drug administration and post-treatment assessment.

cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Pain Development & Grouping cluster_2 Phase 3: Treatment & Assessment AnimalAcclimation Animal Acclimation BaselineTesting Baseline Behavioral Testing (von Frey) AnimalAcclimation->BaselineTesting SNISurgery Spared Nerve Injury (SNI) Surgery BaselineTesting->SNISurgery PainDevelopment Post-operative Recovery & Pain Development (7-14 days) SNISurgery->PainDevelopment PostSNITesting Behavioral Testing to Confirm Mechanical Allodynia PainDevelopment->PostSNITesting AnimalGrouping Randomization into Treatment Groups PostSNITesting->AnimalGrouping DrugAdmin Administration of this compound or Vehicle Control AnimalGrouping->DrugAdmin PostTreatmentTesting Post-treatment Behavioral Testing (von Frey) at Multiple Time Points DrugAdmin->PostTreatmentTesting DataAnalysis Data Analysis and Interpretation PostTreatmentTesting->DataAnalysis

Experimental Workflow for this compound Efficacy Testing.

Detailed Experimental Protocols

Spared Nerve Injury (SNI) Surgery

This protocol is adapted from established methods for inducing the SNI model in rodents. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors, forceps, and retractors

  • Suture material (e.g., 5-0 silk)

  • Warming pad

  • Antiseptic solution and sterile saline

  • Post-operative analgesic (e.g., carprofen)

Procedure:

  • Anesthetize the animal using isoflurane (5% for induction, 1-2% for maintenance).

  • Shave the lateral surface of the left thigh and sterilize the area with an antiseptic solution.

  • Make a small skin incision over the thigh to expose the biceps femoris muscle.

  • Carefully dissect through the biceps femoris to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Isolate the common peroneal and tibial nerves, taking care not to damage the adjacent sural nerve.

  • Tightly ligate the common peroneal and tibial nerves with silk suture.

  • Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.

  • Ensure that the sural nerve remains intact and undamaged.

  • Close the muscle layer and skin with sutures.

  • Administer a post-operative analgesic as recommended by your institution's veterinary staff.

  • Allow the animals to recover on a warming pad until they are fully ambulatory.

  • For sham-operated control animals, expose the sciatic nerve as described above without performing the ligation and transection.

Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia is quantified by measuring the paw withdrawal threshold in response to stimulation with von Frey filaments of calibrated stiffness.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimate the animals to the testing environment by placing them in the chambers on the wire mesh platform for at least 15-30 minutes before testing.

  • Begin with a von Frey filament near the expected withdrawal threshold.

  • Apply the filament to the lateral plantar surface of the hind paw (the sural nerve territory) with sufficient force to cause the filament to bend.

  • Hold the filament in place for 3-5 seconds.

  • A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. Briefly, if a positive response is observed, the next filament applied is of lower force. If no response is observed, a filament of higher force is used.

  • Record the pattern of responses and calculate the 50% withdrawal threshold using the appropriate formula.

  • Baseline measurements should be taken before surgery. Post-operative testing should be conducted at regular intervals (e.g., days 7, 14, and on the day of drug administration) to confirm the development and stability of mechanical allodynia.

Drug Preparation and Administration

This compound is a prodrug that is converted to its active form in the body.[1] The appropriate vehicle and route of administration should be determined based on the specific formulation of this compound being used.

Materials:

  • This compound compound

  • Appropriate vehicle (e.g., a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water)

  • Gavage needles or injection supplies

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle at the desired concentration.

  • On the day of the experiment, administer this compound or the vehicle control to the respective groups of animals. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will depend on the experimental design.

  • Behavioral testing should be performed at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to assess the onset and duration of the analgesic effect.

Quantitative Data and Expected Outcomes

While specific preclinical data for this compound in the SNI model is not publicly available, data from a similar selective NaV1.8 inhibitor, A-803467, in a rat sciatic nerve injury model can provide an indication of the expected efficacy.[3][4]

Table 1: Effect of a Selective NaV1.8 Inhibitor (A-803467) on Mechanical Allodynia in a Rat Sciatic Nerve Injury Model

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) - Pre-dosePaw Withdrawal Threshold (g) - Post-dose (Peak Effect)% Reversal of Allodynia
Vehicle-2.5 ± 0.32.8 ± 0.4~0%
A-803467302.4 ± 0.28.5 ± 1.1~50%
A-8034671002.6 ± 0.314.2 ± 1.5~90%

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data is illustrative and based on published findings for A-803467.[3][4]

Table 2: Dose-Response of a Selective NaV1.8 Inhibitor (A-803467) in a Rat Spinal Nerve Ligation Model

Dose (mg/kg, i.p.)ED₅₀ (mg/kg)
10 - 10047

*ED₅₀ represents the dose required to achieve 50% of the maximal anti-allodynic effect. Data is for A-803467 in a similar neuropathic pain model.[3][4]

Researchers can expect that an effective dose of this compound will produce a significant increase in the paw withdrawal threshold in SNI animals compared to vehicle-treated controls, indicating a reduction in mechanical allodynia. A dose-response relationship should be established to determine the optimal therapeutic dose.

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound in the SNI model of neuropathic pain. By following these detailed protocols, researchers can generate robust and reliable data to assess the therapeutic potential of this novel NaV1.8 inhibitor. The successful translation of these preclinical findings will be crucial in the development of new and effective treatments for patients suffering from chronic neuropathic pain.

References

Application Notes and Protocols for Testing VX-150 on Human Nav1.8 Expressing Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in peripheral sensory neurons and plays a crucial role in nociception.[1] Its involvement in pain signaling has made it a significant therapeutic target for the development of novel analgesics.[1][2][3] VX-150 is an orally bioavailable prodrug that is converted to its active moiety, a highly selective inhibitor of Nav1.8.[4][5] This document provides detailed application notes and protocols for utilizing human Nav1.8-expressing cell lines to test the activity of compounds like this compound.

Recommended Cell Lines for Expressing Human Nav1.8

The heterologous expression of Nav1.8 in non-neuronal cell lines has been a challenge, often resulting in low functional channel expression.[6][7] However, several commercially available and well-validated cell lines have overcome these issues, providing robust platforms for high-throughput screening and detailed electrophysiological studies. The most commonly used and recommended cell lines are Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells.

Key Considerations for Cell Line Selection:

  • Stable Expression: Opt for stably transfected cell lines to ensure consistent channel expression over multiple passages.[1][8]

  • Co-expression of Beta Subunits: The co-expression of auxiliary β subunits (e.g., β1, β2, or β3) is often necessary to promote proper folding, trafficking, and cell surface expression of the Nav1.8 α subunit.[1][9][10][11]

  • Compatibility with Assay Platforms: Ensure the chosen cell line is compatible with the intended assay platform, such as automated patch-clamp systems (e.g., QPatch, Qube).[1][8][12]

Commercially Available Nav1.8 Expressing Cell Lines

Several vendors provide ready-to-use stable cell lines expressing human Nav1.8. These cell lines are often validated for electrophysiological properties and pharmacological responses.

VendorCell TypeExpressed SubunitsKey Features
InSCREENex GmbH CHO-K1human Nav1.8 (SCN10A) and β1 (SCN1B)Validated on Sophion QPatch and Qube systems; high seal formation and recording success rates.[1]
B'SYS GmbH CHOhuman Nav1.8 (SCN10A) and β3 (SCN3B)Constitutive expression; validated by patch-clamp.[11][13]
Charles River Not specifiedhuman Nav1.8 (SCN10A) and β3 (SCN3B)Promotes surface expression.[9]
BPS Bioscience HEK293Tetracycline-inducible human Nav1.8 (SCN10A) and β2 (SCN2B)Nav1.8 is fused to GFP for visualization.

While HEK293 cells are a common choice for heterologous expression, it's important to note that they can express endogenous, tetrodotoxin (TTX)-sensitive voltage-gated sodium channels, primarily Nav1.7.[14] Therefore, careful characterization of the parental cell line is recommended. For Nav1.8, which is a TTX-resistant channel, this interference can be minimized by including TTX in the external recording solution.[8]

This compound: A Selective Nav1.8 Inhibitor

This compound is a clinical-stage, selective inhibitor of Nav1.8.[2][15][16] It is a prodrug that rapidly converts to its active metabolite.[4][5]

Pharmacological Properties of this compound's Active Metabolite
PropertyValueReference
Mechanism of Action Selective inhibitor of Nav1.8[2][4][5]
IC50 for human Nav1.8 15 nM[17][18]
Selectivity >400-fold selective over other sodium channel subtypes[4][5]
State Dependence Exhibits "reverse use-dependence," where inhibition is relieved by repetitive depolarizations.[12][17]

Experimental Protocols

Cell Culture and Maintenance

The following is a general protocol for the culture of stably transfected CHO or HEK293 cells expressing human Nav1.8. Always refer to the specific datasheet provided by the cell line vendor for optimal conditions.

Materials:

  • Complete growth medium (e.g., F-12 HAM for CHO cells, DMEM for HEK293 cells)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin solution

  • Selection antibiotics (e.g., Hygromycin, Puromycin, G418)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Culture flasks, plates, or dishes

Protocol:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.[11]

  • Maintain the cells in complete growth medium supplemented with 10% FBS, 1% Penicillin/Streptomycin, and the appropriate selection antibiotics to ensure the retention of the transfected genes.[11]

  • Passage the cells when they reach 70-80% confluency.[11]

  • To passage, wash the cells with sterile PBS, detach them using Trypsin-EDTA, and re-seed them in a new flask with fresh complete medium at a sub-cultivation ratio of 1:3 to 1:5.[11]

  • For electrophysiology experiments, seed the cells onto appropriate culture dishes (e.g., 35 mm dishes or coverslips) 24-48 hours prior to recording.

G

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol provides a general framework for recording human Nav1.8 currents and testing the inhibitory effect of this compound.

Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Nav1.8 currents, especially in HEK293 cells, add 0.1-0.5 µM Tetrodotoxin (TTX) to block TTX-sensitive sodium channels.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

Protocol:

  • Place the culture dish with the cells on the stage of an inverted microscope.

  • Perfuse the cells with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 1-3 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal between the patch pipette and the cell membrane of a selected cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -100 mV to ensure the channels are in a resting state.

  • To elicit Nav1.8 currents, apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments for 50-100 ms).

  • To test the effect of this compound, first establish a stable baseline recording of Nav1.8 currents.

  • Perfuse the cells with the external solution containing the desired concentration of this compound's active metabolite.

  • After a few minutes of incubation, record the Nav1.8 currents again using the same voltage protocol.

  • To determine the IC50, test a range of concentrations and plot the percentage of current inhibition against the compound concentration.

G

Data Presentation and Analysis

Electrophysiological Properties of Human Nav1.8

The following table summarizes typical electrophysiological properties of human Nav1.8 channels expressed in heterologous systems. These values can serve as a benchmark for validating the expression and function of the channel in the chosen cell line.

ParameterTypical ValueDescription
Activation V1/2 -10 to -20 mVMidpoint of the voltage-dependent activation curve.
Inactivation V1/2 -40 to -50 mVMidpoint of the steady-state inactivation curve.
Current Density Variable, can range from ~100 to >500 pA/pFDependent on the expression system and cell line.[7]

Note: These values can vary between different expression systems and recording conditions.

Pharmacological Profile of Nav1.8

This table provides IC50 values for this compound and a reference compound, Tetracaine, which can be used as a positive control.

CompoundIC50 on human Nav1.8Reference
This compound (active metabolite) 15 nM[17][18]
Tetracaine ~10-30 µM[11]

Signaling Pathway and Mechanism of Action

G

This compound acts as a prodrug, which is converted in the body to its active form.[4][5] This active metabolite then selectively binds to the Nav1.8 channel, inhibiting the influx of sodium ions. This, in turn, reduces the excitability of nociceptive neurons and dampens the propagation of pain signals. A peculiar characteristic of this compound is its "reverse use-dependence," where the inhibitory effect is lessened with repeated channel activation (depolarization).[12][17] This suggests that the drug binds more tightly to the channel in its resting state.

References

Application Notes and Protocols for Behavioral Testing of VX-150 in Analgesia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-150 is an investigational, orally bioavailable small molecule that functions as a selective inhibitor of the voltage-gated sodium channel NaV1.8.[1] This channel is predominantly expressed in peripheral sensory neurons, specifically nociceptors, which are crucial for the transmission of pain signals.[2][3] Gain-of-function mutations in the gene encoding NaV1.8 have been linked to painful neuropathies, highlighting its significance as a therapeutic target for pain.[2] By selectively blocking NaV1.8, this compound aims to provide analgesia by reducing the hyperexcitability of these pain-sensing neurons without the central nervous system side effects associated with other classes of analgesics.[4]

Clinical trials have demonstrated the potential of this compound in treating various pain states, including acute pain, osteoarthritis, and small fiber neuropathy.[5] These application notes provide a detailed overview of the standard behavioral assays used in preclinical animal models to evaluate the analgesic efficacy of compounds like this compound. The protocols described herein are for the von Frey test (mechanical allodynia), the Hargreaves test (thermal hyperalgesia), and the Hot Plate test (thermal nociception).

Due to the limited availability of specific preclinical data for this compound in the public domain, the quantitative data presented in the tables are illustrative examples based on expected outcomes for a selective NaV1.8 inhibitor in established rodent models of inflammatory and neuropathic pain.

Mechanism of Action: NaV1.8 Inhibition in Nociceptive Signaling

The following diagram illustrates the proposed mechanism of action for this compound in providing analgesia.

cluster_0 Nociceptive Neuron cluster_1 This compound Treatment Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) NaV18_channel NaV1.8 Channel (Open State) Noxious_Stimuli->NaV18_channel Depolarization Action_Potential Action Potential Generation & Propagation NaV18_channel->Action_Potential Na+ Influx Blocked_NaV18 NaV1.8 Channel (Blocked State) Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal VX150 This compound VX150->Blocked_NaV18 Reduced_AP Reduced/Blocked Action Potential Blocked_NaV18->Reduced_AP Inhibition of Na+ Influx Analgesia Analgesia (Pain Relief) Reduced_AP->Analgesia

Caption: Proposed mechanism of this compound analgesia via NaV1.8 inhibition.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for assessing the analgesic potential of a compound like this compound in preclinical rodent models of pain.

cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Behavioral Testing cluster_3 Phase 4: Data Analysis Animal_Acclimation Animal Acclimation & Baseline Testing Model_Induction Induction of Pain Model (e.g., CFA, CCI) Animal_Acclimation->Model_Induction Randomization Randomization into Treatment Groups Model_Induction->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Von_Frey Von Frey Test (Mechanical Allodynia) Treatment->Von_Frey Hargreaves Hargreaves Test (Thermal Hyperalgesia) Treatment->Hargreaves Hot_Plate Hot Plate Test (Thermal Nociception) Treatment->Hot_Plate Data_Collection Data Collection & Tabulation Von_Frey->Data_Collection Hargreaves->Data_Collection Hot_Plate->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming VX-150 Solubility Challenges in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the selective NaV1.8 inhibitor, VX-150, in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a hydrophobic compound with poor aqueous solubility. It is practically insoluble in water and ethanol. However, it exhibits high solubility in dimethyl sulfoxide (DMSO).[1] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[1]

Q2: My this compound, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This is a common issue known as "solvent-shifting" or "crashing out." When the DMSO stock solution of this compound is diluted into the aqueous culture medium, the local concentration of DMSO is no longer sufficient to keep the hydrophobic compound in solution, leading to precipitation.[2][3][4]

To prevent this, consider the following strategies:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible to minimize cytotoxicity, typically below 0.5% (v/v), though this can be cell-line dependent.[2][5][6]

  • Use a Higher Stock Concentration: Preparing a more concentrated stock solution in DMSO allows for the addition of a smaller volume to the culture medium, thereby reducing the final DMSO concentration and the likelihood of precipitation.[5]

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing media or a solution with a higher protein content (like bovine serum albumin), vortexing gently, before adding this intermediate dilution to the final culture volume.[7]

  • Pre-warm the Media: Adding the compound to pre-warmed media (37°C) can sometimes help maintain solubility.

Q3: Are there alternative solvents or solubilizing agents I can use for in vitro studies with this compound?

A3: Yes, if DMSO is not suitable for your experimental system, or if precipitation persists, you can explore other options:

  • Co-solvents: Mixtures of solvents can be employed. For instance, a combination of DMSO and polyethylene glycol (PEG) or other biocompatible solvents might improve solubility.[8][9] However, the toxicity of any co-solvent on your specific cell line must be evaluated.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming inclusion complexes with increased aqueous solubility.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture experiments.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to aid in solubilization by forming micelles.[9]

Troubleshooting Guide: this compound Precipitation in Cell-Based Assays

This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation issues during in vitro experiments.

Problem Potential Cause Troubleshooting Steps
Visible precipitate or cloudiness immediately upon adding this compound stock to culture medium. Solvent-shifting due to poor aqueous solubility.[2][4]1. Verify Stock Solution: Ensure your this compound stock in DMSO is fully dissolved and clear. If necessary, gently warm the stock solution (e.g., in a 37°C water bath) and vortex. 2. Reduce Final DMSO Concentration: Lower the final DMSO concentration to the minimum required for solubility, ideally ≤0.1%.[5] This may require preparing a more concentrated DMSO stock. 3. Change Dilution Method: Add the DMSO stock to a small volume of serum-containing medium first, mix well, and then add this to the final culture volume.[7] 4. Increase Serum Concentration: If your experimental design allows, increasing the serum percentage in the medium can help solubilize hydrophobic compounds through protein binding.
Precipitation observed after a period of incubation (e.g., hours to days). Compound is coming out of solution over time.1. Assess Kinetic vs. Thermodynamic Solubility: You may be working above the thermodynamic solubility limit but below the kinetic solubility. Over time, the compound reverts to its more stable, less soluble state. Consider lowering the final concentration of this compound. 2. Use Solubilizing Excipients: Incorporate a low concentration of a solubilizing agent like HP-β-cyclodextrin or a non-ionic surfactant into your culture medium.[10][12] Always run appropriate vehicle controls.
Inconsistent experimental results or lower than expected potency. Undissolved compound leads to inaccurate concentrations.1. Visual Inspection: Before each experiment, carefully inspect your prepared solutions and final culture plates for any signs of precipitation (e.g., cloudiness, crystals). 2. Solubility Testing: Perform a simple solubility test. Prepare your highest desired concentration of this compound in the final assay medium and visually inspect for precipitation over the time course of your experiment. 3. Consider a Different Formulation: Explore the use of co-solvents or cyclodextrins as outlined in the FAQs.

Quantitative Data Summary

The following table summarizes the reported solubility data for this compound.

Solvent Concentration Notes Reference
DMSO100 mg/mL (193.67 mM)Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1]
DMSO125 mg/mL (242.09 mM)May require sonication to fully dissolve. Hygroscopic DMSO can impact solubility.[10]
WaterInsoluble-[1]
EthanolInsoluble-[1]

Note: The in vivo formulations provide insights into potential co-solvents that could be adapted for in vitro use, with appropriate toxicity testing.

In Vivo Formulation Example Composition Solubility Achieved Reference
Formulation 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.03 mM)[10]
Formulation 210% DMSO, 90% (20% SBE-β-CD in Saline)2.08 mg/mL (4.03 mM)[10]
Formulation 310% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.03 mM)[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions for Cell-Based Assays

This protocol details the preparation of a this compound stock solution in DMSO and its subsequent dilution into cell culture medium to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Cell culture medium (pre-warmed to 37°C)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Aseptically weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 50-100 mM).

    • Vortex thoroughly until the powder is completely dissolved. A brief warming in a 37°C water bath can aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

  • Prepare Intermediate and Final Working Solutions:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Method A (Direct Dilution):

      • Calculate the volume of stock solution needed to achieve the final desired concentration in your cell culture medium, ensuring the final DMSO concentration is below the toxic limit for your cells (e.g., <0.1%).

      • Add the calculated volume of the DMSO stock directly to the pre-warmed cell culture medium. Immediately mix by gentle inversion or swirling. Do not vortex vigorously as this can cause precipitation.

    • Method B (Serial Dilution in Medium):

      • Create an intermediate dilution of the this compound stock in a small volume of complete (serum-containing) cell culture medium. For example, add 2 µL of a 50 mM stock to 98 µL of medium to get a 1 mM intermediate solution.

      • Gently mix the intermediate dilution.

      • Add the desired volume of the intermediate dilution to your final culture volume to achieve the final concentration.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance this compound Solubility

This protocol describes the use of HP-β-CD to prepare an aqueous solution of this compound for in vitro experiments where DMSO is undesirable.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, purified water or saline

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare the HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD in purified water or saline (e.g., 20% w/v). Stir until fully dissolved. The solution should be clear.

  • Form the this compound/HP-β-CD Inclusion Complex:

    • Slowly add the this compound powder to the stirring HP-β-CD solution. The molar ratio of this compound to HP-β-CD will need to be optimized, but a starting point of 1:2 or 1:5 (drug:cyclodextrin) is common.

    • Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex. The solution should become clear as the this compound is encapsulated.

    • Gentle heating (e.g., to 40-50°C) can sometimes accelerate complexation, but the thermal stability of this compound should be considered.

  • Sterilization and Use:

    • Once the this compound is fully dissolved, sterile-filter the solution through a 0.22 µm filter.

    • This aqueous stock solution can now be diluted into your cell culture medium.

  • Control:

    • Prepare a control with the same concentration of HP-β-CD in the medium to account for any effects of the cyclodextrin itself.

Visualizations

VX150_Solubilization_Workflow Experimental Workflow for this compound Solubilization cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting start Start: this compound Powder dissolve_dmso Dissolve in Anhydrous DMSO (e.g., 50-100 mM) start->dissolve_dmso check_solubility Check for Complete Dissolution (Clear Solution?) dissolve_dmso->check_solubility warm_vortex Gently Warm (37°C) and Vortex check_solubility->warm_vortex No stock_ready Aliquot and Store Stock (-20°C to -80°C) check_solubility->stock_ready Yes warm_vortex->check_solubility dilute_media Dilute Stock in Pre-warmed Cell Culture Medium stock_ready->dilute_media check_precipitation Precipitation Observed? dilute_media->check_precipitation proceed Proceed with Experiment check_precipitation->proceed No troubleshoot Troubleshooting Options check_precipitation->troubleshoot Yes option1 Use Higher Stock Concentration / Lower Final DMSO% troubleshoot->option1 option2 Use Stepwise Dilution (Intermediate in Serum) troubleshoot->option2 option3 Use Solubilizing Agent (e.g., Cyclodextrin) troubleshoot->option3 option1->dilute_media option2->dilute_media option3->dilute_media

Caption: Workflow for preparing and troubleshooting this compound solutions for in vitro assays.

NaV1_8_Signaling_Pathway Simplified Signaling Pathway of this compound Action cluster_neuron Nociceptive Neuron cluster_inhibition Inhibition by this compound pain_stimulus Painful Stimulus (e.g., Inflammation, Injury) depolarization Membrane Depolarization pain_stimulus->depolarization nav18_channel NaV1.8 Channel depolarization->nav18_channel na_influx Na+ Influx nav18_channel->na_influx Opens action_potential Action Potential Generation and Propagation na_influx->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal no_signal Reduced or Blocked Pain Signal action_potential->no_signal Inhibited vx150 This compound block Blockade of NaV1.8 Channel vx150->block block->nav18_channel

Caption: this compound selectively blocks NaV1.8 channels on nociceptive neurons, inhibiting pain signaling.

References

VX-150 stability in aqueous solution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of VX-150 in aqueous solutions for experimental use. The following troubleshooting guides and FAQs address common issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] NaV1.8 is crucial for the transmission of pain signals in peripheral nociceptive neurons.[4][5][6][7][8] By blocking this channel, this compound's active metabolite reduces the excitability of these neurons, thereby producing an analgesic effect.[3]

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is critical to maintain the integrity of this compound. The recommended storage conditions are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.[2]

Q3: Is this compound soluble in aqueous buffers?

A3: this compound is reported to be insoluble in water.[2] For in vitro experiments, it is common practice to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[2] This stock solution can then be diluted into the aqueous experimental buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system and that the compound does not precipitate out of solution.

Q4: What is the stability of this compound in an aqueous experimental solution?

A4: There is limited publicly available quantitative data on the stability of this compound in simple aqueous solutions at different pH values and temperatures. Since this compound is a prodrug containing an amide linkage, it is susceptible to hydrolysis, a process that can be influenced by pH and temperature. For in vivo experiments, working solutions should be prepared fresh daily.[4] For in vitro experiments, it is recommended to prepare fresh dilutions from a frozen stock solution for each experiment to minimize potential degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The aqueous solubility of this compound has been exceeded. The final concentration of DMSO may be too low to keep the compound in solution.- Increase the final DMSO concentration, ensuring it remains compatible with your experimental system. - Decrease the final concentration of this compound. - Gentle warming and/or sonication may aid in dissolution, but be cautious of potential degradation at elevated temperatures.[4]
Inconsistent or lower-than-expected experimental results. The compound may have degraded in the aqueous solution. The stock solution may have undergone degradation due to improper storage or multiple freeze-thaw cycles.- Prepare fresh working solutions from your DMSO stock immediately before each experiment. - Prepare a new DMSO stock solution from the powder. Ensure the DMSO is of high quality and anhydrous, as moisture can reduce solubility.[2] - Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Difficulty dissolving the this compound powder. This compound has low aqueous solubility.- Use a high-purity, anhydrous organic solvent like DMSO to prepare the initial stock solution.[2] - For in vivo preparations, specific formulations with co-solvents such as PEG300 and Tween-80 can be used to improve solubility.[4]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO~100-125 mg/mLUse of fresh, anhydrous DMSO is recommended as moisture can decrease solubility.[2][9]
WaterInsoluble[2]
EthanolInsoluble[2]
In Vivo Formulation 1≥ 2.08 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4]
In Vivo Formulation 22.08 mg/mL10% DMSO, 90% (20% SBE-β-CD in Saline). Requires sonication.[4]
In Vivo Formulation 3≥ 2.08 mg/mL10% DMSO, 90% Corn Oil.[4]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months to 1 year
In Solvent-20°C1 month

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

  • Weigh out the required amount of this compound powder (Molecular Weight: 516.34 g/mol ).

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex or sonicate the solution until the powder is completely dissolved.

  • Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months.

Protocol for Preparation of an In Vivo Formulation (Example):

This protocol is for a clear solution with a solubility of ≥ 2.08 mg/mL.[4]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare 1 mL of the final working solution, start with 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix well.

  • For in vivo experiments, it is recommended to use the prepared solution on the same day.[4]

Visualizations

G Simplified Signaling Pathway of Pain and NaV1.8 Inhibition cluster_0 Nociceptive Neuron cluster_1 Pharmacological Intervention Painful Stimulus Painful Stimulus NaV1.8 Channel NaV1.8 Channel Painful Stimulus->NaV1.8 Channel activates Action Potential Action Potential NaV1.8 Channel->Action Potential depolarization Pain Signal to Brain Pain Signal to Brain Action Potential->Pain Signal to Brain propagation This compound (Prodrug) This compound (Prodrug) Active Metabolite Active Metabolite This compound (Prodrug)->Active Metabolite conversion Active Metabolite->NaV1.8 Channel inhibits

Caption: Pain signaling pathway and the inhibitory action of this compound's active metabolite on the NaV1.8 channel.

G Experimental Workflow for this compound Solution Preparation This compound Powder This compound Powder Stock Solution Stock Solution This compound Powder->Stock Solution Anhydrous DMSO Anhydrous DMSO Anhydrous DMSO->Stock Solution Working Solution Working Solution Stock Solution->Working Solution dilute Aqueous Buffer Aqueous Buffer Aqueous Buffer->Working Solution Experiment Experiment Working Solution->Experiment use immediately

References

Technical Support Center: Interpreting Reverse Use-Dependence of VX-150 in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Nav1.8 inhibitor, VX-150. The content focuses on understanding and interpreting the phenomenon of reverse use-dependence observed in electrophysiological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally bioavailable prodrug that is rapidly converted to its active metabolite, VX-150m. VX-150m is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8 (encoded by the SCN10A gene).[1][2] Nav1.8 channels are predominantly expressed in peripheral sensory neurons, including nociceptors, and play a crucial role in pain signal transmission.[3][4][5] By inhibiting Nav1.8, VX-150m reduces the excitability of these neurons, thereby producing an analgesic effect.

Q2: What is "reverse use-dependence" and why is it observed with this compound?

Reverse use-dependence is a pharmacological phenomenon where the inhibitory effect of a drug decreases with repeated activation (use) of its target. This is in contrast to traditional use-dependence, where inhibition increases with channel activity. For VX-150m, this means that repetitive depolarization of the neuron can relieve the block of the Nav1.8 channel.[1][2][6]

This unusual behavior is attributed to the state-dependent binding of VX-150m to the Nav1.8 channel. The drug exhibits high-affinity binding to the resting or closed state of the channel. However, it has a significantly lower affinity for the activated (open) or inactivated states of the channel, which are populated during membrane depolarization.[1][2] Consequently, with repeated depolarization, the drug is more likely to dissociate from the channel, leading to a reduction in the overall inhibitory effect.[1][2]

Q3: How does the reverse use-dependence of this compound compare to other Nav1.8 inhibitors?

This compound is not unique in exhibiting reverse use-dependence. Other selective Nav1.8 inhibitors, such as A-887826 and VX-548 (suzetrigine), also display this characteristic.[1][6] However, the extent and kinetics of this phenomenon can differ between compounds. For instance, the relief of inhibition for A-887826 is reportedly more dramatic than for this compound's predecessor, A-803467.[6] The kinetics of relief and re-inhibition are crucial in determining the physiological impact of reverse use-dependence.[7]

Troubleshooting Guide for Electrophysiology Assays

Issue 1: Inconsistent or absent observation of reverse use-dependence with VX-150m.

Possible Causes and Solutions:

  • Inappropriate Voltage Protocol: The voltage protocol is critical for eliciting reverse use-dependence. A simple single-pulse protocol may not be sufficient.

    • Solution: Employ a train of depolarizing pulses. The frequency and duration of these pulses are key parameters. Start with a protocol that mimics physiological firing rates of nociceptors (e.g., 5-20 Hz).[6][8] The duration of the depolarizing steps should be long enough to allow for drug dissociation from the activated/inactivated states.

  • Incorrect Holding Potential: The holding potential determines the initial state of the Nav1.8 channels.

    • Solution: Use a holding potential that favors the resting state of the channel, where VX-150m has a higher affinity. A holding potential of around -100 mV is commonly used in these assays.

  • Insufficient Drug Equilibration Time: The drug needs sufficient time to bind to the resting channels before initiating the pulse train.

    • Solution: Ensure a stable baseline of tonic block is achieved before applying the repetitive stimulation protocol. The time to steady-state inhibition will depend on the concentration of VX-150m used.

Issue 2: High variability in the measured potency (IC50) of VX-150m.

Possible Causes and Solutions:

  • State-Dependent Potency: The apparent potency of VX-150m will be highly dependent on the state of the Nav1.8 channels.

    • Solution: Standardize the voltage protocol used for IC50 determination. Clearly define whether the reported IC50 is for tonic block (low-frequency stimulation) or under conditions of high-frequency stimulation where reverse use-dependence is prominent. The IC50 for the active metabolite of this compound (VX-150m) on human Nav1.8 channels is approximately 15 nM under conditions of tonic block.[1][2]

  • Assay Temperature: Ion channel kinetics are temperature-sensitive.

    • Solution: Maintain a consistent and physiological temperature (e.g., 37°C) throughout the experiment, as this can influence both channel gating and drug binding kinetics.[6]

  • Cellular Health and Expression Levels: Poor cell health or variable expression of Nav1.8 channels can lead to inconsistent results.

    • Solution: Monitor cell health regularly and use a stable cell line with consistent Nav1.8 expression.

Quantitative Data Presentation

The following tables summarize key quantitative data for VX-150m and related Nav1.8 inhibitors.

Table 1: Potency of Selective Nav1.8 Inhibitors

CompoundTargetIC50 (nM)Notes
VX-150m human Nav1.815Active metabolite of this compound.[1][2]
VX-548 (Suzetrigine) human Nav1.80.27More potent successor to this compound.[1][2]
A-887826 rat Nav1.88Potent inhibitor also showing reverse use-dependence.

Table 2: Kinetic Parameters of Reverse Use-Dependence for Nav1.8 Inhibitors

CompoundParameterValueConditions
VX-548 Time constant (τ) of inhibition relief~40 msDuring large depolarizations.[1][2]
A-887826 Relief of inhibitionSubstantialWith action potential waveforms at 20 Hz, 37°C.[7]
VX-548 Relief of inhibitionNegligibleWith action potential waveforms at 20 Hz, 37°C.[7]

Experimental Protocols

Key Experiment: Characterizing Reverse Use-Dependence using Whole-Cell Voltage-Clamp

Objective: To observe and quantify the relief of VX-150m-induced inhibition of Nav1.8 channels during repetitive depolarization.

Cell System: A stable cell line expressing human Nav1.8 channels (e.g., HEK293 or CHO cells).

Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).

Protocol:

  • Establish a stable whole-cell recording.

  • Set the holding potential to -100 mV to ensure most channels are in the resting state.

  • Apply a low-frequency (e.g., 0.1 Hz) test pulse to a depolarized potential (e.g., 0 mV) for a short duration (e.g., 20-50 ms) to monitor the baseline Nav1.8 current.

  • Perfuse the cell with the external solution containing the desired concentration of VX-150m (e.g., corresponding to the IC50 of 15 nM).

  • Continue low-frequency test pulses until a steady-state tonic block is achieved.

  • To elicit reverse use-dependence, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 5 Hz, 10 Hz, or 20 Hz).

  • Record the peak inward current for each pulse in the train.

  • Data Analysis: Plot the peak current amplitude as a function of the pulse number in the train. An increase in the peak current during the train indicates relief from inhibition, demonstrating reverse use-dependence.

Mandatory Visualizations

Nav1_8_Signaling_Pathway Noxious Stimuli Noxious Stimuli Nav1.8 Channel Nav1.8 Channel Noxious Stimuli->Nav1.8 Channel Activates Action Potential Action Potential Nav1.8 Channel->Action Potential Initiates Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS Propagates VX-150m VX-150m VX-150m->Nav1.8 Channel Inhibits (Resting State)

Caption: Nav1.8 signaling pathway in nociceptive neurons and the inhibitory action of VX-150m.

Experimental_Workflow cluster_protocol Voltage-Clamp Protocol cluster_analysis Data Analysis A 1. Establish Whole-Cell Recording Holding Potential = -100 mV B 2. Apply Low-Frequency Test Pulses (0.1 Hz) (Baseline Current) A->B C 3. Perfuse with VX-150m (Tonic Block) B->C D 4. Apply High-Frequency Pulse Train (e.g., 10 Hz) C->D E 5. Record Peak Current for Each Pulse D->E F Plot Peak Current vs. Pulse Number E->F G Observe Increase in Current (Relief of Inhibition) F->G

Caption: Experimental workflow for assessing reverse use-dependence of VX-150m.

State_Dependence cluster_channel_states Nav1.8 Channel States cluster_binding_affinity VX-150m Binding Affinity Resting Resting State High_Affinity High Affinity Resting->High_Affinity Binds Strongly Activated Activated (Open) State Low_Affinity Low Affinity Activated->Low_Affinity Binds Weakly Inactivated Inactivated State Inactivated->Low_Affinity Binds Weakly

Caption: Logical relationship of VX-150m binding affinity to different states of the Nav1.8 channel.

References

Potential off-target effects of VX-150 in screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the selective NaV1.8 inhibitor, VX-150, in screening assays. The information provided is intended to help identify and address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a prodrug that is rapidly converted to its active moiety, which is a highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] This channel is predominantly expressed in peripheral sensory neurons and is a key mediator of pain signals.[3][4]

Q2: How selective is this compound for NaV1.8?

The active form of this compound is reported to be highly selective for NaV1.8, with over 400-fold greater potency for NaV1.8 compared to other sodium channel subtypes.[1] High selectivity has also been noted against a broad panel of 180 other molecular targets.[4]

Q3: What is "reverse use-dependence" and how might it affect my screening results?

Reverse use-dependence is a phenomenon observed with some NaV1.8 inhibitors, including the active metabolite of this compound, where the inhibitory effect is reduced by repetitive depolarization of the cell membrane.[4][5] In screening assays that involve repeated stimulation of the channel, this could be misinterpreted as a loss of compound activity or an off-target effect. It is crucial to consider the stimulation protocol when evaluating the potency of this compound.

Q4: Are there any known off-target effects for this compound?

While this compound is known for its high selectivity, comprehensive data from broad kinase or receptor panel screens are not extensively published in the public domain. However, as with any small molecule inhibitor, it is best practice to empirically determine its selectivity profile in your specific assay systems. One study on a related NaV1.8 inhibitor, VX-548, noted its high selectivity (30,000 to 40,000-fold over other NaV subtypes) but also raised the question of whether efficacy at high doses could stem from nonselective NaV blockade.[3]

Q5: Should I be concerned about cardiac liability with this compound?

Inhibition of the hERG potassium channel is a common cause of cardiac-related safety issues for many drugs. While a derivative of this compound has been shown to have good selectivity over the hERG channel, it is recommended to directly assess the effect of this compound on hERG and other cardiac ion channels (e.g., NaV1.5, CaV1.2) as part of a comprehensive safety assessment.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell-based assays.
Potential Cause Troubleshooting Step
Compound Solubility Ensure this compound is fully dissolved. Prepare a high-concentration stock in DMSO and sonicate if necessary. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Cell Health and Passage Number Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered expression of the target and potential off-target proteins.
Assay Protocol Variability Standardize all steps of the assay protocol, including cell seeding density, incubation times, and reagent addition. Use automated liquid handlers where possible to minimize variability.
Reverse Use-Dependence The stimulation frequency in your assay may be reducing the apparent potency of this compound. Try varying the stimulation protocol (e.g., single stimulation vs. train of stimuli) to assess for reverse use-dependence.
Issue 2: Unexpected cellular phenotype observed.
Potential Cause Troubleshooting Step
Off-target activity Perform a broad panel screen (e.g., kinase panel, ion channel panel) to identify potential off-target interactions. Compare the IC50 for the on-target activity with the IC50 for any identified off-target hits.
Metabolite Activity Since this compound is a prodrug, ensure that your in vitro system has the necessary metabolic activity to convert it to its active form. Alternatively, use the active metabolite directly for screening if available. Consider that other metabolites may also have biological activity.
Non-specific cytotoxicity Run a counter-screen using a cell line that does not express NaV1.8 to distinguish between on-target and non-specific cytotoxic effects.

Data Presentation

Table 1: Selectivity Profile of this compound and its Active Metabolite

TargetInhibitorIC50 / SelectivityReference
NaV1.8Active Metabolite of this compound15 nM[4][5]
Other NaV SubtypesActive Metabolite of this compound>400-fold selective[1]
Broad Panel (180 targets)Suzetrigine (VX-548, a related NaV1.8 inhibitor)Highly selective[4]
hERG(R)-40 (a chroman derivative based on this compound)Good selectivity[6]

Experimental Protocols

Protocol 1: Automated Patch Clamp Electrophysiology for On-Target and Off-Target Ion Channel Activity

This protocol is designed for use with automated patch clamp systems to assess the potency and selectivity of this compound.

  • Cell Culture: Culture cells stably expressing the ion channel of interest (e.g., human NaV1.8, hERG) according to standard protocols. Harvest cells at 70-90% confluency using a gentle, non-enzymatic dissociation solution.

  • Solution Preparation:

    • External Solution: Prepare a buffered physiological saline solution appropriate for the ion channel being tested.

    • Internal Solution: Prepare an internal solution that mimics the intracellular ionic composition and includes appropriate buffering agents.

    • Compound Dilution: Prepare a serial dilution of this compound or its active metabolite in the external solution. Include a vehicle control (e.g., 0.1% DMSO).

  • Automated Patch Clamp Procedure:

    • Prime the instrument and load the cell suspension, internal solution, external solution, and compound plate.

    • Initiate the automated cell capture and sealing protocol to achieve whole-cell configuration.

    • Apply a voltage protocol specific to the ion channel of interest to elicit ionic currents. For NaV1.8, a typical protocol would involve holding the cell at a hyperpolarized potential (e.g., -100 mV) and then applying a depolarizing step (e.g., to 0 mV).

    • Apply the different concentrations of this compound and record the resulting inhibition of the ionic current.

  • Data Analysis:

    • Measure the peak current amplitude in the presence of each compound concentration.

    • Normalize the data to the control (vehicle) response.

    • Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value.

Protocol 2: Fluorescence-Based Assay for High-Throughput Screening

This protocol utilizes a membrane potential-sensitive dye to assess the activity of this compound in a high-throughput format.

  • Cell Culture: Seed cells expressing the target ion channel into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a membrane potential-sensitive fluorescent dye (e.g., a FRET-based dye pair).

    • Remove the culture medium from the cell plate and add the dye-loading buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.

  • Compound Addition:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add the compound dilutions to the cell plate and incubate for a defined period.

  • Signal Detection:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add a stimulus solution (e.g., a high concentration of potassium to depolarize the membrane, or a specific channel activator) to all wells simultaneously using an automated liquid handler.

    • Immediately begin kinetic fluorescence measurements to record the change in membrane potential.

  • Data Analysis:

    • Calculate the change in fluorescence in response to the stimulus for each well.

    • Normalize the data to the control wells.

    • Generate concentration-response curves and calculate IC50 values.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane NaV1.8 NaV1.8 Depolarization Depolarization NaV1.8->Depolarization Na+ influx Noxious Stimuli Noxious Stimuli Noxious Stimuli->NaV1.8 activates Action Potential Action Potential Depolarization->Action Potential Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS This compound (active form) This compound (active form) This compound (active form)->NaV1.8 inhibits

Caption: On-target signaling pathway of this compound.

Experimental_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_tertiary Selectivity Profiling High-Throughput Assay High-Throughput Assay Fluorescence-based Assay Fluorescence-based Assay High-Throughput Assay->Fluorescence-based Assay Automated Patch Clamp Automated Patch Clamp High-Throughput Assay->Automated Patch Clamp Hit Confirmation On-target Potency (IC50) On-target Potency (IC50) Automated Patch Clamp->On-target Potency (IC50) Off-Target Panel Off-Target Panel Automated Patch Clamp->Off-Target Panel Selectivity Assessment Ion Channel Panel Ion Channel Panel Off-Target Panel->Ion Channel Panel Kinase Panel Kinase Panel Off-Target Panel->Kinase Panel

References

Technical Support Center: Optimizing VX-150 Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of the Nav1.8 inhibitor, VX-150, for in vivo studies. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, VX-150M.[1][2][3] VX-150M is a highly selective inhibitor of the voltage-gated sodium channel Nav1.8.[1][2][3] The Nav1.8 channel is predominantly expressed in peripheral pain-sensing neurons (nociceptors) and plays a crucial role in the transmission of pain signals.[4][5][6][7] By selectively blocking Nav1.8, VX-150M reduces the excitability of these neurons, thereby producing an analgesic effect.[7][8]

Q2: What is a good starting dose for this compound in a new in vivo model?

A2: A good starting point for dose-ranging studies in rats can be extrapolated from published preclinical data. A pharmacokinetic study in rats showed that oral administration of this compound at 5, 10, and 20 mg/kg resulted in a linear increase in systemic exposure of the active metabolite, VX-150M.[1][2][3] For a new model, it is advisable to begin with a dose-finding study that includes doses within this range, and potentially a higher and lower dose, to establish a dose-response relationship for both efficacy and any potential side effects.

Q3: How should I formulate this compound for oral and intraperitoneal administration?

A3: this compound is a small molecule inhibitor and its formulation is critical for achieving adequate bioavailability. For preclinical studies, several formulation strategies can be considered depending on the administration route:

  • Suspension for Oral and Intraperitoneal Injection: A common method involves creating a suspension. For example, a working solution can be prepared by dissolving a 20.8 mg/mL stock solution of this compound in DMSO and then diluting it in a vehicle such as 20% SBE-β-CD in saline.

  • Solution for Oral Administration: For oral gavage, a clear solution can be prepared by dissolving a DMSO stock solution in corn oil.

It is crucial to ensure the homogeneity of the formulation and to check for any precipitation before administration.

Troubleshooting Guide

Issue 1: Lack of Efficacy In Vivo Despite Potent In Vitro Activity

Possible Cause Troubleshooting Steps
Poor Bioavailability Conduct a pilot pharmacokinetic (PK) study to measure the plasma concentration of the active metabolite, VX-150M, after administration. This will determine if the compound is being absorbed and reaching systemic circulation at concentrations sufficient to engage the target.
Rapid Metabolism or Clearance Analyze plasma samples from your PK study at multiple time points to determine the half-life of VX-150M. If the compound is cleared too quickly, consider adjusting the dosing frequency (e.g., twice daily instead of once daily).
Suboptimal Formulation Re-evaluate the formulation strategy. For poorly soluble compounds, consider using solubility enhancers such as cyclodextrins or developing a lipid-based formulation.[2] Visually inspect the formulation for any signs of precipitation before and during the experiment.
Inappropriate Animal Model Ensure the chosen animal model is appropriate for studying the specific pain modality and that Nav1.8 is a validated target in that model. For example, Nav1.8 is known to be involved in both inflammatory and neuropathic pain.[4][5]
Dose is Too Low Perform a dose-escalation study to determine if a higher dose of this compound is required to achieve a therapeutic effect. The dose-response relationship should be carefully evaluated to identify the optimal therapeutic window.

Issue 2: Observed Toxicity or Adverse Effects

Possible Cause Troubleshooting Steps
Dose is Too High Conduct a Maximum Tolerated Dose (MTD) study to identify the highest dose that can be administered without causing significant toxicity. This will help establish a safe upper limit for your efficacy studies.
Off-Target Effects While this compound is highly selective for Nav1.8, high concentrations could potentially lead to off-target effects.[6] If toxicity is observed at doses required for efficacy, consider profiling VX-150M against a panel of other ion channels and receptors to identify potential off-target liabilities.
Vehicle-Related Toxicity Always include a vehicle-only control group in your experiments to rule out any adverse effects caused by the formulation excipients (e.g., DMSO).
Acute vs. Chronic Dosing Effects Toxicity may only become apparent with repeated dosing. If your study involves chronic administration, monitor the animals closely for any signs of toxicity and consider including satellite groups for toxicokinetic analysis.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its active metabolite, VX-150M.

Table 1: Preclinical Pharmacokinetics of VX-150M in Rats (Oral Administration) [1][2][3]

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
5283.1 ± 93.40.36 ± 0.13498.7 ± 112.5
10612.5 ± 158.20.19 ± 0.081089.6 ± 289.7
201256.7 ± 345.90.25 ± 0.112245.3 ± 567.4

Table 2: In Vitro Potency of VX-150M

TargetIC50 (nM)
Human Nav1.815

Experimental Protocols

Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This model is suitable for evaluating the efficacy of this compound in treating inflammatory pain.

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (280-300g) to the housing and testing environment for at least 3 days prior to the experiment.

  • Baseline Measurements: Measure baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) and mechanical withdrawal threshold (e.g., using von Frey filaments).

  • CFA Induction: Induce inflammation by injecting 100 µL of CFA (1 mg/mL) subcutaneously into the plantar surface of the right hind paw.

  • Drug Administration: At a predetermined time point after CFA injection (e.g., 24 hours), administer this compound or vehicle orally via gavage.

  • Post-Treatment Behavioral Testing: At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), re-assess thermal hyperalgesia and mechanical allodynia in the ipsilateral paw.

  • Data Analysis: Compare the paw withdrawal latencies and thresholds between the this compound treated groups and the vehicle control group using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test).

Protocol 2: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Mice

This model is used to assess the efficacy of this compound in a model of neuropathic pain.

  • Animal Acclimation: Acclimate male C57BL/6 mice to the housing and testing environment for at least one week.

  • Surgery: Under isoflurane anesthesia, expose the L4 and L5 spinal nerves. Tightly ligate the L5 spinal nerve with a silk suture. In the sham group, the nerve is exposed but not ligated.

  • Post-operative Recovery: Allow the animals to recover for a period of 7-14 days for the neuropathic pain phenotype to fully develop.

  • Baseline Behavioral Testing: Establish a baseline for mechanical allodynia using von Frey filaments.

  • Drug Administration: Administer this compound or vehicle orally.

  • Post-Treatment Behavioral Testing: Measure the mechanical withdrawal threshold at various time points after drug administration.

  • Data Analysis: Analyze the data to determine if this compound significantly attenuates mechanical allodynia compared to the vehicle-treated group.

Visualizations

Nav1_8_Signaling_Pathway cluster_0 Nociceptive Neuron cluster_1 Synaptic Cleft cluster_2 Spinal Cord Neuron Inflammatory_Mediators Inflammatory Mediators (e.g., Prostaglandins, Bradykinin) Nav1_8 Nav1.8 Channel Inflammatory_Mediators->Nav1_8 Sensitization Action_Potential Action Potential Generation & Propagation Nav1_8->Action_Potential Initiation Calcium_Influx Voltage-gated Ca2+ Channel Activation & Ca2+ Influx Action_Potential->Calcium_Influx Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Calcium_Influx->Neurotransmitter_Release Triggers Synapse Postsynaptic_Receptors Postsynaptic Receptors Synapse->Postsynaptic_Receptors Pain_Signal_Transmission Pain Signal Transmission to Brain Postsynaptic_Receptors->Pain_Signal_Transmission VX_150M VX-150M (Active Metabolite) VX_150M->Nav1_8 Inhibits Experimental_Workflow cluster_0 Phase 1: Initial Screening & Formulation cluster_1 Phase 2: Dose-Ranging Efficacy Studies cluster_2 Phase 3: Comprehensive Efficacy & PK/PD Modeling Formulation Formulation Development (e.g., suspension, solution) MTD_Study Maximum Tolerated Dose (MTD) Study Formulation->MTD_Study Pilot_PK Pilot Pharmacokinetic (PK) Study MTD_Study->Pilot_PK Dose_Response Dose-Response Efficacy Study (e.g., CFA or SNL model) Pilot_PK->Dose_Response Select_Doses Select Optimal Doses for Further Testing Dose_Response->Select_Doses Efficacy_Study Confirmatory Efficacy Study (with selected doses) Select_Doses->Efficacy_Study PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD_Analysis Go_NoGo Go/No-Go Decision for Further Development PK_PD_Analysis->Go_NoGo

References

Technical Support Center: Managing VX-150 Prodrug Conversion Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NaV1.8 inhibitor prodrug, VX-150. The information provided aims to help manage and troubleshoot variability in the conversion of this compound to its active metabolite, VX-150M.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it activated?

A1: this compound is an orally bioavailable prodrug that requires conversion to its active metabolite, VX-150M, to exert its therapeutic effect as a highly selective inhibitor of the NaV1.8 sodium channel.[1][2] This rapid conversion is presumed to be an enzymatic process, likely involving hydrolysis. While the specific enzyme has not been publicly disclosed, carboxylesterases (CES) and/or cytochrome P450 (CYP) enzymes are the most probable candidates based on the metabolism of similar compounds.

Q2: What are the main sources of variability in this compound conversion?

A2: Variability in the conversion of this compound to VX-150M can arise from several factors, including:

  • Inter-individual differences in enzyme expression and activity: Genetic polymorphisms in metabolizing enzymes like CES and CYPs can lead to significant differences in conversion rates between individuals or animal subjects.

  • Tissue-specific enzyme expression: The primary site of conversion (e.g., liver vs. intestine) can influence the overall bioavailability of the active metabolite due to differing levels of enzymes like CES1 (high in liver) and CES2 (high in the intestine).

  • Experimental system variability: The choice of in vitro model (e.g., liver microsomes, S9 fractions, specific cell lines) can dramatically impact observed conversion rates due to differences in the presence and activity of relevant metabolic enzymes.

  • Drug-drug interactions: Co-administration of other compounds that are inhibitors or inducers of the metabolizing enzymes can alter the conversion of this compound.

  • Pathophysiological state: Liver or intestinal disease can affect the expression and function of drug-metabolizing enzymes.

Q3: Which in vitro systems are suitable for studying this compound conversion?

A3: The choice of in vitro system depends on the experimental goals.

  • Human Liver Microsomes (HLMs): HLMs are a good starting point as they contain a high concentration of many phase I metabolic enzymes, including CYPs and CES1.

  • Human Intestinal Microsomes (HIMs): If intestinal metabolism is suspected to play a significant role (potentially mediated by CES2), HIMs should be used.

  • Recombinant Enzymes: Using purified, recombinant CES1, CES2, or specific CYP isozymes can definitively identify the enzyme(s) responsible for this compound conversion.

  • Cell Lines: Cell lines with well-characterized expression of metabolic enzymes (e.g., HepG2, Caco-2, or engineered cell lines overexpressing specific enzymes) can be used to study conversion in a cellular context.

Troubleshooting Guides

Issue 1: High Variability in VX-150M Formation Across Different Lots of Liver Microsomes

Possible Causes:

  • Inter-donor variability: Human liver microsomes are often pooled from multiple donors, but lot-to-lot variability in enzyme activity is common due to genetic and environmental factors.

  • Improper storage and handling: Microsomes are sensitive to freeze-thaw cycles and prolonged storage, which can lead to a loss of enzymatic activity.

Troubleshooting Steps:

  • Standardize Microsome Source: Whenever possible, use microsomes from a single, well-characterized donor pool for a set of comparative experiments.

  • Qualify New Lots: Before use in critical experiments, qualify new lots of microsomes by testing the activity of known CES1 and CYP substrates.

  • Follow Proper Handling Procedures: Aliquot microsomes upon receipt to minimize freeze-thaw cycles. Store at -80°C and thaw on ice immediately before use.

Issue 2: Low or No Conversion of this compound to VX-150M in an In Vitro Assay

Possible Causes:

  • Inappropriate in vitro system: The chosen system (e.g., a cell line with low metabolic capacity) may lack the necessary enzymes for conversion.

  • Missing cofactors: Reactions catalyzed by CYPs require NADPH, and its absence will prevent metabolism.

  • Enzyme inhibition: Components of the assay buffer or the vehicle used to dissolve this compound may be inhibiting the converting enzyme.

Troubleshooting Steps:

  • System Selection: Ensure the chosen in vitro system expresses the likely converting enzymes. If using liver fractions, confirm the presence of active CES and/or CYPs using positive control substrates.

  • Cofactor Addition: For assays with microsomes or S9 fractions, ensure the addition of an NADPH-regenerating system if CYP-mediated metabolism is suspected.

  • Vehicle Control: Run a vehicle control to ensure that the solvent (e.g., DMSO, ethanol) is not inhibiting the reaction at the final concentration used. Test different solvents if inhibition is observed.

  • Use a Positive Control: Include a known substrate for the suspected enzyme class (e.g., a known CES1 or CES2 substrate) to confirm the metabolic competency of your system.

Issue 3: Discrepancy Between In Vitro and In Vivo Conversion Rates

Possible Causes:

  • Contribution of multiple organs: In vitro models using a single tissue source (e.g., liver microsomes) may not capture the full picture of in vivo metabolism, which could occur in both the liver and the intestine.

  • Plasma protein binding: High plasma protein binding of this compound in vivo can reduce its availability for metabolism compared to in vitro conditions.

  • Transporter effects: Active transport of this compound into or out of hepatocytes could influence its intracellular concentration and subsequent metabolism in vivo.

Troubleshooting Steps:

  • Multi-system In Vitro Approach: Use a combination of in vitro models, such as both liver and intestinal microsomes, to better represent the in vivo situation.

  • Measure Free Fraction: Determine the fraction of this compound unbound to microsomes and plasma proteins to allow for more accurate in vitro-to-in vivo extrapolation (IVIVE).

  • Consider Cellular Models: Use primary hepatocytes or other cellular models that incorporate transporter functions to investigate their potential role in this compound disposition.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of VX-150M in Rats Following Oral Administration of this compound [1]

Dose of this compound (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
5453 ± 1320.33 ± 0.13689 ± 15426.67
10987 ± 2540.19 ± 0.051654 ± 32132.11
202154 ± 4320.36 ± 0.113719 ± 65436.11

Table 2: In Vitro Properties of VX-150M [1]

ParameterValue
Caco-2 Permeability (10⁻⁶ cm/s)6.1
Plasma Protein Binding (%)96.2 - 97.5
Turnover in Human Liver MicrosomesLow

Detailed Experimental Protocols

Protocol 1: In Vitro Conversion of this compound in Human Liver Microsomes

Objective: To determine the rate of formation of VX-150M from this compound in human liver microsomes.

Materials:

  • This compound and VX-150M analytical standards

  • Pooled human liver microsomes (e.g., 20 mg/mL protein)

  • 0.5 M Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard for quenching and protein precipitation

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture on ice. For a final volume of 200 µL, add in the following order:

    • Potassium phosphate buffer (to a final concentration of 100 mM)

    • Human liver microsomes (to a final protein concentration of 0.5 mg/mL)

    • This compound (to a final concentration of 1 µM; ensure final DMSO concentration is <0.5%)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture (e.g., 50 µL) and add it to 150 µL of ice-cold ACN containing the internal standard to stop the reaction and precipitate the protein.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the concentrations of this compound and VX-150M.

  • Calculate the rate of VX-150M formation.

Protocol 2: Identification of Enzymes Responsible for this compound Conversion Using Chemical Inhibitors

Objective: To identify the class of enzymes (CYPs or CES) responsible for this compound conversion.

Procedure:

  • Follow the procedure outlined in Protocol 1.

  • In separate incubation wells, prior to the addition of this compound, add a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole, ABT) or a broad-spectrum CES inhibitor (e.g., bis(p-nitrophenyl) phosphate, BNPP).

  • Include a control incubation without any inhibitor.

  • Initiate the reaction with this compound and NADPH (for CYP inhibition) or without NADPH (for CES inhibition, as CES do not require cofactors).

  • Measure the formation of VX-150M at a single time point (e.g., 30 minutes).

  • A significant decrease in VX-150M formation in the presence of a specific inhibitor suggests the involvement of that enzyme class.

Visualizations

VX150_Conversion_Pathway cluster_prodrug Prodrug Administration cluster_activation Enzymatic Conversion cluster_active Active Metabolite cluster_target Pharmacological Target cluster_effect Therapeutic Effect VX150 This compound (Prodrug) Enzymes Metabolizing Enzymes (e.g., Carboxylesterases, CYPs) VX150->Enzymes Hydrolysis VX150M VX-150M (Active) Enzymes->VX150M NaV18 NaV1.8 Channel VX150M->NaV18 Inhibition Analgesia Analgesia NaV18->Analgesia Blockade of Pain Signal

Caption: this compound prodrug activation and mechanism of action.

Troubleshooting_Workflow Start Inconsistent this compound Conversion Observed CheckSystem Verify In Vitro System (Microsomes, Cells) Start->CheckSystem SystemOK System Appropriate? CheckSystem->SystemOK Yes SelectNewSystem Select More Appropriate System CheckSystem->SelectNewSystem No CheckReagents Check Reagents & Cofactors (Buffer, NADPH, Vehicle) ReagentsOK Reagents Valid? CheckReagents->ReagentsOK Yes ReplaceReagents Replace/Validate Reagents CheckReagents->ReplaceReagents No CheckAssay Review Assay Protocol (Incubation time, Temp.) AssayOK Protocol Correct? CheckAssay->AssayOK Yes OptimizeProtocol Optimize Assay Parameters CheckAssay->OptimizeProtocol No SystemOK->CheckReagents ReagentsOK->CheckAssay UsePositiveControl Run Positive Control Substrate AssayOK->UsePositiveControl InhibitorStudy Perform Inhibitor Study (CES/CYP Inhibitors) UsePositiveControl->InhibitorStudy Control OK SelectNewSystem->CheckSystem ReplaceReagents->CheckReagents OptimizeProtocol->CheckAssay End Identify Source of Variability InhibitorStudy->End

Caption: Troubleshooting workflow for inconsistent this compound conversion.

References

Troubleshooting inconsistent results in VX-150 electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the Nav1.8 inhibitor VX-150 in electrophysiology experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you achieve consistent and high-quality data from your automated patch-clamp (APC) system.

Compound Profile: this compound

This compound is an orally bioavailable prodrug that is rapidly converted to its active metabolite, which is a potent and highly selective inhibitor of the voltage-gated sodium channel Nav1.8.[1][2][3][4] This channel is predominantly expressed in nociceptive primary sensory neurons, making it a key target for novel pain therapeutics.[5] Inconsistent results in experiments involving this compound often stem from challenges inherent to automated patch-clamp electrophysiology rather than the compound itself. This guide will address those core challenges.

Quantitative Data Summary

For context, the following table summarizes the inhibitory potency of the active metabolite of this compound and the related compound VX-548 on human Nav1.8 channels.

CompoundTargetIC50Selectivity
This compound (active metabolite) Human Nav1.815 nM>400-fold vs. other Nav subtypes
VX-548 (suzetrigine) Human Nav1.80.27 nMHigh

Data sourced from Vaelli, et al., as cited in multiple sources.[5][6]

Key Experimental Protocols

Reproducibility starts with consistent protocols. Below are methodologies for cell preparation, solution formulation, and compound handling.

Protocol 1: Cell Preparation for Automated Patch Clamp

High-quality cell suspension is critical for achieving high success rates and consistent recordings on any APC platform.[7]

  • Cell Culture:

    • Culture cells (e.g., CHO or HEK cells expressing human Nav1.8) in their recommended medium, temperature (typically 37°C), and CO2 levels.

    • Passage cells when they reach 80-90% confluency to maintain them in a healthy, logarithmic growth phase.[7]

    • For some cell lines, such as CHO-hERG, reducing the incubation temperature to 30°C for 1-5 days before an experiment can significantly increase average whole-cell currents and extend the usable period of the cell culture.[8]

  • Harvesting:

    • Wash the confluent cell flask twice with a calcium and magnesium-free Phosphate-Buffered Saline (PBS).

    • Add a minimal volume of a gentle detachment enzyme (e.g., TrypLE™, Detachin™) to cover the cell monolayer.[7]

    • Incubate at 37°C for the recommended time (typically 2-5 minutes). Over-incubation can damage cell membranes and reduce viability.[7]

    • Gently tap the flask to dislodge the cells and neutralize the enzyme with culture medium.

    • Pipette the suspension gently up and down 2-3 times to create a single-cell suspension. Avoid excessive mechanical stress.

  • Washing and Resuspension:

    • Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 2-3 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in the appropriate extracellular solution for your experiment.

    • Perform a cell count and viability check. The cell suspension should have high viability (>95%) and be free of clumps.

    • Adjust the final cell concentration to the optimal density for your specific APC system (typically 1-5 million cells/mL).

Protocol 2: Solution Preparation

All solutions must be filtered through a 0.22 µm filter to remove particulates that can clog the microfluidic plates or interfere with seal formation.[9][10]

  • Extracellular (External) Solution (Example):

    • NaCl: 140 mM

    • KCl: 4 mM

    • CaCl2: 2 mM

    • MgCl2: 1 mM

    • HEPES: 10 mM

    • Glucose: 5 mM

    • Adjust pH to 7.4 with NaOH.

    • Check and adjust osmolarity to ~310-320 mOsm.

  • Intracellular (Internal) Solution (Example):

    • KCl or K-Gluconate: 130 mM[11]

    • MgCl2: 2 mM

    • EGTA: 5-11 mM[12]

    • HEPES: 10 mM

    • Mg-ATP: 2-4 mM (add fresh daily, keep solution on ice)[11]

    • Na-GTP: 0.3-0.4 mM (add fresh daily, keep solution on ice)[11]

    • Adjust pH to 7.2-7.3 with KOH.

    • Check and adjust osmolarity to be slightly lower than the extracellular solution (~290-300 mOsm).[12]

Protocol 3: this compound Preparation and Application
  • Stock Solution: Prepare a high-concentration stock solution of this compound (or its active metabolite) in 100% DMSO (e.g., 10-50 mM).[1] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

  • Working Dilutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the extracellular solution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the solution applied to the cells is low (ideally ≤0.1%) to avoid solvent effects on ion channel function. Include an equivalent DMSO concentration in your vehicle control wells.

  • Application: In APC systems, the compound is typically loaded onto a 96- or 384-well compound plate and delivered to the cells via the system's fluidics.[13] Ensure rapid and complete solution exchange to get accurate onset and offset kinetics.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during electrophysiology experiments in a question-and-answer format.

Problem Area: Cell and Seal Integrity

Q: Why is my gigaseal success rate low or variable?

A: Low seal rates are most often related to the quality of the cell suspension or the cleanliness of the solutions and consumables.

  • Cell Health: Use only healthy, actively dividing cells. Poor viability or clumpy cells will prevent the formation of a high-resistance seal. Ensure your cell suspension is composed of single, round, and smooth-surfaced cells.[7]

  • Debris: Ensure all solutions, especially the intracellular solution, are filtered with a 0.22 µm filter.[9][10] Debris can clog the patch-clamp aperture.

  • Cell Density: The cell density may be too high or too low for your system. Titrate the cell concentration to find the optimal range.

  • Enzymatic Treatment: Over-exposure to detachment enzymes can strip glycoproteins from the cell membrane, making it difficult to form a stable seal. Minimize incubation time.[7]

Q: My whole-cell configuration is unstable and I lose cells frequently.

A: This can be due to poor cell health or incorrect osmolarity of your solutions.

  • Osmolarity: A large mismatch between the intracellular and extracellular solution osmolarity can cause cells to swell or shrink, leading to instability. The intracellular solution should typically be 10-20 mOsm lower than the extracellular solution.[12]

  • Mechanical Stress: Excessive pipetting during cell preparation can damage cells, making them fragile. Handle cells gently at all stages.

Problem Area: Recording Quality

Q: My recorded currents are much smaller than expected or are inconsistent across wells.

A: This issue can stem from biological variability, temperature, or technical issues like high series resistance.

  • Cell Passage Number: Use cells from a consistent, low passage number range. Ion channel expression can change as cells are passaged repeatedly.

  • Temperature Control: Ion channel kinetics are highly temperature-dependent. If your APC system has temperature control, ensure it is stable and consistent.[13] Running experiments at a controlled physiological temperature (e.g., 35-37°C) often yields more robust currents.

  • Series Resistance (Rs): High series resistance can filter your signal, causing an underestimation of peak current amplitude, especially for fast-activating channels like Nav1.8.[14] See the next question for troubleshooting Rs.

  • Cell Culture Confluency: The level of channel expression can vary with cell confluency. For optimal results, harvest cells at a consistent confluency (e.g., 80%) for every experiment.[7]

Q: I'm observing high or unstable series resistance (Rs). How can I troubleshoot this?

A: Series resistance (Rs) is the electrical resistance between your amplifier and the inside of the cell. For accurate voltage clamp, Rs should be as low and stable as possible, ideally less than 1/10th of the cell's membrane resistance.[14]

Potential CauseTroubleshooting Steps
Incomplete Rupture The membrane patch was not fully ruptured after achieving a gigaseal. Try applying additional, brief suction or a "zap" voltage pulse if your system allows.
Clogged Aperture The aperture on the patch plate is partially blocked by debris or a dead cell. Ensure cell suspension is clean and free of clumps.
Low-Quality Seal A "leaky" seal (<1 GΩ) can contribute to unstable recordings. Optimize cell preparation to improve seal quality.
Intracellular Solution Ensure the intracellular solution is properly filtered and free of precipitates.[9][10]

Most APC systems offer electronic Rs compensation , which can correct for some of the voltage error. Aim to compensate for 70-80% of the measured Rs without introducing oscillations into your signal.[15]

Problem Area: Compound Effects

Q: The inhibitory effect of this compound is not reproducible, or the IC50 value is shifted.

A: Assuming the recording parameters are stable, this often points to issues with compound preparation or delivery.

  • Compound Adsorption: Hydrophobic compounds can stick to plastic labware, including pipette tips and microfluidic plates. This can reduce the effective concentration reaching the cells. Using low-retention plasticware can help. Some protocols recommend adding a surfactant like Pluronic PF-68 (0.1%) to the external solution to prevent this.[5]

  • Solution Exchange: Ensure your system's fluidics are working correctly and that the compound solution is completely replacing the vehicle solution in the cell chamber. Incomplete washing can lead to an underestimation of the true effect.[13]

  • Compound Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Do not reuse diluted compound plates.

  • State-Dependence: The inhibition of Nav1.8 by this compound and related compounds can be state-dependent.[5][6] Ensure your voltage protocol (holding potential, pulse duration, and frequency) is identical for every experiment to probe the same channel states consistently.

Visual Guides and Workflows

Troubleshooting Workflow for Inconsistent Electrophysiology Data

TroubleshootingWorkflow Start Inconsistent Results (e.g., Low Current, Variable IC50) CheckCells 1. Assess Cell Quality Start->CheckCells CellQuality Viability >95%? Single-cell suspension? Consistent passage #? CheckCells->CellQuality CheckSeal 2. Analyze Seal Resistance CellQuality->CheckSeal Yes FixCells ACTION: - Optimize cell culture/harvesting - Filter solutions - Adjust cell density CellQuality->FixCells No SealQuality Gigaseal Success Rate High? Seal > 1 GΩ? CheckSeal->SealQuality CheckRs 3. Evaluate Recording Parameters SealQuality->CheckRs Yes FixSeal ACTION: - Check for solution debris - Minimize enzyme exposure - Check osmolarity SealQuality->FixSeal No RsQuality Series Resistance (Rs) < 10 MΩ? Rs Stable? CheckRs->RsQuality CheckCompound 4. Verify Compound Integrity RsQuality->CheckCompound Yes FixRs ACTION: - Apply stronger suction/zap - Use Rs compensation (70-80%) - Check intracellular solution RsQuality->FixRs No CompoundQuality Fresh Dilutions? Correct DMSO control? No precipitation? CheckCompound->CompoundQuality FixCompound ACTION: - Use low-retention plastic - Check fluidics for exchange - Consider adding surfactant CompoundQuality->FixCompound No Success Problem Resolved CompoundQuality->Success Yes FixCells->CheckCells FixSeal->CheckSeal FixRs->CheckRs FixCompound->CheckCompound

Caption: A logical workflow for diagnosing inconsistent electrophysiology results.

Automated Patch-Clamp Experimental Workflow

APC_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase CellCulture 1. Cell Culture (Nav1.8 expressing line) Harvesting 2. Cell Harvesting & Suspension CellCulture->Harvesting Solutions 3. Solution Prep (Internal, External, Compound) Harvesting->Solutions SystemPrep 4. System Priming & Loading Solutions->SystemPrep Experiment 5. Automated Run (Seal, Whole-Cell, Protocol) SystemPrep->Experiment QC 6. Data Quality Control (Seal, Rs, Current Amp.) Experiment->QC Analysis 7. Pharmacological Analysis (Dose-Response Curve) QC->Analysis

Caption: Standard workflow for an automated patch-clamp (APC) experiment.

This compound Mechanism of Action on Nav1.8 Channel

MoA cluster_membrane Neuronal Membrane Nav18 Nav1.8 Channel Intracellular Intracellular Space (Low Na+) Nav18->Intracellular PainSignal Pain Signal Propagation Nav18->PainSignal causes NoSignal Reduced Signal (Analgesia) Nav18->NoSignal reduced influx leads to Extracellular Extracellular Space (High Na+) Extracellular->Nav18 Depolarization Depolarization (Action Potential) Depolarization->Nav18 opens channel VX150 This compound (Active Metabolite) VX150->Nav18 blocks VX150->NoSignal Na_ion Na+ Na_ion->Intracellular Na+ Influx

Caption: this compound blocks sodium influx through Nav1.8, reducing pain signals.

References

Technical Support Center: Control Experiments for VX-150 Patch Clamp Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the selective Nav1.8 inhibitor, VX-150, in patch clamp studies. This resource provides troubleshooting guidance and frequently asked questions to ensure the successful execution and interpretation of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during patch clamp experiments with this compound, a potent and selective Nav1.8 sodium channel blocker.

Question/Issue Possible Cause(s) Recommended Solution(s)
No observable effect of this compound on sodium currents. 1. Compound Degradation: this compound is a prodrug; its active metabolite may have degraded. 2. Incorrect Voltage Protocol: The holding potential may not be optimal for observing inhibition of Nav1.8. 3. Low Channel Expression: The cells used may have low or no expression of Nav1.8 channels. 4. Drug Washout/Application Issue: Inadequate perfusion or rapid washout of the compound.1. Prepare fresh solutions of the active metabolite of this compound for each experiment. 2. Use a holding potential that favors the resting state of the channel (e.g., -100mV or more negative) to assess tonic block. 3. Confirm Nav1.8 expression using qPCR or immunocytochemistry. Consider using a cell line with confirmed, stable expression. 4. Ensure the perfusion system is working correctly and allows for stable compound concentration in the bath.
Variability in the level of block between experiments. 1. Inconsistent Drug Concentration: Errors in serial dilutions or instability of the compound in solution. 2. Temperature Fluctuations: The activity of ion channels and the potency of some compounds can be temperature-sensitive. 3. Cell Health Variability: Unhealthy cells can have altered channel expression and membrane properties.1. Prepare fresh drug dilutions for each experiment from a concentrated stock. 2. Maintain a consistent and physiological temperature throughout the experiment using a temperature controller. 3. Monitor cell health and only use cells with a stable resting membrane potential and low leak current.
Observing "Reverse Use-Dependence" - Block is relieved with depolarization. This is a known characteristic of this compound and its active metabolite.[1][2] It indicates that the compound has a higher affinity for the resting or closed state of the Nav1.8 channel and a lower affinity for the activated or inactivated states.This is an expected finding and a key feature of the compound's mechanism of action. To characterize this phenomenon, use specific voltage protocols with varying frequencies and durations of depolarizing pulses. (See Experimental Protocols section).
Difficulty achieving a stable gigaohm seal. 1. Pipette Tip Issues: The pipette tip may be dirty, broken, or have an incorrect size/shape. 2. Poor Cell Condition: Unhealthy or dying cells will not form a stable seal. 3. Mechanical Instability: Vibrations in the setup can disrupt seal formation. 4. Solution Issues: Particulates in the internal or external solutions.1. Use fresh, clean pipettes for each attempt. Fire-polish the pipette tips to ensure a smooth surface. 2. Ensure cells are healthy and have not been in culture for too long. 3. Use an anti-vibration table and ensure all equipment is securely fastened. 4. Filter all solutions on the day of the experiment.
High leak current after establishing whole-cell configuration. 1. Incomplete Seal: The gigaohm seal may have been compromised during break-in. 2. Cell Damage: Excessive suction during break-in can damage the cell membrane.1. If the leak is high, it is best to discard the cell and start with a new one. 2. Apply brief, gentle suction to rupture the membrane. Using the "zap" function on the amplifier can also be helpful.

Data Presentation

The active metabolite of this compound is a highly selective inhibitor of the Nav1.8 sodium channel.[3]

Target IC50 (nM) Selectivity vs. Nav1.8
Human Nav1.8 15[1][2]-
Other Nav Subtypes >6000>400-fold[3][4]

Note: IC50 values can vary depending on the specific experimental conditions, including the voltage protocol used.

Experimental Protocols

Protocol for Characterizing State-Dependent Inhibition and Reverse Use-Dependence of this compound

This protocol is designed to assess the tonic and use-dependent effects of the active metabolite of this compound on Nav1.8 channels expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Preparation:

  • Culture cells stably expressing human Nav1.8.

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Use a low-density plating to ensure easy access to individual cells.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~295 mOsm with sucrose.

    • Note: Cesium and fluoride are used to block potassium and calcium channels, respectively, to isolate sodium currents.

3. Electrophysiological Recording:

  • Establish a whole-cell patch clamp configuration.

  • Hold the cell at a hyperpolarized potential of -120 mV to ensure all channels are in the resting state.

  • Apply a series of voltage steps to elicit sodium currents.

4. Voltage Protocols:

  • Tonic Block Assessment:

    • From a holding potential of -120 mV, apply a 50 ms depolarizing step to 0 mV every 10 seconds.

    • After obtaining a stable baseline current, perfuse the cell with the active metabolite of this compound at the desired concentration.

    • Continue recording until the blocking effect reaches a steady state.

  • Use-Dependence Assessment (Reverse Use-Dependence):

    • From a holding potential of -80 mV, apply a train of 20 depolarizing pulses to 0 mV for 20 ms at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

    • Compare the peak current of the first pulse to the last pulse in the train, both in the absence and presence of the compound. A smaller reduction in peak current in the presence of the compound with increasing frequency is indicative of reverse use-dependence.

  • Recovery from Inactivation:

    • From a holding potential of -120 mV, apply a 500 ms depolarizing pulse to 0 mV to induce inactivation.

    • Follow with a variable duration recovery interval at -120 mV before a test pulse to 0 mV.

    • Plot the fraction of recovered channels as a function of the recovery interval duration.

5. Data Analysis:

  • Measure the peak inward current for each voltage step.

  • Calculate the percentage of block by comparing the current in the presence of the compound to the control current.

  • Fit concentration-response data to the Hill equation to determine the IC50 value.

  • Analyze the use-dependence data by plotting the normalized peak current as a function of the pulse number.

Visualizations

Signaling Pathway of Nav1.8 in Pain Perception

Nav1_8_Pain_Pathway Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical) Nociceptor Nociceptor (Peripheral Sensory Neuron) Noxious_Stimuli->Nociceptor Nav1_8 Nav1.8 Channel Nociceptor->Nav1_8 Depolarization Action_Potential Action Potential Generation & Propagation Nav1_8->Action_Potential Na+ Influx DRG Dorsal Root Ganglion (DRG) Action_Potential->DRG Spinal_Cord Spinal Cord (Dorsal Horn) DRG->Spinal_Cord Signal Transmission Brain Brain Spinal_Cord->Brain Pain_Perception Pain Perception Brain->Pain_Perception VX150 This compound (Active Metabolite) VX150->Nav1_8 Inhibition

Caption: Role of Nav1.8 in the ascending pain signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Patch Clamp Studies

Caption: A typical workflow for characterizing this compound effects using whole-cell patch clamp.

Troubleshooting Logic for Unstable Recordings

Troubleshooting_Unstable_Recording action_node action_node Start Unstable Recording? Check_Seal Seal Resistance > 1 GΩ? Start->Check_Seal Check_Vibration Visible Vibration in Microscope? Check_Seal->Check_Vibration Yes New_Pipette Try New Pipette Check_Seal->New_Pipette No Check_Solutions Solutions Freshly Filtered? Check_Vibration->Check_Solutions No Isolate_Vibration Isolate Vibration Source Check_Vibration->Isolate_Vibration Yes Check_Grounding Electrical Noise (60/50 Hz)? Check_Solutions->Check_Grounding Yes Filter_Solutions Re-filter Solutions Check_Solutions->Filter_Solutions No Check_Grounding_Action Check Grounding of All Equipment Check_Grounding->Check_Grounding_Action Yes Stable_Recording Stable Recording Check_Grounding->Stable_Recording No New_Pipette->Check_Seal Isolate_Vibration->Check_Vibration Filter_Solutions->Check_Solutions Check_Grounding_Action->Check_Grounding

Caption: A logical flowchart for troubleshooting common causes of unstable patch clamp recordings.

References

Technical Support Center: VX-150 Efficacy and Plasma Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of plasma protein binding on the efficacy of VX-150.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable prodrug that is rapidly converted to its active metabolite, a highly selective inhibitor of the voltage-gated sodium channel Nav1.8.[1] Nav1.8 is predominantly expressed in peripheral sensory neurons and plays a crucial role in nociception (the sensation of pain).[1][2] By blocking Nav1.8, this compound reduces the excitability of these neurons, thereby preventing the transmission of pain signals.[1]

Q2: What is plasma protein binding and why is it important for this compound's efficacy?

A2: Plasma protein binding refers to the reversible interaction of a drug with proteins in the blood plasma, primarily albumin and α1-acid glycoprotein. Only the unbound or "free" fraction of a drug is pharmacologically active, as it is this fraction that can distribute to the target tissue and interact with its molecular target (in this case, the Nav1.8 channel).[2] High plasma protein binding can significantly reduce the concentration of free drug available to exert its therapeutic effect, thus impacting its efficacy.

Q3: What is the extent of plasma protein binding for the active metabolite of this compound?

A3: The active metabolite of this compound exhibits high binding to plasma proteins, with a reported range of 96.2% to 97.5%. This means that only a small fraction (2.5% to 3.8%) of the drug in circulation is free to act on Nav1.8 channels.

Troubleshooting Guide for In Vitro Plasma Protein Binding Assays

This guide addresses common issues encountered during the determination of this compound's plasma protein binding.

Issue 1: Low recovery of the compound after the assay.

  • Possible Cause: Non-specific binding of the compound to the assay apparatus (e.g., dialysis membrane, ultrafiltration device). This is a common issue with hydrophobic compounds.

  • Troubleshooting Steps:

    • Pre-saturation: Before adding the plasma sample, incubate the device with a solution of the compound to saturate the non-specific binding sites.

    • Use of Low-Binding Materials: Employ devices made from materials known for low non-specific binding, such as regenerated cellulose for dialysis membranes.

    • Inclusion of a Detergent: In some cases, a low concentration of a non-ionic detergent (e.g., Tween-20) in the buffer can help reduce non-specific binding, but this should be validated to ensure it doesn't interfere with the protein binding itself.

Issue 2: High variability between replicate measurements.

  • Possible Cause 1: Incomplete equilibrium in equilibrium dialysis.

  • Troubleshooting Step: Optimize the incubation time to ensure that equilibrium is reached. This can be determined by measuring the compound concentration in the buffer chamber at multiple time points until it plateaus.

  • Possible Cause 2: Leakage of plasma proteins across the dialysis membrane.

  • Troubleshooting Step: Ensure the integrity of the dialysis membrane and that the molecular weight cutoff is appropriate to retain all major plasma proteins.

  • Possible Cause 3: Inconsistent sample processing and analysis.

  • Troubleshooting Step: Standardize all pipetting, dilution, and analytical steps. Use an internal standard during LC-MS/MS analysis to account for variations in sample preparation and instrument response.

Issue 3: Discrepancy between results from different assay methods (e.g., equilibrium dialysis vs. ultrafiltration).

  • Possible Cause: Each method has its own inherent biases. Ultrafiltration can sometimes overestimate the bound fraction due to the "protein-sieving" effect, where the concentration of protein at the membrane surface increases during centrifugation.

  • Troubleshooting Step: It is often recommended to use equilibrium dialysis as the "gold standard" method for determining plasma protein binding. If ultrafiltration is used for higher throughput screening, results for key compounds should be confirmed with equilibrium dialysis.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the plasma protein binding of this compound's active metabolite.

ParameterValueSpeciesMethod
Plasma Protein Binding (%) 96.2 - 97.5%RatNot Specified
Fraction Unbound (fu) 0.025 - 0.038RatNot Specified

Experimental Protocols

Protocol 1: Determination of Plasma Protein Binding using Equilibrium Dialysis

Objective: To determine the percentage of this compound's active metabolite bound to plasma proteins.

Materials:

  • Rapid Equilibrium Dialysis (RED) device

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound active metabolite

  • Analytical balance, vortex mixer, incubator, orbital shaker

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound active metabolite in a suitable solvent (e.g., DMSO). Spike the plasma with the compound to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be less than 1% to avoid protein denaturation.

  • Device Preparation: Assemble the RED device according to the manufacturer's instructions.

  • Sample Loading: Add the spiked plasma sample to the donor chamber and an equal volume of PBS to the receiver chamber.

  • Incubation: Seal the plate and incubate at 37°C with gentle agitation on an orbital shaker for a predetermined time (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the dialysis membrane.

  • Sample Collection: After incubation, collect aliquots from both the donor (plasma) and receiver (buffer) chambers.

  • Sample Analysis: Determine the concentration of the compound in both aliquots using a validated LC-MS/MS method.

  • Calculation:

    • Fraction unbound (fu) = (Concentration in receiver chamber) / (Concentration in donor chamber)

    • Percentage bound = (1 - fu) * 100

Protocol 2: Determination of Plasma Protein Binding using Ultrafiltration

Objective: To quickly estimate the plasma protein binding of this compound's active metabolite.

Materials:

  • Centrifugal ultrafiltration devices (e.g., with a 10 kDa molecular weight cutoff)

  • Human plasma (or plasma from other species of interest)

  • This compound active metabolite

  • Centrifuge, analytical balance, vortex mixer

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a spiked plasma sample as described in the equilibrium dialysis protocol.

  • Device Loading: Add the spiked plasma sample to the sample reservoir of the ultrafiltration device.

  • Centrifugation: Centrifuge the device according to the manufacturer's instructions (e.g., 1500 x g for 15 minutes at 37°C). This will force the unbound compound through the filter into the collection tube.

  • Sample Collection: Collect the ultrafiltrate from the collection tube.

  • Sample Analysis: Determine the concentration of the compound in the ultrafiltrate using a validated LC-MS/MS method. This concentration represents the unbound drug concentration. Also, determine the initial concentration in the plasma before filtration.

  • Calculation:

    • Fraction unbound (fu) = (Concentration in ultrafiltrate) / (Initial concentration in plasma)

    • Percentage bound = (1 - fu) * 100

Visualizations

G cluster_0 Nociceptive Neuron cluster_1 Pharmacological Intervention Noxious_Stimulus Noxious Stimulus (e.g., Heat, Pressure) Nav1_8 Nav1.8 Channel Noxious_Stimulus->Nav1_8 Activates Depolarization Membrane Depolarization Nav1_8->Depolarization Na+ Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal VX150_Metabolite This compound Active Metabolite Blockade Channel Blockade VX150_Metabolite->Blockade Blockade->Nav1_8 Inhibits

Caption: Signaling pathway of pain transmission via the Nav1.8 channel and the inhibitory action of the this compound active metabolite.

G cluster_workflow Plasma Protein Binding Experimental Workflow cluster_methods Assay Methods Start Start: Spike Plasma with This compound Metabolite Equilibrium_Dialysis Equilibrium Dialysis Start->Equilibrium_Dialysis Ultrafiltration Ultrafiltration Start->Ultrafiltration Analysis LC-MS/MS Analysis of Free Drug Equilibrium_Dialysis->Analysis Ultrafiltration->Analysis Calculation Calculate: - Fraction Unbound (fu) - % Protein Binding Analysis->Calculation End End: Report Results Calculation->End

Caption: General experimental workflow for determining the plasma protein binding of the this compound active metabolite.

G Total_Drug Total Drug in Plasma Equilibrium Binding Equilibrium Total_Drug->Equilibrium Bound_Drug Protein-Bound Drug (Inactive Reservoir) Free_Drug Free (Unbound) Drug (Pharmacologically Active) Target_Site Nav1.8 Channel (Site of Action) Free_Drug->Target_Site Distribution to Target Tissue Equilibrium->Bound_Drug Equilibrium->Free_Drug Efficacy Therapeutic Efficacy Target_Site->Efficacy Leads to

Caption: Logical relationship between total drug concentration, plasma protein binding, free drug concentration, and therapeutic efficacy.

References

Addressing high dosage requirements of VX-150 in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective Nav1.8 inhibitor, VX-150, in preclinical models of pain. The information is tailored to address challenges related to the high dosage requirements observed with this compound.

Frequently Asked Questions (FAQs)

Q1: Why are high oral doses of this compound often required in our preclinical models to see an analgesic effect?

A1: The requirement for high oral doses of this compound in preclinical models, such as in rats, is likely due to a combination of its pharmacokinetic properties. This compound is a prodrug that is converted to its active metabolite, VX-150M. Preclinical studies in rats have shown that VX-150M has a moderate and somewhat variable oral bioavailability, ranging from approximately 27% to 36%.[1][2] This means a significant portion of the administered oral dose may not reach systemic circulation. Additionally, the active metabolite has a relatively short terminal half-life of about 1.33 hours in rats, which may necessitate higher and more frequent dosing to maintain therapeutic concentrations.[1][2] High plasma protein binding (96.2%–97.5%) further reduces the concentration of the free, active drug available to engage with the Nav1.8 target.[1][2]

Q2: What is the mechanism of action of this compound?

A2: this compound is a prodrug that is rapidly converted in the body to its active metabolite. This active form is a potent and highly selective inhibitor of the voltage-gated sodium channel Nav1.8.[3][4][5] The Nav1.8 channel is predominantly expressed in peripheral nociceptive (pain-sensing) neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[3] By blocking Nav1.8, this compound's active metabolite reduces the influx of sodium ions that is critical for the generation and propagation of action potentials (nerve impulses) in these pain-sensing neurons, thereby producing an analgesic effect.[3][4]

Q3: Is this compound selective for Nav1.8 over other sodium channel subtypes?

A3: Yes, the active moiety of this compound is reported to be a highly selective inhibitor of Nav1.8, with over 400-fold selectivity against other sodium channel subtypes.[3][5][6][7] This high selectivity is advantageous as it minimizes the risk of off-target effects associated with non-selective sodium channel blockers, such as those affecting the central nervous system or cardiac function.[8]

Q4: Has the high dosage requirement of this compound been observed in clinical trials as well?

A4: Yes, the need for high and frequent dosing was also a characteristic of this compound in clinical trials. For instance, one Phase 2 study in patients with acute pain used an initial oral dose of 1500 mg, followed by 750 mg every 12 hours.[9][10] Another study in chronic pain used a dose of 1250 mg once daily.[11] These clinical findings are consistent with the preclinical data and were a motivating factor for the development of next-generation, more potent Nav1.8 inhibitors like VX-548.[12]

Troubleshooting Guide

Issue 1: Lack of Efficacy at Expected Doses

Potential Cause & Solution

  • Insufficient Plasma Exposure: Due to its moderate oral bioavailability and short half-life, the administered dose may not be achieving a sufficient therapeutic concentration of the active metabolite, VX-150M.

    • Troubleshooting Steps:

      • Verify Formulation: Ensure the compound is properly solubilized or suspended. For in vivo oral dosing in rats, consider formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or a suspension in 20% SBE-β-CD in saline.[5]

      • Increase Dose or Dosing Frequency: Based on the short half-life, consider a twice-daily (BID) dosing regimen instead of once-daily (QD). If using a single dose for acute studies, ensure the timing of the behavioral assessment aligns with the peak plasma concentration (Tmax), which is approximately 0.2-0.4 hours after oral administration in rats.[1][2]

      • Consider a Different Route of Administration: For initial proof-of-concept studies to confirm target engagement, consider intraperitoneal (i.p.) or intravenous (i.v.) administration to bypass first-pass metabolism and achieve higher bioavailability.

      • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct a pilot PK study in your specific animal model and strain to correlate plasma concentrations of VX-150M with the analgesic effect. This can help determine the minimum effective plasma concentration.

Issue 2: High Variability in Animal Responses

Potential Cause & Solution

  • Inconsistent Oral Absorption: The oral bioavailability of VX-150M can be variable. Factors such as the fed/fasted state of the animals and inconsistencies in gavage technique can exacerbate this variability.

    • Troubleshooting Steps:

      • Standardize Dosing Conditions: Ensure all animals are in the same state (e.g., fasted overnight) before oral administration. Standardize the volume and technique of oral gavage across all animals and experimenters.

      • Use a More Consistent Formulation: A solution (e.g., with SBE-β-CD) may provide more consistent absorption than a suspension.[5]

      • Increase Group Sizes: To account for inherent biological variability, increase the number of animals per group to achieve sufficient statistical power.

Issue 3: Determining an Appropriate Starting Dose

Potential Cause & Solution

    • Troubleshooting Steps:

      • Extrapolate from Pharmacokinetic Data: The pharmacokinetic profile of VX-150M has been characterized in rats at oral doses of 5, 10, and 20 mg/kg.[1][2] These doses provide a reasonable starting point for dose-range finding studies.

      • Reference Data from Other Nav1.8 Inhibitors: While direct potency may differ, data from other selective Nav1.8 inhibitors can provide a guide. For example, the Nav1.8 inhibitor A-803467 showed efficacy in rat models of neuropathic and inflammatory pain with ED50 values ranging from 41 to 100 mg/kg (i.p.).[5][13] Given the oral bioavailability of this compound, you may need to start with higher oral doses to achieve similar plasma exposures.

      • Conduct a Dose-Response Study: Begin with a wide range of doses (e.g., 10, 30, 100 mg/kg, p.o.) to establish a dose-response relationship for your specific pain model and endpoint.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo parameters for this compound and its active metabolite (VX-150M).

Table 1: In Vitro Potency & Pharmacokinetic Parameters of VX-150M

Parameter Species Value Reference
IC50 (Nav1.8) Human 15 nM [1]
Oral Bioavailability Rat 26.7% - 36.1% [1][2]
Terminal Half-Life (T1/2) Rat 1.33 hours (after 1 mg/kg, i.v.) [1][2]
Time to Peak (Tmax) Rat 0.19 - 0.36 hours (after 5-20 mg/kg, p.o.) [1][2]
Plasma Protein Binding Rat 96.2% - 97.5% [1][2]

| Permeability (Caco-2) | In Vitro | 6.1 x 10⁻⁶ cm/s (Moderate) |[1][2] |

Table 2: Preclinical Dosing of Analogue Nav1.8 Inhibitors

Compound Animal Model Pain Type Effective Dose (ED50) Route Reference
A-803467 Rat Spinal Nerve Ligation 47 mg/kg i.p. [5][13]
A-803467 Rat Sciatic Nerve Injury 85 mg/kg i.p. [5][13]
A-803467 Rat CFA-induced Thermal Hyperalgesia 41 mg/kg i.p. [5][13]

| A-803467 | Rat | Capsaicin-induced Mechanical Allodynia | ~100 mg/kg | i.p. |[5][13] |

Note: This data is for analogue compounds and should be used as a guide for designing dose-ranging studies for this compound.

Experimental Protocols

Protocol 1: Assessment of this compound in a Rat Model of Inflammatory Pain (CFA)
  • Model Induction:

    • Acclimatize male Sprague Dawley or Wistar rats to the testing environment for at least 3 days.

    • Lightly restrain the rat and inject 100 µL of Complete Freund's Adjuvant (CFA) (1 mg/mL) subcutaneously into the plantar surface of the left hind paw.

    • Return the animal to its home cage. Peak inflammation and pain hypersensitivity are typically observed 24 hours post-injection.[14]

  • Drug Administration:

    • Prepare this compound in a suitable oral vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).

    • 23 hours after CFA injection (1 hour before behavioral testing), administer this compound or vehicle via oral gavage at the desired dose (e.g., starting doses of 10, 30, 100 mg/kg).

  • Assessment of Thermal Hyperalgesia (Hargreaves Test):

    • At 24 hours post-CFA, place rats in individual plexiglass chambers on a glass floor and allow them to acclimatize for 15-20 minutes.[15][16]

    • Position the movable infrared heat source under the glass floor directly beneath the plantar surface of the CFA-injected paw.

    • Activate the heat source. A timer will automatically start and record the time it takes for the rat to withdraw its paw.

    • A cut-off time (e.g., 35 seconds) should be set to prevent tissue damage.[15]

    • Repeat the measurement 3-5 times for each paw, with at least 5 minutes between stimulations.[4] The average of these latencies is the paw withdrawal latency (PWL). A significant increase in PWL in the this compound treated group compared to the vehicle group indicates an analgesic effect.

  • Assessment of Mechanical Allodynia (von Frey Test):

    • Following the Hargreaves test, allow animals to rest.

    • Place rats in enclosures on a wire mesh floor and allow them to habituate.[4]

    • Using an electronic von Frey apparatus, apply a rigid tip to the plantar surface of the CFA-injected paw with gradually increasing force.

    • The force (in grams) at which the rat withdraws its paw is automatically recorded as the paw withdrawal threshold (PWT).

    • Repeat the measurement 3-5 times for each paw, with at least 3-5 minutes between stimulations.[4] The average of these thresholds is the PWT. A significant increase in PWT in the this compound treated group compared to the vehicle group indicates an anti-allodynic effect.

Visualizations

Diagram 1: Nav1.8 Signaling Pathway in Nociception

Nav1_8_Pathway cluster_stimulus Noxious Stimulus cluster_neuron Nociceptive Neuron Terminal cluster_signal Signal Propagation Stimulus Inflammatory Mediators (e.g., Prostaglandins, Bradykinin) Receptors GPCRs / TRP Channels Stimulus->Receptors binds Second_Messengers Second Messengers (e.g., cAMP, PLC) Receptors->Second_Messengers activates PKA_PKC PKA / PKC Activation Second_Messengers->PKA_PKC activates Nav1_8 Nav1.8 Channel Phosphorylation PKA_PKC->Nav1_8 sensitizes Depolarization Membrane Depolarization Nav1_8->Depolarization Na+ influx leads to AP_Upstroke Action Potential Upstroke Depolarization->AP_Upstroke contributes to AP_Propagation Action Potential Propagation to CNS AP_Upstroke->AP_Propagation initiates Pain_Perception Pain Perception AP_Propagation->Pain_Perception VX150 This compound (Active Metabolite) VX150->Nav1_8 BLOCKS

Caption: Role of Nav1.8 in pain signaling and the inhibitory action of this compound.

Diagram 2: Experimental Workflow for Preclinical Efficacy Testing

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_model Phase 2: Model Induction cluster_treatment Phase 3: Treatment cluster_testing Phase 4: Assessment Acclimatization Animal Acclimatization (≥ 3 days) Baseline Baseline Behavioral Testing (Hargreaves & von Frey) Acclimatization->Baseline Model_Induction Induce Pain Model (e.g., CFA Injection) Baseline->Model_Induction Wait Wait for Peak Hypersensitivity (e.g., 24 hours) Model_Induction->Wait Dosing Administer this compound or Vehicle (e.g., Oral Gavage) Wait->Dosing Post_Dose_Wait Wait for Tmax (e.g., 1 hour) Dosing->Post_Dose_Wait Behavioral_Testing Post-Treatment Behavioral Testing (Hargreaves & von Frey) Post_Dose_Wait->Behavioral_Testing Data_Analysis Data Analysis & Comparison Behavioral_Testing->Data_Analysis

Caption: Step-by-step workflow for a typical preclinical pain study with this compound.

Diagram 3: Troubleshooting Logic for Poor Efficacy

Troubleshooting_Logic Start Start: Poor Efficacy Observed Check_Formulation Is the formulation a clear solution or fine suspension? Start->Check_Formulation Remake_Formulation Action: Remake formulation. Ensure proper solubilization. Check_Formulation->Remake_Formulation No Check_Dose Is the dose high enough? Check_Formulation->Check_Dose Yes Remake_Formulation->Start Increase_Dose Action: Increase dose. Consider dose-response study. Check_Dose->Increase_Dose No Check_Timing Is behavioral testing timed with expected Tmax (~30 min)? Check_Dose->Check_Timing Yes Increase_Dose->Start Adjust_Timing Action: Adjust time between dosing and testing. Check_Timing->Adjust_Timing No Consider_Route Is oral bioavailability a confounding factor? Check_Timing->Consider_Route Yes Adjust_Timing->Start Change_Route Action: Test i.p. or i.v. route to confirm target engagement. Consider_Route->Change_Route Yes End Re-evaluate Experiment Consider_Route->End No Change_Route->End

Caption: A logical guide for troubleshooting lack of efficacy with this compound.

References

Validation & Comparative

A Comparative Analysis of VX-150 and VX-548: Potency and Efficacy in Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two investigational non-opioid pain therapeutics, VX-150 and VX-548, both developed by Vertex Pharmaceuticals. The focus is on their comparative potency and clinical efficacy, supported by available experimental data. Both compounds are selective inhibitors of the Nav1.8 sodium channel, a genetically validated target for pain.[1][2][3]

Mechanism of Action: Selective Inhibition of Nav1.8

Both this compound and VX-548 exert their analgesic effects by selectively targeting the voltage-gated sodium channel Nav1.8, which is predominantly expressed in peripheral pain-sensing neurons.[3][4] By inhibiting Nav1.8, these compounds aim to reduce the transmission of pain signals from the peripheral nervous system to the brain.[1][4] this compound is an orally bioavailable pro-drug that is rapidly converted to its active metabolite.[5][6] VX-548, also known as suzetrigine, is a potent and selective Nav1.8 inhibitor that binds to the channel's second voltage-sensing domain (VSD2) to stabilize its closed state.[3][4] This targeted peripheral action is a key differentiator from opioids, which act on the central nervous system and carry a risk of addiction.[1]

Potency Comparison

In vitro studies have demonstrated a significant difference in the potency of the two compounds. VX-548 is substantially more potent than the active metabolite of this compound.

CompoundTargetIC50
VX-548 (suzetrigine) Human Nav1.80.27 nM[3][7]
This compound (active metabolite) Human Nav1.815 nM[3][7]

Caption: In vitro potency of VX-548 and the active metabolite of this compound against the human Nav1.8 channel.

Clinical Efficacy and Development Status

Both this compound and VX-548 have undergone clinical evaluation for the treatment of various pain conditions. This compound demonstrated proof-of-concept but required high and frequent doses.[3][8] Subsequently, VX-548 was developed with an improved pharmacokinetic profile and has advanced further in clinical trials.[3]

This compound Clinical Data

This compound showed statistically significant pain relief compared to placebo in Phase 2 studies for acute and neuropathic pain.

Table 1: Summary of this compound Phase 2 Clinical Trial Results

IndicationPrimary EndpointThis compound ResultComparatorReference
Acute Pain (Bunionectomy) Time-weighted Sum of the Pain Intensity Difference over 24 hours (SPID24)Statistically significant improvement vs. placeboHydrocodone+acetaminophen (active reference)[9]
Neuropathic Pain (Small Fiber Neuropathy) Within-group change from baseline in weekly average of daily pain intensity (NRS) at Week 6-2.02 points (p<0.0001)Placebo (-0.93 points)[10][11]
VX-548 Clinical Data

VX-548 has demonstrated positive results in Phase 2 and Phase 3 trials for both acute and neuropathic pain, positioning it as a potential non-opioid alternative for pain management.[1][12]

Table 2: Summary of VX-548 Clinical Trial Results

IndicationTrial PhasePrimary EndpointVX-548 ResultComparator(s)Reference
Acute Pain (Abdominoplasty & Bunionectomy) Phase 3Time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48)Statistically significant improvement vs. placeboPlacebo, Hydrocodone bitartrate/acetaminophen (HB/APAP)[12][13][14]
Diabetic Peripheral Neuropathy Phase 2Change from baseline in the weekly average of daily pain intensity (NPRS) at Week 12Statistically significant and clinically meaningful reduction vs. baselinePregabalin (active reference)[15]

In the Phase 3 acute pain trials, while VX-548 was superior to placebo, it did not meet the secondary endpoint of superiority to hydrocodone bitartrate/acetaminophen on the SPID48 measure.[12][14] However, VX-548 demonstrated a favorable safety profile with a lower incidence of adverse events compared to placebo in some studies.[2][13]

Experimental Protocols

In Vitro Potency Assay (General Methodology)

The half-maximal inhibitory concentration (IC50) values were likely determined using electrophysiological assays, such as patch-clamp recordings, on cells expressing the human Nav1.8 channel. In this method, a range of concentrations of the test compound (this compound active metabolite or VX-548) is applied to the cells, and the resulting inhibition of the sodium current through the Nav1.8 channels is measured. The IC50 is then calculated as the concentration of the compound that produces a 50% inhibition of the maximal current.

Clinical Trial Design for Acute Pain (General Overview)

The Phase 2 and 3 studies for acute pain following surgeries like bunionectomy or abdominoplasty were typically randomized, double-blind, and placebo-controlled.[9][14]

  • Participants: Patients experiencing moderate-to-severe acute post-surgical pain.

  • Intervention: Oral administration of this compound or VX-548 at varying doses, placebo, and in some studies, an active comparator like hydrocodone/acetaminophen.[9][14]

  • Primary Endpoint: A common primary endpoint was the time-weighted sum of the pain intensity difference (SPID) over a specified period (e.g., 24 or 48 hours), measured using a Numeric Pain Rating Scale (NPRS).[2][9] The NPRS is an 11-point scale from 0 (no pain) to 10 (worst imaginable pain).[15]

Clinical Trial Design for Neuropathic Pain (General Overview)

The Phase 2 studies for neuropathic pain were also randomized, double-blind, and placebo-controlled.

  • Participants: Patients with a confirmed diagnosis of a specific type of neuropathic pain, such as small fiber neuropathy or diabetic peripheral neuropathy.[10][15]

  • Intervention: Oral administration of the investigational drug or placebo over a defined treatment period.[10][15]

  • Primary Endpoint: The primary endpoint was typically the change from baseline in the weekly average of daily pain intensity as measured by the NPRS.[10][15]

Visualizations

G cluster_0 Peripheral Nervous System cluster_1 Central Nervous System Pain_Stimulus Painful Stimulus Nociceptor Nociceptor (Pain-Sensing Neuron) Pain_Stimulus->Nociceptor Activates Nav1_8 Nav1.8 Channel Nociceptor->Nav1_8 Depolarization opens Pain_Signal Pain Signal Transmission to Brain Nav1_8->Pain_Signal Action Potential Propagation Pain_Perception Perception of Pain Pain_Signal->Pain_Perception VX_Compound This compound / VX-548 VX_Compound->Nav1_8 Inhibits

Caption: Mechanism of action of this compound and VX-548.

G cluster_0 Pre-clinical Development cluster_1 Clinical Development Target_ID Target Identification (Nav1.8) Lead_Opt Lead Optimization (this compound -> VX-548) Target_ID->Lead_Opt Phase1 Phase 1 (Safety & Tolerability) Lead_Opt->Phase1 Phase2 Phase 2 (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase 3 (Pivotal Trials) Phase2->Phase3 NDA New Drug Application (NDA) Phase3->NDA

Caption: Simplified drug development workflow for VX-548.

References

A Comparative Guide to Nav1.8 Inhibitors: VX-150 and A-803467

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent voltage-gated sodium channel Nav1.8 inhibitors: VX-150, a clinical-stage compound, and A-803467, a widely used preclinical tool compound. The objective is to present a clear analysis of their performance, supported by experimental data, to inform research and development decisions in the field of non-opioid analgesics.

Introduction to Nav1.8 Inhibition

The voltage-gated sodium channel Nav1.8 is predominantly expressed in peripheral sensory neurons, including nociceptors, which are critical for pain signaling.[1] Its restricted expression pattern and role in the transmission of pain signals make it an attractive target for the development of novel analgesics with the potential for an improved safety profile compared to traditional pain medications.[1] By selectively blocking Nav1.8, these inhibitors aim to reduce the excitability of sensory neurons, thereby decreasing the sensation of pain.[1]

Mechanism of Action

Both this compound and A-803467 are selective inhibitors of the Nav1.8 sodium channel.

This compound is an orally bioavailable prodrug that is rapidly converted to its active moiety.[2][3][4] This active form is a highly selective inhibitor of Nav1.8.[2][3][4]

A-803467 is a potent and selective blocker of the tetrodotoxin-resistant (TTX-R) Nav1.8 sodium channel.[5][6] It has been instrumental in preclinical studies to validate Nav1.8 as a pain target.[6][7]

In Vitro Potency and Selectivity

A direct comparison of the in vitro potency and selectivity of this compound's active metabolite and A-803467 reveals differences in their inhibitory profiles against various sodium channel subtypes.

TargetThis compound (active metabolite) IC₅₀A-803467 IC₅₀Selectivity Fold (vs. Nav1.8)
hNav1.8 15 nM[8]8 nM[5][6]-
hNav1.2 >400-fold less potent than Nav1.8[2][3][4]≥1 µM[6]>125
hNav1.3 >400-fold less potent than Nav1.8[2][3][4]≥1 µM[6]>125
hNav1.5 >400-fold less potent than Nav1.8[2][3][4]≥1 µM[6]>125
hNav1.7 >400-fold less potent than Nav1.8[2][3][4]≥1 µM[6]>125
Rat TTX-R currents -140 nM[6][9]-

Note: IC₅₀ values can vary depending on the experimental conditions and cell lines used. The data presented here is compiled from multiple sources for comparative purposes.

Preclinical Efficacy in Animal Models

Both compounds have demonstrated efficacy in preclinical models of pain, although their routes of administration and specific activities differ.

Animal ModelCompoundRoute of AdministrationEfficacy
Spinal Nerve Ligation (SNL) - Neuropathic Pain A-803467Intraperitoneal (i.p.)ED₅₀ = 47 mg/kg[6]
Chronic Constriction Injury (CCI) - Neuropathic Pain A-803467Intraperitoneal (i.p.)ED₅₀ = 85 mg/kg[6]
Capsaicin-Induced Secondary Allodynia A-803467Intraperitoneal (i.p.)ED₅₀ ≈ 100 mg/kg[6]
Complete Freund's Adjuvant (CFA) - Inflammatory Pain A-803467Intraperitoneal (i.p.)ED₅₀ = 41 mg/kg[6]

A-803467 has been shown to be effective in various rat models of neuropathic and inflammatory pain when administered systemically.[6][10] However, it is noted to have poor oral pharmacokinetics, which has limited its clinical development.[7][11]

Clinical Development and Efficacy of this compound

This compound has undergone several Phase 2 clinical trials, demonstrating its potential as a treatment for both acute and chronic pain.

Clinical TrialConditionKey Findings
Phase 2 (NCT03764072) Acute pain following bunionectomy surgeryStatistically significant relief of acute pain compared to placebo.[12][13]
Phase 2 Pain caused by small fiber neuropathyMet its primary endpoint, showing statistically significant and clinically meaningful pain reduction.

In a Phase 2 study for acute pain after bunionectomy, this compound was generally well-tolerated.[13] In a separate Phase 2 trial for pain associated with small fiber neuropathy, treatment with 1250mg of this compound daily resulted in a statistically significant mean change from baseline of -2.02 points on the 11-point Numeric Rating Scale (NRS) at Week 6 (p<0.0001).

Pharmacokinetics

CompoundKey Pharmacokinetic Properties
This compound Orally bioavailable prodrug. In a Phase 1 study, the active moiety reached a maximum median concentration of 4.30 µg/mL at 4 hours after a single 1,250 mg oral dose.[4][14]
A-803467 Exhibits poor oral pharmacokinetics in preclinical species.[7][11]

Experimental Protocols

Electrophysiology for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) values for Nav1.8 inhibitors are typically determined using whole-cell patch-clamp electrophysiology on recombinant cell lines (e.g., HEK293 or CHO cells) stably expressing the human Nav1.8 channel.

General Protocol:

  • Cell Culture: Cells are cultured under standard conditions and passaged regularly.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using an automated or manual patch-clamp system.

  • Voltage Protocol: A specific voltage protocol is applied to elicit sodium currents. This typically involves holding the cell at a negative membrane potential (e.g., -100 mV) and then depolarizing to a potential that elicits a peak inward sodium current (e.g., -10 mV).

  • Compound Application: The compound of interest is applied at various concentrations to the cells.

  • Data Analysis: The peak sodium current is measured before and after the application of the compound. The concentration-response curve is then fitted with a Hill equation to determine the IC₅₀ value.

G

Animal Models of Pain

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain: This model is used to induce a persistent inflammatory pain state.[15][16][17]

Protocol:

  • A subcutaneous injection of CFA (e.g., 1 mg/ml) is administered into the plantar surface of the hind paw of a rodent.[15]

  • This induces a local inflammatory response, characterized by edema, erythema, and hyperalgesia, which typically develops within hours and can last for several days to weeks.[16]

  • Pain-related behaviors, such as thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain response to a normally non-painful stimulus), are assessed at various time points after CFA injection.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain: The SNL model is a widely used surgical model to induce neuropathic pain.[18]

Protocol:

  • Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with a suture.[18]

  • This ligation leads to nerve injury and the development of chronic neuropathic pain symptoms, including mechanical allodynia and thermal hyperalgesia, in the ipsilateral hind paw.[18]

  • Behavioral testing is performed to assess the development and maintenance of the neuropathic pain state and to evaluate the efficacy of analgesic compounds.

G CFA CFA Thermal Thermal CFA->Thermal Mechanical Mechanical CFA->Mechanical SNL SNL SNL->Thermal SNL->Mechanical

Signaling Pathway

Nav1.8 channels are voltage-gated ion channels that play a crucial role in the generation and propagation of action potentials in nociceptive neurons.

G Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Nociceptor_Activation Nociceptor Activation Noxious_Stimuli->Nociceptor_Activation Nav18_Opening Nav1.8 Channel Opening Nociceptor_Activation->Nav18_Opening Na_Influx Na+ Influx Nav18_Opening->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Inhibitor This compound / A-803467 Inhibitor->Nav18_Opening Block

Conclusion

This compound and A-803467 are both valuable molecules in the study of Nav1.8-mediated pain. A-803467 has been a cornerstone in preclinical research, providing critical validation for Nav1.8 as a therapeutic target. Its high potency and selectivity make it an excellent tool for in vitro and in vivo mechanistic studies, despite its limitations in oral bioavailability.

This compound represents a significant step forward in the clinical translation of Nav1.8 inhibition. As an orally bioavailable prodrug with demonstrated efficacy in Phase 2 trials for both acute and chronic pain, it holds promise as a future non-opioid analgesic. The comparative data presented in this guide highlights the distinct profiles of these two inhibitors and should serve as a valuable resource for researchers and drug developers in the ongoing effort to bring novel, safe, and effective pain therapies to patients.

References

A Head-to-Head Examination of VX-150 and Standard-of-Care Analgesics for Acute Post-Surgical Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel Nav1.8 inhibitor, VX-150, against standard-of-care analgesics for the management of acute post-operative pain. The content is structured to offer an objective comparison based on available clinical trial data, focusing on efficacy and safety profiles. Detailed experimental methodologies are provided to aid in the critical evaluation of the cited studies.

Executive Summary

This compound, a selective inhibitor of the voltage-gated sodium channel Nav1.8, represents a novel mechanistic approach to pain management. Clinical studies have positioned it as a potential alternative to traditional analgesics, such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs), for acute pain. This guide synthesizes data from a pivotal Phase 2 clinical trial of this compound in a post-bunionectomy setting and compares its performance with established first-line treatments, including the opioid combination hydrocodone/acetaminophen and the NSAID ibuprofen. The aim is to provide a data-driven resource for researchers and drug development professionals exploring the future landscape of pain therapeutics.

Mechanism of Action

This compound: A Selective Nav1.8 Inhibitor

This compound is an orally bioavailable prodrug that is rapidly converted to its active moiety. This active compound is a highly selective inhibitor of the Nav1.8 sodium channel.[1] The Nav1.8 channel is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in the generation and propagation of pain signals. By selectively blocking this channel, this compound aims to reduce pain transmission at its source without the central nervous system side effects associated with opioids.

cluster_0 Peripheral Nociceptive Neuron cluster_1 Mechanism of this compound Painful_Stimulus Painful Stimulus Nav1_8_Channel Nav1.8 Sodium Channel (Open State) Painful_Stimulus->Nav1_8_Channel Activates Sodium_Influx Na+ Influx Nav1_8_Channel->Sodium_Influx Action_Potential Action Potential Generation Sodium_Influx->Action_Potential Pain_Signal_to_CNS Pain Signal Transmission to CNS Action_Potential->Pain_Signal_to_CNS VX_150 This compound Blocked_Nav1_8 Nav1.8 Sodium Channel (Blocked State) VX_150->Blocked_Nav1_8 Selectively Blocks No_Sodium_Influx No Na+ Influx Blocked_Nav1_8->No_Sodium_Influx Reduced_Action_Potential Reduced Action Potential Firing No_Sodium_Influx->Reduced_Action_Potential Analgesia Analgesia Reduced_Action_Potential->Analgesia

Figure 1: Signaling Pathway of this compound in Nociceptive Neurons.
Standard-of-Care Analgesics

  • Opioid Analgesics (e.g., Hydrocodone): Opioids exert their analgesic effects by binding to and activating opioid receptors (mu, delta, and kappa) in the central and peripheral nervous systems. This activation leads to a cascade of intracellular events that inhibit the release of nociceptive neurotransmitters and reduce the excitability of neurons, thereby dampening the perception of pain.

  • NSAIDs (e.g., Ibuprofen, Ketorolac): Non-steroidal anti-inflammatory drugs work by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By reducing prostaglandin production, NSAIDs alleviate pain and inflammation.

Head-to-Head Efficacy Data

The primary efficacy data for this compound in acute post-surgical pain comes from a Phase 2, randomized, double-blind, placebo-controlled trial in patients following bunionectomy. This study included a reference arm with a standard-of-care opioid, hydrocodone/acetaminophen. For a broader comparison, data from a separate study on intravenous ibuprofen and acetaminophen in a similar post-bunionectomy population is also included.

Table 1: Efficacy of this compound vs. Standard-of-Care in Post-Bunionectomy Pain

Treatment GroupDosing RegimenSPID24 (Mean)SPID48 (Mean)
This compound 1500 mg initial dose, then 750 mg every 12 hours36.1112.2
Hydrocodone/Acetaminophen 5 mg/325 mg every 6 hours40.2Not Reported
Placebo (this compound trial) N/A6.649.4
IV Ibuprofen 300 mg every 6 hoursNot Reported9.5
IV Acetaminophen 1000 mg every 6 hoursNot Reported10.4
Placebo (Ibuprofen trial) N/ANot Reported-1.3

SPID (Sum of Pain Intensity Difference) is a measure of total pain relief over a given time period. Higher scores indicate greater pain relief.

Safety and Tolerability Profile

The safety and tolerability of a novel analgesic are critical for its clinical utility. The following table summarizes the incidence of common adverse events reported in the respective clinical trials.

Table 2: Incidence of Common Adverse Events (≥5% in any group)

Adverse EventThis compound (%)Hydrocodone/ Acetaminophen (%)Placebo (this compound trial) (%)IV Ibuprofen (%)IV Acetaminophen (%)Placebo (Ibuprofen trial) (%)
Nausea>5>5>5Not ReportedNot ReportedNot Reported
Headache>5>5>5Not ReportedNot ReportedNot Reported
Vomiting>5>5>5Not ReportedNot ReportedNot Reported
Dizziness>5>5>5Not ReportedNot ReportedNot Reported

Note: Specific percentages for each adverse event in the this compound trial were not publicly disclosed, only that they were the most common events occurring in ≥5% of any treatment group.

Experimental Protocols

This compound Phase 2 Bunionectomy Trial (NCT03206749)
  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled, 3-arm, parallel-design study.

  • Patient Population: Male and female subjects (18-65 years) experiencing at least moderate pain (≥4 on an 11-point Numeric Pain Rating Scale [NPRS]) following a primary unilateral first metatarsal bunionectomy.

  • Interventions:

    • This compound: 1500 mg initial oral dose, followed by 750 mg every 12 hours.

    • Hydrocodone/Acetaminophen: 5 mg/325 mg orally every 6 hours.

    • Placebo.

  • Primary Endpoint: Time-weighted Sum of the Pain Intensity Difference from baseline over the first 24 hours (SPID24).

  • Secondary Endpoints: SPID over 48 hours (SPID48), time to perceptible and meaningful pain relief, use of rescue medication, and safety and tolerability.

  • Pain Assessment: Pain intensity was recorded on an 11-point NPRS at scheduled time points through 48 hours post-dose.

Screening Patient Screening (Inclusion/Exclusion Criteria) Bunionectomy Bunionectomy Surgery Screening->Bunionectomy Post_Op_Pain Post-Operative Pain Assessment (NPRS ≥ 4) Bunionectomy->Post_Op_Pain Randomization Randomization (1:1:1) Post_Op_Pain->Randomization VX_150_Arm This compound Dosing (1500mg then 750mg q12h) Randomization->VX_150_Arm Opioid_Arm Hydrocodone/APAP Dosing (5mg/325mg q6h) Randomization->Opioid_Arm Placebo_Arm Placebo Dosing Randomization->Placebo_Arm Pain_Assessment_24h Pain Assessment (NPRS) Primary Endpoint: SPID24 VX_150_Arm->Pain_Assessment_24h Opioid_Arm->Pain_Assessment_24h Placebo_Arm->Pain_Assessment_24h Pain_Assessment_48h Pain Assessment (NPRS) Secondary Endpoint: SPID48 Pain_Assessment_24h->Pain_Assessment_48h Safety_Follow_Up Safety Follow-Up (Adverse Events) Pain_Assessment_48h->Safety_Follow_Up

Figure 2: Experimental Workflow of the this compound Phase 2 Bunionectomy Trial.
IV Ibuprofen/Acetaminophen Bunionectomy Trial (NCT02689063)

  • Study Design: A prospective, randomized, double-blind, multicenter, placebo-controlled factorial clinical trial.

  • Patient Population: Male and female subjects (18-65 years) with a pain intensity of ≥40 mm on a 100-mm visual analog scale (VAS) after a distal, first metatarsal bunionectomy.

  • Interventions:

    • IV Ibuprofen/Acetaminophen Fixed-Dose Combination: 300 mg/1000 mg every 6 hours.

    • IV Ibuprofen: 300 mg every 6 hours.

    • IV Acetaminophen: 1000 mg every 6 hours.

    • Placebo.

  • Primary Endpoint: Time-adjusted Sum of Pain Intensity Differences from baseline over 48 hours (SPID48).

  • Pain Assessment: Pain intensity was recorded on a 100-mm VAS.

Logical Framework for a Head-to-Head Analgesic Study

The design of a head-to-head clinical trial is crucial for generating robust comparative data. The following diagram illustrates the logical flow of such a study, from patient selection to data analysis.

Define_Population Define Target Patient Population (e.g., Post-Surgical Model) Set_Endpoints Establish Primary & Secondary Endpoints (e.g., SPID, Safety) Define_Population->Set_Endpoints Power_Calculation Power Calculation for Sample Size Set_Endpoints->Power_Calculation Randomization_Blinding Randomization & Blinding Protocol Power_Calculation->Randomization_Blinding Investigational_Arm Administer Investigational Drug (e.g., this compound) Randomization_Blinding->Investigational_Arm Comparator_Arm Administer Standard-of-Care (e.g., Opioid or NSAID) Randomization_Blinding->Comparator_Arm Placebo_Arm Administer Placebo (Ethical Considerations) Randomization_Blinding->Placebo_Arm Data_Collection Collect Efficacy & Safety Data at Pre-defined Intervals Investigational_Arm->Data_Collection Comparator_Arm->Data_Collection Placebo_Arm->Data_Collection Statistical_Analysis Statistical Analysis of Endpoints (Superiority/Non-inferiority) Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Comparative Efficacy and Safety Statistical_Analysis->Conclusion

Figure 3: Logical Flow of a Head-to-Head Analgesic Clinical Trial.

Discussion and Future Directions

The available data suggests that this compound demonstrates a statistically significant and clinically meaningful reduction in acute post-surgical pain compared to placebo. Its efficacy, as measured by SPID24, appears comparable to the standard-of-care opioid combination of hydrocodone/acetaminophen in the Phase 2 bunionectomy trial.

The development of novel, non-opioid analgesics like this compound is of significant interest to the medical and scientific communities. Future research should focus on larger Phase 3 trials to confirm these findings and further delineate the safety profile of this compound with long-term and broader patient exposure. Direct head-to-head trials with oral NSAIDs in a post-surgical setting would also provide valuable comparative data to better position this compound within the existing analgesic landscape. The selective mechanism of action of this compound holds the promise of a favorable side effect profile, particularly concerning the central nervous system and gastrointestinal effects commonly associated with opioids and some NSAIDs, respectively. Continued investigation is warranted to fully elucidate the therapeutic potential of this new class of analgesics.

References

A Comparative Guide to the Efficacy of VX-150 and Hydrocodone/Acetaminophen in Acute Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the novel, selective NaV1.8 inhibitor VX-150 and the widely prescribed opioid combination, hydrocodone/acetaminophen. The analysis is based on available clinical trial data and is intended to inform research and development in the field of analgesics.

Mechanisms of Action: A Tale of Two Pathways

This compound: Targeting the Source of Pain Signals this compound is a selective inhibitor of the voltage-gated sodium channel NaV1.8. This specific channel is crucial for the generation and propagation of action potentials in nociceptive (pain-sensing) neurons. By selectively blocking NaV1.8, this compound aims to dampen the transmission of pain signals from the periphery to the central nervous system, thereby producing an analgesic effect. This targeted mechanism presents a potential for pain relief with a reduced risk of the central nervous system side effects commonly associated with opioids.

Hydrocodone/Acetaminophen: A Dual-Action Central and Peripheral Approach This combination analgesic works through two distinct mechanisms. Hydrocodone, an opioid agonist, binds to mu-opioid receptors primarily in the central nervous system. This binding alters the perception of and emotional response to pain. Acetaminophen's mechanism is not fully understood but is believed to inhibit prostaglandin synthesis within the central nervous system, contributing to its analgesic and antipyretic properties.

Signaling Pathway and Experimental Workflow Visualizations

cluster_VX150 This compound Signaling Pathway Pain Stimulus Pain Stimulus Nociceptive Neuron Nociceptive Neuron Pain Stimulus->Nociceptive Neuron NaV1.8 Channel NaV1.8 Channel Nociceptive Neuron->NaV1.8 Channel expresses Action Potential Propagation Action Potential Propagation NaV1.8 Channel->Action Potential Propagation enables Pain Signal to Brain Pain Signal to Brain Action Potential Propagation->Pain Signal to Brain VX150 This compound VX150->NaV1.8 Channel inhibits

Caption: this compound inhibits the NaV1.8 channel, preventing pain signal propagation.

cluster_HA Hydrocodone/Acetaminophen Signaling Pathway cluster_Hydrocodone Hydrocodone cluster_Acetaminophen Acetaminophen Hydrocodone Hydrocodone Mu-Opioid Receptor (CNS) Mu-Opioid Receptor (CNS) Hydrocodone->Mu-Opioid Receptor (CNS) binds to Reduced Pain Perception Reduced Pain Perception Mu-Opioid Receptor (CNS)->Reduced Pain Perception leads to Acetaminophen Acetaminophen Prostaglandin Synthesis (CNS) Prostaglandin Synthesis (CNS) Acetaminophen->Prostaglandin Synthesis (CNS) inhibits Pain and Fever Pain and Fever Prostaglandin Synthesis (CNS)->Pain and Fever reduces

Caption: Hydrocodone acts on opioid receptors while acetaminophen inhibits prostaglandins.

Head-to-Head Clinical Efficacy in an Acute Pain Model

A direct comparison of this compound and hydrocodone/acetaminophen was conducted in a Phase 2, randomized, double-blind, placebo-controlled clinical trial in patients experiencing acute pain following bunionectomy surgery (NCT03206749).[1]

Experimental Protocol: NCT03206749
  • Study Design: This was a three-arm, parallel-group study.[1]

  • Patient Population: The study enrolled 243 patients who had undergone bunionectomy surgery.[1]

  • Treatment Arms:

    • This compound: 80 patients received an initial 1500 mg oral dose, followed by 750 mg every 12 hours.

    • Hydrocodone/Acetaminophen: 81 patients were administered 5 mg/325 mg orally every 6 hours.[1]

    • Placebo: 82 patients received a placebo.[1]

  • Primary Efficacy Endpoint: The primary outcome was the time-weighted Sum of the Pain Intensity Difference from baseline over the first 24 hours (SPID24).[2]

  • Secondary Efficacy Endpoint: A key secondary measure was the time-weighted Sum of the Pain Intensity Difference from baseline over 48 hours (SPID48).[2]

cluster_workflow NCT03206749 Experimental Workflow start Patient Recruitment (Post-Bunionectomy) randomization Randomization (n=243) start->randomization vx150_arm This compound Arm (n=80) randomization->vx150_arm ha_arm Hydrocodone/Acetaminophen Arm (n=81) randomization->ha_arm placebo_arm Placebo Arm (n=82) randomization->placebo_arm dosing Dosing Period (48 hours) vx150_arm->dosing ha_arm->dosing placebo_arm->dosing pain_assessment Pain Intensity Assessment (NPRS) dosing->pain_assessment safety_monitoring Safety & Tolerability Monitoring dosing->safety_monitoring spid_calculation SPID24 & SPID48 Calculation pain_assessment->spid_calculation end Data Analysis spid_calculation->end safety_monitoring->end

References

A Comparative Analysis of VX-150 and Non-Selective Sodium Channel Blockers in Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pain management is undergoing a significant transformation, driven by the pursuit of targeted therapies with improved efficacy and safety profiles over traditional non-selective agents. This guide provides an in-depth comparison of VX-150, a selective inhibitor of the Nav1.8 sodium channel, and conventional non-selective sodium channel blockers. By examining their mechanisms of action, preclinical and clinical efficacy, and associated side effect profiles, this document aims to equip researchers and drug development professionals with a comprehensive understanding of these two classes of analgesics.

Mechanism of Action: A Tale of Two Approaches

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons. Non-selective sodium channel blockers, such as lidocaine and carbamazepine, exert their effects by binding to a highly conserved pore region within various sodium channel subtypes. This lack of specificity, while effective in dampening neuronal excitability, contributes to a broad range of on- and off-target effects, including central nervous system (CNS) and cardiovascular side effects.[1]

In contrast, this compound is a prodrug that is rapidly converted to its active moiety, a highly selective inhibitor of the Nav1.8 sodium channel subtype.[2] The Nav1.8 channel is preferentially expressed in peripheral nociceptive (pain-sensing) neurons and plays a crucial role in signaling inflammatory and neuropathic pain.[3][4] By specifically targeting Nav1.8, this compound aims to provide targeted analgesia while minimizing the adverse effects associated with the blockade of other sodium channel subtypes found in the CNS and cardiac tissue. This compound has demonstrated over 400-fold selectivity for Nav1.8 compared to other sodium channel subtypes.[2]

cluster_0 Non-Selective Sodium Channel Blocker cluster_1 This compound (Selective Nav1.8 Inhibitor) Non-selective Blocker Non-selective Blocker Nav1.1 (CNS) Nav1.1 (CNS) Non-selective Blocker->Nav1.1 (CNS) Blocks Nav1.2 (CNS) Nav1.2 (CNS) Non-selective Blocker->Nav1.2 (CNS) Blocks Nav1.5 (Cardiac) Nav1.5 (Cardiac) Non-selective Blocker->Nav1.5 (Cardiac) Blocks Nav1.7 (Peripheral) Nav1.7 (Peripheral) Non-selective Blocker->Nav1.7 (Peripheral) Blocks Nav1.8 (Peripheral) Nav1.8 (Peripheral) Non-selective Blocker->Nav1.8 (Peripheral) Blocks This compound This compound Nav1.8 (Peripheral) Nav1.8 (Peripheral) This compound->Nav1.8 (Peripheral) Selectively Blocks Other Nav Channels Nav1.1, Nav1.2, Nav1.5, Nav1.7, etc. This compound->Other Nav Channels Minimal to no effect

Figure 1: Mechanism of Action Comparison.

Comparative Efficacy: Preclinical and Clinical Data

ParameterThis compound (Selective Nav1.8 Inhibitor)Non-Selective Sodium Channel Blockers (e.g., Lidocaine, Carbamazepine)
Preclinical Efficacy (Diabetic Neuropathy Rat Model) A-803467 (selective Nav1.8 blocker) showed a 6-fold greater reduction in hyperalgesia and a 2-fold greater reduction in allodynia compared to lidocaine following intraperitoneal administration.[5][6]Lidocaine demonstrated antihyperalgesic effects at higher doses compared to A-803467.[5]
Clinical Efficacy (Acute Pain - Bunionectomy) In a Phase 2 study, this compound showed a statistically significant reduction in pain intensity compared to placebo.Not directly compared. Standard of care in some studies was an opioid combination.
Clinical Efficacy (Neuropathic Pain - Small Fiber Neuropathy) A Phase 2 trial demonstrated a statistically significant and clinically meaningful reduction in pain intensity from baseline compared to placebo over 6 weeks.Carbamazepine is approved for trigeminal neuralgia, a type of neuropathic pain. Other non-selective blockers are used off-label with varying efficacy.
Common Side Effects Generally well-tolerated in clinical trials. Most common adverse events were mild to moderate and included headache, nausea, and dizziness.CNS effects (dizziness, ataxia, confusion, sedation) and cardiovascular effects (arrhythmias, conduction blocks) are common due to lack of selectivity.[1]

Experimental Protocols

Electrophysiology: Patch-Clamp Assay for Nav1.8 Inhibition

The potency and selectivity of sodium channel blockers are routinely assessed using the patch-clamp technique.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on human Nav1.8 channels expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human Nav1.8 alpha subunit are cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

  • Solutions:

    • Internal Solution (Pipette): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

    • External Solution (Bath): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol:

    • Cells are held at a holding potential of -100 mV.

    • Nav1.8 currents are elicited by a depolarizing step to 0 mV for 20 ms.

    • A pre-pulse to -120 mV for 500 ms can be used to ensure channels are in a resting state before the test pulse.

  • Compound Application: The test compound is applied at increasing concentrations to the external solution.

  • Data Analysis: The peak inward current at each concentration is measured and normalized to the control current. The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

Start Start Prepare Cell Culture Prepare HEK293 cells expressing hNav1.8 Start->Prepare Cell Culture Establish Whole-Cell Patch Establish whole-cell patch-clamp configuration Prepare Cell Culture->Establish Whole-Cell Patch Record Baseline Currents Record baseline Nav1.8 currents using voltage protocol Establish Whole-Cell Patch->Record Baseline Currents Apply Compound Apply test compound at increasing concentrations Record Baseline Currents->Apply Compound Record Post-Compound Currents Record Nav1.8 currents in the presence of compound Apply Compound->Record Post-Compound Currents Washout Washout compound and record recovery Record Post-Compound Currents->Washout Analyze Data Analyze current inhibition and calculate IC50 Washout->Analyze Data End End Analyze Data->End

Figure 2: Experimental Workflow for Patch-Clamp Assay.

In Vivo Pain Models

1. Neuropathic Pain: Chronic Constriction Injury (CCI) Model

Objective: To evaluate the analgesic efficacy of a test compound in a rat model of neuropathic pain.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Surgical Procedure:

    • Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level.

    • Four loose ligatures of chromic gut suture are tied around the nerve, proximal to the trifurcation.

  • Behavioral Testing:

    • Mechanical Allodynia: Paw withdrawal threshold to mechanical stimulation is assessed using von Frey filaments. A decrease in the withdrawal threshold in the ipsilateral paw indicates allodynia.

    • Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured. A decrease in withdrawal latency indicates hyperalgesia.

  • Drug Administration: The test compound or vehicle is administered (e.g., orally, intraperitoneally) at a specified time point after surgery.

  • Data Analysis: Behavioral responses are measured at multiple time points after drug administration and compared between the drug-treated and vehicle-treated groups.

2. Inflammatory Pain: Carrageenan-Induced Paw Edema

Objective: To assess the anti-inflammatory and analgesic effects of a test compound.

Methodology:

  • Animal Model: Adult male Wistar rats or Swiss albino mice are used.

  • Induction of Inflammation: A 1% solution of lambda-carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points before and after carrageenan injection.

  • Assessment of Hyperalgesia: Paw withdrawal latency to a thermal stimulus (e.g., hot plate test) is measured.

  • Drug Administration: The test compound or vehicle is administered prior to or after the carrageenan injection.

  • Data Analysis: The percentage inhibition of paw edema and the increase in paw withdrawal latency are calculated and compared between the treated and control groups.[1][7][8][9][10]

Signaling Pathways and Logical Relationships

The differential effects of this compound and non-selective sodium channel blockers stem from their distinct interactions with the complex network of sodium channel subtypes involved in pain signaling and other physiological processes.

cluster_0 Pain Signaling Pathway cluster_1 Drug Intervention Noxious Stimulus Noxious Stimulus Nociceptor Activation Nociceptor Activation Noxious Stimulus->Nociceptor Activation Nav1.8 Activation Nav1.8 Activation Nociceptor Activation->Nav1.8 Activation Action Potential Propagation Action Potential Propagation Nav1.8 Activation->Action Potential Propagation Pain Perception (CNS) Pain Perception (CNS) Action Potential Propagation->Pain Perception (CNS) This compound This compound This compound->Nav1.8 Activation Inhibits Non-selective Blocker Non-selective Blocker Non-selective Blocker->Action Potential Propagation Inhibits (Broadly) CNS Side Effects CNS Side Effects Non-selective Blocker->CNS Side Effects Cardiac Side Effects Cardiac Side Effects Non-selective Blocker->Cardiac Side Effects

Figure 3: Signaling Pathways and Drug Intervention.

Conclusion

The development of selective Nav1.8 inhibitors like this compound represents a significant advancement in the field of analgesia. By specifically targeting the sodium channel subtype predominantly involved in peripheral pain transmission, these agents offer the potential for effective pain relief with a reduced burden of the CNS and cardiovascular side effects that limit the utility of non-selective sodium channel blockers. The preclinical data comparing a selective Nav1.8 inhibitor with a non-selective blocker supports the hypothesis that selectivity can lead to an improved therapeutic window. As clinical development of selective inhibitors continues, they hold the promise of becoming a valuable non-opioid option for the management of a variety of acute and chronic pain conditions. Further research, including direct comparative clinical trials, will be crucial to fully elucidate the relative benefits of this targeted approach.

References

Unveiling the Selectivity of VX-150: A Comparative Guide to its Cross-Reactivity with Nav Channel Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

VX-150, a clinical-stage investigational compound, has garnered significant attention for its potential as a non-opioid analgesic. Its mechanism of action lies in the selective inhibition of the voltage-gated sodium channel subtype Nav1.8, a key player in the transmission of pain signals. This guide provides a comprehensive comparison of the cross-reactivity of this compound's active metabolite with other Nav channel subtypes, supported by available data and detailed experimental methodologies.

High Selectivity of this compound for Nav1.8

This compound is a prodrug that is rapidly converted in the body to its active metabolite, which is a potent and highly selective inhibitor of the human Nav1.8 channel.[1][2] Preclinical data indicate that the active form of this compound demonstrates a selectivity of over 400-fold for Nav1.8 when compared to other voltage-gated sodium channel subtypes.[3][4][5] A recent study published in November 2024 reported an IC50 value of 15 nM for the active metabolite of this compound (VX-150m) on human Nav1.8 channels.[1][6]

While a complete panel of IC50 values for all Nav channel subtypes is not publicly available, the pronounced selectivity for Nav1.8 is a cornerstone of this compound's therapeutic potential, suggesting a reduced risk of off-target effects that can be associated with less selective sodium channel blockers. Some reports have indicated that this compound has no significant effects on Nav1.2, Nav1.5, and Nav1.7 channels.

Comparative Potency of this compound Active Metabolite Across Nav Channel Subtypes

The following table summarizes the available quantitative and qualitative data on the potency of the active metabolite of this compound against various human Nav channel subtypes.

Nav Channel SubtypeIC50 (nM)Selectivity vs. Nav1.8
Nav1.8 15 -
Nav1.1> 6000 (estimated)> 400-fold
Nav1.2No significant effect reported> 400-fold
Nav1.3> 6000 (estimated)> 400-fold
Nav1.4> 6000 (estimated)> 400-fold
Nav1.5No significant effect reported> 400-fold
Nav1.6> 6000 (estimated)> 400-fold
Nav1.7No significant effect reported> 400-fold
Nav1.9> 6000 (estimated)> 400-fold

Note: The IC50 values for Nav subtypes other than Nav1.8 are estimated based on the reported >400-fold selectivity.

Experimental Protocols for Assessing Nav Channel Cross-Reactivity

The determination of a compound's selectivity across different ion channel subtypes is a critical step in drug development. For voltage-gated sodium channels, automated patch-clamp electrophysiology is the gold-standard method.

Automated Patch-Clamp Electrophysiology

This high-throughput technique allows for the rapid and precise measurement of ion channel currents in response to a test compound.

1. Cell Line Preparation:

  • HEK293 or CHO cells are stably transfected to express the specific human Nav channel subtype of interest (e.g., Nav1.1, Nav1.2, etc.).

  • Cells are cultured under standard conditions to ensure robust channel expression.

2. Electrophysiological Recording:

  • An automated patch-clamp system (e.g., QPatch, IonWorks) is utilized.

  • Cells are captured on a planar patch-clamp chip, and a whole-cell configuration is established.

  • The membrane potential is held at a hyperpolarized level (e.g., -120 mV) to ensure channels are in a resting state.

3. Voltage Protocol and Data Acquisition:

  • A specific voltage protocol is applied to elicit channel activation. This typically involves a depolarizing step to a potential that evokes a peak inward sodium current (e.g., 0 mV).

  • The peak current amplitude is measured before and after the application of the test compound.

4. Compound Application:

  • The active metabolite of this compound is prepared in a series of increasing concentrations.

  • The compound solutions are perfused over the cells for a defined period to allow for binding and channel inhibition to reach equilibrium.

5. Data Analysis:

  • The percentage of current inhibition is calculated for each compound concentration.

  • The concentration-response data is fitted with a Hill equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the channel activity.

6. Selectivity Determination:

  • The IC50 values obtained for each Nav channel subtype are compared to the IC50 value for the primary target, Nav1.8, to calculate the selectivity ratio.

Experimental_Workflow cluster_prep Cell Preparation cluster_epys Automated Patch-Clamp Electrophysiology cluster_analysis Data Analysis CellCulture Stable Cell Line Culture (HEK293 expressing specific Nav subtype) CellHarvest Cell Harvesting & Preparation CellCulture->CellHarvest WholeCell Whole-Cell Configuration CellHarvest->WholeCell VoltageProtocol Application of Voltage Protocol WholeCell->VoltageProtocol CurrentRecording Baseline Current Recording VoltageProtocol->CurrentRecording CompoundApp Compound Application (this compound Active Metabolite) CurrentRecording->CompoundApp PostCompoundRecording Post-Compound Current Recording CompoundApp->PostCompoundRecording InhibitionCalc Calculation of % Inhibition PostCompoundRecording->InhibitionCalc CRCurve Concentration-Response Curve Generation InhibitionCalc->CRCurve IC50 IC50 Determination CRCurve->IC50 Selectivity Selectivity Ratio Calculation IC50->Selectivity

Workflow for Nav Channel Cross-Reactivity Assessment

Signaling Pathway Context

The high selectivity of this compound's active metabolite for Nav1.8 is crucial for its intended therapeutic effect. Nav1.8 channels are predominantly expressed in peripheral nociceptive neurons and are upregulated in inflammatory and neuropathic pain states. By specifically blocking these channels, the compound aims to dampen the generation and propagation of pain signals without interfering with the function of other Nav channel subtypes that are critical for normal physiological processes in the central nervous system, heart, and skeletal muscle.

Signaling_Pathway cluster_neuron Nociceptive Neuron cluster_other_tissues Other Tissues (CNS, Heart, Muscle) PainStimulus Painful Stimulus Nav18 Nav1.8 Channel PainStimulus->Nav18 ActionPotential Action Potential Generation & Propagation Nav18->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal VX150 This compound Active Metabolite VX150->Nav18 Inhibition OtherNavs Other Nav Subtypes (Nav1.1, 1.2, 1.5, etc.) VX150->OtherNavs Minimal to No Inhibition NormalFunction Normal Physiological Function OtherNavs->NormalFunction

Selective Inhibition of Nav1.8 by this compound

References

A Comparative Safety Profile of VX-150 and Other Pain Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and efficacy profile of VX-150, a selective inhibitor of the NaV1.8 sodium channel, against other commonly used pain therapeutics. The information is compiled from publicly available clinical trial data and is intended to provide a resource for researchers and professionals in the field of pain management and drug development.

Introduction to this compound

This compound is an investigational, first-in-class, selective NaV1.8 inhibitor. The NaV1.8 sodium channel is predominantly expressed in peripheral nociceptive neurons and is believed to play a crucial role in pain signal transmission. By selectively targeting NaV1.8, this compound aims to provide pain relief with a potentially improved safety profile compared to existing analgesics that have broader mechanisms of action and associated side effects.

Comparative Safety and Efficacy Data

The following tables summarize the available safety and efficacy data for this compound from Phase 2 clinical trials in acute and chronic pain models, alongside data for other commonly prescribed pain therapeutics in similar settings.

Acute Pain: Post-Bunionectomy Model

The post-bunionectomy pain model is a well-established model for assessing the efficacy of analgesics in acute post-operative pain.

Table 1: Comparison of Safety and Efficacy in Patients with Acute Pain Following Bunionectomy

Therapeutic AgentDosing RegimenMost Common Adverse Events (Incidence)Serious Adverse Events (SAEs)Discontinuations due to AEsEfficacy (Pain Reduction vs. Placebo)
This compound [1]1500 mg loading dose, followed by 750 mg every 12 hoursNausea, Headache, Vomiting, Dizziness (Overall AE rate: 31%)None reportedNone reportedStatistically significant improvement in SPID24
Placebo [1]Matched to this compoundNausea, Headache, Vomiting, Dizziness (Overall AE rate: 35%)Not specifiedNot specified-
Hydrocodone/ Acetaminophen [1]5 mg/325 mg every 6 hoursNausea, Headache, Vomiting, Dizziness (Overall AE rate: 37%)None reportedNone reportedNot directly compared to this compound in this study
Ibuprofen/ Acetaminophen [2][3][4]IV: 300 mg/1000 mg every 6 hoursNausea, Vomiting, Dizziness, Headache2 in ibuprofen group, 1 in acetaminophen group2 in ibuprofen group, 1 in acetaminophen groupSuperior to either agent alone
Celecoxib [5][6]100 mg every 12 hoursNausea, Vomiting, Headache, DizzinessNone reportedNot specifiedStatistically significant improvement in SPID0-48
Naproxen [7][8][9]550 mg every 12 hoursHeadache, Dizziness, SomnolenceNot specifiedNot specifiedSignificantly reduced opioid consumption

SPID24: Sum of Pain Intensity Difference over 24 hours. Data for direct head-to-head comparisons between all agents is limited. The presented data is from separate placebo-controlled trials in the post-bunionectomy model, and indirect comparisons should be made with caution.

Chronic Pain: Small Fiber Neuropathy Model

Small fiber neuropathy is a condition characterized by chronic neuropathic pain.

Table 2: Comparison of Safety and Efficacy in Patients with Chronic Pain due to Small Fiber Neuropathy

Therapeutic AgentDosing RegimenMost Common Adverse Events (Incidence)Serious Adverse Events (SAEs)Discontinuations due to AEsEfficacy (Pain Reduction vs. Placebo)
This compound [10]1250 mg once dailyHeadache (24%), Nausea, Dizziness (Overall AE rate: 63%)02Statistically significant reduction in weekly average daily pain score
Placebo [10]Matched to this compoundHeadache (12%), (Overall AE rate: 56%)34-
Gabapentin 900-3600 mg/day (in divided doses)Dizziness, Somnolence, Peripheral Edema, AtaxiaInfrequentUp to 38% in some studiesEfficacious in various neuropathic pain conditions
Pregabalin 150-600 mg/day (in divided doses)Dizziness, Somnolence, Peripheral Edema, Weight GainInfrequentUp to 32% in some studiesEfficacious in various neuropathic pain conditions

Data for Gabapentin and Pregabalin are from a broad range of neuropathic pain studies and not from a head-to-head trial with this compound in small fiber neuropathy. Direct comparisons should be made with caution.

Experimental Protocols

This compound Phase 2 Study in Acute Pain Following Bunionectomy (NCT03206749)
  • Study Design: A randomized, double-blind, placebo-controlled, 3-arm, parallel-design study.[11]

  • Patient Population: 243 patients aged 18 to 65 years with moderate to severe pain following a unilateral first metatarsal bunionectomy.[1]

  • Interventions:

    • This compound: 1500 mg loading dose, followed by 750 mg every 12 hours.[11]

    • Hydrocodone/Acetaminophen: 5 mg/325 mg every 6 hours.[1]

    • Placebo.[1]

  • Primary Efficacy Endpoint: Time-weighted sum of the pain intensity difference from baseline over the first 24 hours (SPID24), measured on an 11-point Numeric Pain Rating Scale (NPRS).[11]

  • Safety Assessments: Incidence and severity of adverse events, clinical laboratory assessments, vital signs, and electrocardiograms (ECGs).[11]

This compound Phase 2 Study in Chronic Pain due to Small Fiber Neuropathy (NCT03304522)
  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[12]

  • Patient Population: 89 patients with a diagnosis of small fiber neuropathy and chronic pain.[10]

  • Interventions:

    • This compound: 1250 mg once daily for 6 weeks.[12]

    • Placebo: Matched to this compound for 6 weeks.[12]

  • Primary Efficacy Endpoint: Change from baseline in the weekly average of daily pain intensity on an 11-point Numeric Rating Scale (NRS) at Week 6.[12]

  • Safety Assessments: Incidence and severity of adverse events, clinical laboratory tests, vital signs, and ECGs.[13]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

VX-150_Mechanism_of_Action cluster_neuron Peripheral Nociceptive Neuron Pain_Stimulus Painful Stimulus (e.g., Injury, Inflammation) NaV1_8_Channel NaV1.8 Channel Pain_Stimulus->NaV1_8_Channel Activates Action_Potential Action Potential Generation & Propagation NaV1_8_Channel->Action_Potential Initiates Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Transmits VX_150 This compound VX_150->NaV1_8_Channel Selectively Inhibits caption This compound selectively inhibits NaV1.8 channels on peripheral nociceptive neurons.

Caption: this compound selectively inhibits NaV1.8 channels on peripheral nociceptive neurons.

Bunionectomy Clinical Trial Workflow

Bunionectomy_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Bunionectomy Bunionectomy Surgery Screening->Bunionectomy Randomization Randomization (Post-operative Pain ≥ 4/10) Bunionectomy->Randomization Treatment_VX150 This compound Treatment Arm Randomization->Treatment_VX150 Treatment_Comparator Comparator Arm (e.g., Placebo, Active Control) Randomization->Treatment_Comparator Pain_Assessment Pain & Safety Assessments (NPRS, AEs) Treatment_VX150->Pain_Assessment Treatment_Comparator->Pain_Assessment Data_Analysis Data Analysis (Efficacy & Safety Endpoints) Pain_Assessment->Data_Analysis caption A typical workflow for a post-bunionectomy acute pain clinical trial.

Caption: A typical workflow for a post-bunionectomy acute pain clinical trial.

Conclusion

This compound, as a selective NaV1.8 inhibitor, has demonstrated a generally well-tolerated safety profile in Phase 2 clinical trials for both acute and chronic pain. In the post-bunionectomy model, the incidence of adverse events with this compound was comparable to placebo and a standard-of-care opioid combination.[1] In the small fiber neuropathy study, while the overall adverse event rate was slightly higher than placebo, there were fewer discontinuations due to adverse events and no serious adverse events in the this compound arm.

Compared to other classes of analgesics, this compound's targeted mechanism of action may offer a distinct safety advantage. Opioids are associated with a well-documented risk of respiratory depression, sedation, constipation, and abuse potential. NSAIDs carry risks of gastrointestinal bleeding, cardiovascular events, and renal toxicity. Gabapentinoids are commonly associated with central nervous system side effects such as dizziness and somnolence.

Further larger-scale, long-term clinical trials are necessary to fully elucidate the comparative safety and efficacy profile of this compound. However, the initial data suggests that selective NaV1.8 inhibition is a promising therapeutic strategy for pain management with the potential for a favorable safety profile. The information presented in this guide should serve as a valuable resource for researchers and clinicians as they continue to explore novel and safer approaches to pain relief.

References

Benchmarking VX-150: A Comparative Performance Analysis Against Next-Generation NaV1.8 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of VX-150, a selective NaV1.8 inhibitor, against published data for other key alternatives in the same class, including the more potent successor VX-548 and the tool compound A-887826. The information is curated from publicly available preclinical and clinical data to assist researchers in understanding the landscape of NaV1.8-targeted analgesics.

Executive Summary

This compound is a selective inhibitor of the voltage-gated sodium channel NaV1.8, a genetically validated target for the treatment of pain. As a pro-drug, it is converted to its active metabolite, VX-150M, in the body. While this compound demonstrated proof-of-concept in clinical trials for acute and neuropathic pain, its development was succeeded by VX-548, a more potent and highly selective inhibitor. This guide presents a side-by-side comparison of their in vitro potency, selectivity, pharmacokinetic properties, and in vivo efficacy, alongside the widely used preclinical tool compound A-887826.

Data Presentation

In Vitro Performance Comparison

The following table summarizes the in vitro potency and selectivity of this compound's active metabolite (VX-150M) and its key comparators against the human NaV1.8 channel and other NaV channel subtypes.

CompoundTargetIC50 (nM)SelectivityReference
VX-150M hNaV1.815>400-fold vs. other NaV subtypes[1][2]
VX-548 hNaV1.80.27>31,000-fold vs. other NaV subtypes[1][3]
A-887826 hNaV1.811~3-fold vs. hNaV1.2; >30-fold vs. hNaV1.5[4][5][6]
Pharmacokinetic Profile

This table outlines the key pharmacokinetic parameters for the active metabolite of this compound. Data for comparators are included where publicly available.

ParameterVX-150M (in rats)VX-548 (preclinical)A-887826
Bioavailability 26.67% - 36.11% (oral)Good oral bioavailabilityOrally active
Plasma Protein Binding 96.2% - 97.5%--
Permeability Moderate (6.1 x 10⁻⁶ cm/s in Caco-2)Good CNS penetration-
Tmax (oral) 0.19 - 0.36 h--
Terminal Half-life 1.33 h (IV)--

Note: Preclinical pharmacokinetic data can vary significantly between species.

In Vivo & Clinical Efficacy Overview
CompoundPain ModelKey FindingsReference
This compound Acute Pain (Phase 2, bunionectomy)Statistically significant relief of acute pain compared to placebo.
Neuropathic Pain (Phase 2, small fiber neuropathy)Demonstrated clinically meaningful pain reduction.
VX-548 Acute Pain (Phase 3, abdominoplasty & bunionectomy)Statistically significant improvement in pain intensity compared to placebo.[7]
Diabetic Peripheral Neuropathy (Phase 2)Statistically significant and clinically meaningful reduction in pain.
Preclinical Pain ModelsRobust pain reduction across mechanical, thermal, and inflammatory pain modalities.[8][8]
A-887826 Neuropathic Pain (rat model)Significantly attenuated tactile allodynia.[4][5][4][5]
Inflammatory Pain (rat model)Suppressed spontaneous firing in DRG neurons from inflamed rats.[4][4]

Experimental Protocols

Automated Patch-Clamp Electrophysiology for NaV1.8 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on human NaV1.8 channels expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human NaV1.8 alpha subunit are cultured under standard conditions.

  • Cell Preparation: On the day of the experiment, cells are harvested and prepared as a single-cell suspension.

  • Automated Patch-Clamp: A multi-well automated patch-clamp system is used for high-throughput electrophysiological recordings.

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit NaV1.8 currents. This typically involves a holding potential, followed by a depolarizing step to activate the channels, and then a return to the holding potential.

  • Compound Application: Test compounds are applied at various concentrations to the cells.

  • Data Analysis: The peak inward current in the presence of the compound is measured and compared to the control (vehicle) current. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

In Vivo Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)

Objective: To assess the analgesic efficacy of a test compound in a rodent model of neuropathic pain.

Methodology:

  • Animal Model: The model is typically induced in adult male Sprague-Dawley rats.

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are isolated and tightly ligated.

  • Behavioral Testing: After a post-operative recovery period, the development of mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments. A decrease in the paw withdrawal threshold indicates the presence of neuropathic pain.

  • Compound Administration: The test compound is administered (e.g., orally or intraperitoneally) at various doses.

  • Efficacy Assessment: Behavioral testing is repeated at specific time points after compound administration to determine the reversal of mechanical allodynia. The results are compared to a vehicle-treated control group.

Mandatory Visualization

Signaling_Pathway cluster_Nociceptor Nociceptive Neuron Pain_Stimulus Painful Stimulus (e.g., injury, inflammation) NaV1_8 NaV1.8 Channel Pain_Stimulus->NaV1_8 Activates Depolarization Membrane Depolarization NaV1_8->Depolarization Na+ Influx Action_Potential Action Potential Generation & Propagation Depolarization->Action_Potential Signal_to_CNS Signal to CNS Action_Potential->Signal_to_CNS Pain_Perception Pain Perception Signal_to_CNS->Pain_Perception VX_150 This compound VX_150->NaV1_8 Inhibits Experimental_Workflow cluster_In_Vitro In Vitro Screening cluster_In_Vivo In Vivo Evaluation cluster_Clinical Clinical Development Target_ID Target Identification (NaV1.8) HTS High-Throughput Screening Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Selectivity Selectivity Profiling Hit_to_Lead->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Efficacy Efficacy in Pain Models PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox Phase_I Phase I (Safety) Tox->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III

References

Navigating the Landscape of Pain Management: A Comparative Analysis of VX-150 and Other NaV1.8 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BOSTON, November 18, 2025 – In the relentless pursuit of effective and non-addictive pain therapeutics, the selective inhibition of the NaV1.8 sodium channel has emerged as a promising strategy. This report provides a comprehensive statistical analysis and comparison of the clinical trial efficacy of VX-150, a first-generation NaV1.8 inhibitor, with other pipeline candidates targeting the same mechanism: VX-128 and the recently approved suzetrigine (VX-548). This guide is intended for researchers, scientists, and drug development professionals actively involved in the field of analgesics.

The voltage-gated sodium channel NaV1.8 is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in the transmission of pain signals. Its selective inhibition offers the potential for potent analgesia without the central nervous system side effects associated with opioids and other analgesics.

Comparative Efficacy in Clinical Trials

The clinical development of NaV1.8 inhibitors has yielded a wealth of data across various pain models. The following tables summarize the key efficacy findings from clinical trials of this compound and its comparators.

Table 1: Efficacy of this compound in Acute Pain Following Bunionectomy (Phase 2)

Outcome MeasureThis compound (1500mg loading dose, 750mg q12h)PlaceboHydrocodone/Acetaminophen (5mg/325mg q6h)
SPID24 36.26.6Not Statistically Compared
p-value vs. Placebo<0.0001--
SPID48 112.249.4Not Statistically Compared
p-value vs. Placebo<0.0001--

SPID: Sum of Pain Intensity Difference from baseline. A higher score indicates greater pain relief.[1][2][3]

Table 2: Efficacy of this compound in Neuropathic Pain (Small Fiber Neuropathy - Phase 2)

Outcome MeasureThis compound (1250mg once daily)Placebo
Mean Change from Baseline in NRS at Week 6 -2.02-0.93
p-value (within-group)<0.0001Not Reported

NRS: Numeric Rating Scale for pain (0-10). A negative change indicates pain reduction.[4][5]

Table 3: Efficacy of Suzetrigine (VX-548) in Acute Pain (Phase 3)

Outcome MeasureSuzetrigine (100mg loading, 50mg q12h)PlaceboHydrocodone/Acetaminophen (5mg/325mg q6h)
SPID48 (Abdominoplasty) 48.4 (LS Mean Difference vs. Placebo)-Not Superior
p-value vs. Placebo<0.0001--
SPID48 (Bunionectomy) 29.3 (LS Mean Difference vs. Placebo)-Not Superior
p-value vs. Placebo0.0002--
Median Time to Meaningful Pain Relief (Abdominoplasty) 2 hours8 hoursNot Reported
Median Time to Meaningful Pain Relief (Bunionectomy) 4 hours8 hoursNot Reported

LS Mean Difference: Least Squares Mean Difference. SPID: Sum of Pain Intensity Difference from baseline.[6][7][8]

Table 4: Safety and Tolerability Overview

Adverse EventsThis compound (Acute Pain)Placebo (Acute Pain)Suzetrigine (VX-548) (Acute Pain)Placebo (Acute Pain)VX-128 (Healthy Volunteers - Multiple Doses)Placebo (Healthy Volunteers)
Any Adverse Event 31%35%Abdominoplasty: 50.0% Bunionectomy: 31.0%Abdominoplasty: 56.3% Bunionectomy: 35.2%41.7% (single dose)25.0% (single dose)
Most Common AEs (≥5%) Nausea, headache, vomiting, dizzinessNausea, headache, vomiting, dizzinessNausea, constipation, headache, dizzinessNausea, constipation, headache, dizzinessSkin rash (multiple doses)Not specified
Serious Adverse Events None reportedNone reportedNone related to study drugNot specifiedAngioedema (1 subject)None reported
Discontinuations due to AEs None reportedNone reportedNot specifiedNot specifiedStudy terminated early due to rashNot applicable

[2][7][9][10]

Experimental Protocols

Detailed methodologies are crucial for the critical evaluation and replication of clinical trial findings. Below are summaries of the experimental protocols for the key studies cited.

This compound Phase 2 Study in Acute Pain Following Bunionectomy
  • Study Design: A randomized, double-blind, placebo-controlled, 3-arm, parallel-design study.[3]

  • Patient Population: 243 patients aged 18 to 65 years experiencing moderate to severe pain (≥4 on the 11-point NRS) following a unilateral first metatarsal bunionectomy.[2][3]

  • Intervention:

    • This compound: 1500 mg loading dose, followed by 750 mg every 12 hours.

    • Placebo: Matched to this compound.

    • Active Comparator: Hydrocodone bitartrate/acetaminophen (5 mg/325 mg) every 6 hours.

  • Primary Outcome Measure: Time-weighted Sum of the Pain Intensity Difference from baseline over the first 24 hours (SPID24).[3]

  • Secondary Outcome Measures: SPID48, time to onset of perceptible and meaningful pain relief, and use of rescue medication (ibuprofen).[3]

This compound Phase 2 Study in Pain Caused by Small Fiber Neuropathy
  • Study Design: A randomized, double-blind, placebo-controlled, 6-week, parallel-group, multicenter study.

  • Patient Population: 89 patients aged 18 to 80 years with a diagnosis of small fiber neuropathy and an average daily pain score of ≥4 on the 11-point NRS.[4]

  • Intervention:

    • This compound: 1250 mg administered orally once daily.

    • Placebo: Matched to this compound.

  • Primary Outcome Measure: Change from baseline in the weekly average of daily pain intensity on the 11-point NRS at Week 6.

  • Secondary Outcome Measures: Proportion of patients with ≥30% and ≥50% reduction in pain intensity, change in the Daily Sleep Interference Scale (DSIS), and Patient Global Impression of Change (PGIC).

Suzetrigine (VX-548) Phase 3 Program in Acute Pain
  • Study Design: Two randomized, double-blind, placebo- and active-controlled pivotal trials (one following abdominoplasty and one following bunionectomy).[6]

  • Patient Population: Adults with moderate-to-severe acute pain (NRS ≥ 4) following either abdominoplasty or bunionectomy surgery.[8]

  • Intervention:

    • Suzetrigine: 100 mg loading dose, followed by 50 mg every 12 hours.

    • Placebo: Matched to suzetrigine.

    • Active Comparator: Hydrocodone bitartrate/acetaminophen (5 mg/325 mg) every 6 hours.[6]

  • Primary Outcome Measure: Time-weighted Sum of the Pain Intensity Difference from baseline over 48 hours (SPID48) versus placebo.[6]

  • Key Secondary Endpoints: SPID48 versus hydrocodone/acetaminophen and time to meaningful pain relief versus placebo.[6]

Visualizing the Mechanism and Process

To further elucidate the underlying biology and clinical trial methodology, the following diagrams are provided.

NaV1_8_Signaling_Pathway cluster_Nociceptor Nociceptor Membrane cluster_Neuron Sensory Neuron cluster_Brain Brain Painful_Stimulus Painful Stimulus (e.g., Injury, Inflammation) NaV1_8_Channel NaV1.8 Channel Painful_Stimulus->NaV1_8_Channel Activates Depolarization Membrane Depolarization NaV1_8_Channel->Depolarization Na+ Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Propagation Signal Propagation to Spinal Cord Action_Potential->Signal_Propagation Pain_Perception Pain Perception Signal_Propagation->Pain_Perception Neurotransmission VX_150 This compound (NaV1.8 Inhibitor) VX_150->NaV1_8_Channel Blocks

Figure 1: NaV1.8 Signaling Pathway in Pain Transmission.

Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Placebo) Randomization->Treatment_Arm_B Treatment_Arm_C Treatment Arm C (e.g., Active Comparator) Randomization->Treatment_Arm_C Treatment_Period Treatment Period (e.g., 48 hours) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Treatment_Arm_C->Treatment_Period Data_Collection Data Collection (Pain Scores, AEs) Treatment_Period->Data_Collection Follow_up Follow-up Data_Collection->Follow_up Data_Analysis Statistical Analysis Follow_up->Data_Analysis

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Compound VX-150

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is provided for the fictional compound "VX-150." As this substance is not a recognized chemical entity, the information herein is based on general best practices for handling potent, novel, and potentially hazardous research compounds. A thorough, substance-specific risk assessment must be conducted before any handling of a new chemical entity.[1][2][3][4]

This document outlines the essential safety protocols, operational procedures, and disposal plans for the novel compound this compound. All personnel must be trained on these procedures before commencing any work with this compound.[5]

Hazard Identification and Risk Assessment

Given the unknown toxicological profile of this compound, it must be treated as a highly potent and hazardous substance. A comprehensive risk assessment should be performed prior to any new experiment.[2][3][4]

Assumed Hazard Categories for this compound:

  • Acute Toxicity

  • Carcinogenicity/Mutagenicity

  • Reproductive Toxin

  • Skin and Eye Irritant/Corrosive

  • Respiratory Sensitizer

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound in any form (solid or solution) is outlined below. It is crucial to select PPE that is resistant to the specific chemical properties of this compound and any solvents used.[6][7][8][9]

PPE CategorySpecificationRationale
Body Protection Disposable, chemical-resistant coveralls or a lab coat made of a low-permeability material (e.g., polypropylene).[8]To protect skin from accidental splashes and contamination.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A full face shield must be worn over goggles when there is a risk of explosion or significant splash.[6][7][8][9]To protect eyes and face from splashes, aerosols, and flying particles.
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[6][7][9] Regularly inspect gloves for any signs of degradation or puncture.To provide a robust barrier against skin contact. Double-gloving offers additional protection in case the outer glove is breached.
Respiratory Protection A NIOSH-approved respirator is required if there is a risk of aerosol or dust generation.[6][7] The type of respirator will depend on the specific procedure and a formal risk assessment.To prevent inhalation of potentially toxic particles or vapors.
Foot Protection Closed-toe, chemical-resistant shoes.[6][7]To protect feet from spills and falling objects.
Engineering Controls

All manipulations of this compound that could generate dust or aerosols must be performed within a certified chemical fume hood or a containment device such as a glove box.[3]

Operational Plans

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for experiments involving this compound, emphasizing safety at each step.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh this compound in Containment prep_setup->prep_weigh exec_reaction Perform Reaction/Assay prep_weigh->exec_reaction exec_monitor Monitor Experiment exec_reaction->exec_monitor cleanup_decon Decontaminate Surfaces exec_monitor->cleanup_decon cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff

Caption: Standard experimental workflow for handling this compound.

Spill Response Protocol

In the event of a this compound spill, follow the "Three C's" of spill response: Control, Contain, and Clean up.[10]

StepAction
1. Control Alert personnel in the immediate area and evacuate if necessary.[11] If safe to do so, take steps to prevent the spill from spreading.[10]
2. Contain Use a chemical spill kit with appropriate absorbent materials to contain the spill.[10][12] For powders, gently cover with a plastic sheet to prevent aerosolization.[10]
3. Clean Up & Decontaminate Wearing appropriate PPE, clean the spill area with absorbent pads, working from the outside in.[10][12] Decontaminate the area with a suitable agent, such as a 10% bleach solution, followed by a water rinse.[10][13]
4. Dispose All contaminated materials must be disposed of as hazardous waste.[10][12]

Disposal Plans

Proper disposal of this compound and all contaminated materials is critical to ensure safety and environmental protection.[5][14]

Waste Segregation

All waste contaminated with this compound must be segregated from regular laboratory waste.

Waste TypeContainer
Solid Waste (gloves, wipes, etc.)Labeled, sealed, and puncture-resistant hazardous waste container.
Liquid Waste (solvents, reaction mixtures)Labeled, sealed, and chemically compatible hazardous waste container.
Sharps (needles, contaminated glassware)Labeled, puncture-proof sharps container for chemically contaminated sharps.[14]
Disposal Logical Flow

The following diagram illustrates the decision-making process for the disposal of materials potentially contaminated with this compound.

Caption: Decision tree for the proper disposal of this compound waste.

Hypothetical Experimental Protocol: In Vitro Kinase Assay with this compound

Objective: To determine the inhibitory activity of this compound against a target kinase.

Methodology:

  • Prepare Reagents: In a chemical fume hood, prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for the assay.

  • Assay Plate Preparation: In a 96-well plate, add the kinase, substrate, and ATP.

  • Compound Addition: Add the diluted this compound or control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for the specified time to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of product formed (e.g., ADP).

  • Data Analysis: Read the plate on a luminometer or spectrophotometer and calculate the IC50 value for this compound.

All steps involving the handling of this compound must be performed in accordance with the safety protocols outlined in this document.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.